molecular formula C8H16O8Pb B146063 Lead tetraacetate CAS No. 546-67-8

Lead tetraacetate

Cat. No.: B146063
CAS No.: 546-67-8
M. Wt: 447 g/mol
InChI Key: NVTAREBLATURGT-UHFFFAOYSA-N
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Description

Lead tetraacetate (LTA) is a powerful and versatile oxidizing agent widely used in organic synthesis for its selective reactivity . It is a hygroscopic, colorless to pink crystalline solid that is typically stored with acetic acid and under refrigeration to prevent degradation into lead dioxide . Key Research Applications: • Cleavage of 1,2-Diols: LTA efficiently cleaves vicinal diols to yield carbonyl compounds (aldehydes or ketones) via a cyclic ester intermediate. This reaction, known as the Criegee oxidation, is stereoselective, with cis-diols generally reacting faster than trans-diols . • Oxidative Decarboxylation: Carboxylic acids undergo decarboxylation with LTA to yield various products, including acetate esters, alkenes, and alkyl halides. This reaction is particularly valuable in the synthesis of terpenoid compounds . • Acetoxylation: LTA introduces acetoxy groups at the alpha-position of ketones and other active sites, enabling functionalization of molecules . • Oxidation of Other Substrates: Its utility extends to the oxidation of hydrazones to carbonyl compounds or nitrile oxides, the cyclization of saturated alcohols to tetrahydrofuran derivatives, and the dehydrogenation of amines to nitriles . Safety and Handling: this compound is highly toxic and a suspected carcinogen. It may cause damage to organs through prolonged exposure and is harmful if inhaled or swallowed . It must be handled with extreme care in a fume hood with appropriate personal protective equipment (PPE). This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

546-67-8

Molecular Formula

C8H16O8Pb

Molecular Weight

447 g/mol

InChI

InChI=1S/4C2H4O2.Pb/c4*1-2(3)4;/h4*1H3,(H,3,4);

InChI Key

NVTAREBLATURGT-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Pb]

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.[Pb]

Color/Form

Colorless monoclinic prisms from glacial acetic acid
Colorless or faintly pink crystals, sometimes moist with glacial acetic acid

density

2.2 at 68 °F (USCG, 1999) - Denser than water;  will sink
2.228 at 17 °C/4 °C

melting_point

347 °F (USCG, 1999)
175-180 °C

Other CAS No.

546-67-8

physical_description

Faintly pink wet crystals with an odor of vinegar. (USCG, 1999)
Colorless to pink solid from glacial acetic acid;  [Merck Index # 5423]

Pictograms

Irritant; Health Hazard; Environmental Hazard

shelf_life

Unstable in ai

solubility

Soluble in hot glacial acetic acid, benzene, chloroform, tetrachloroethane, nitrobenzene.

Synonyms

Acetic Acid Lead(4+) Salt (4:1);  LTA;  Lead Acetate;  Lead Tetraacetate;  Lead(4+) Acetate;  Plumbic Acetate

Origin of Product

United States

Foundational & Exploratory

Lead Tetraacetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the core properties, structure, and synthetic applications of lead tetraacetate, a versatile oxidizing agent in organic chemistry.

Introduction

This compound, with the chemical formula Pb(C₂H₃O₂)₄, is a powerful and selective oxidizing agent widely employed in organic synthesis. It is a colorless, monoclinic crystalline solid that is soluble in nonpolar organic solvents such as chloroform (B151607) and benzene.[1][2] Due to its sensitivity to moisture, it is typically stored in glacial acetic acid.[2] This guide provides a detailed overview of the physicochemical properties, molecular structure, and key experimental protocols involving this compound, tailored for professionals in research, science, and drug development.

Physicochemical Properties

This compound is characterized by a range of distinct physical and chemical properties that are critical for its handling and application in synthesis. A summary of its key quantitative data is presented in Table 1.

Table 1: Quantitative Physicochemical Properties of this compound
PropertyValueReferences
Molecular Formula C₈H₁₂O₈Pb[3]
Molecular Weight 443.38 g/mol [4][5]
Appearance Colorless to faintly pink monoclinic crystals[1][2]
Odor Vinegar-like[4][6]
Melting Point 175 °C (347 °F; 448 K)[2][4][6]
Boiling Point Decomposes[2]
Density 2.228 g/cm³ at 17 °C[1][2][6]
Solubility Soluble in chloroform, benzene, nitrobenzene, and hot glacial acetic acid. Decomposes in cold water and ethanol.[1][2]
CAS Number 546-67-8[3][5]

This compound is unstable in air and reacts with water to form lead(IV) oxide and acetic acid.[6][7] It is a strong oxidizing agent and should be handled with care, as it is toxic and can be absorbed through the skin.[2]

Molecular Structure and Bonding

In the solid state, the lead(IV) ion in this compound is coordinated to four bidentate acetate (B1210297) ligands. This results in an 8-coordinate lead atom where the oxygen atoms from the acetate groups form a flattened trigonal dodecahedron.[2] The bidentate coordination indicates that each acetate group binds to the lead center through both of its oxygen atoms.

LeadTetraacetate_Structure cluster_ac1 cluster_ac2 cluster_ac3 cluster_ac4 Pb Pb O1_1 O Pb->O1_1 O1_2 O Pb->O1_2 O2_1 O Pb->O2_1 O2_2 O Pb->O2_2 O3_1 O Pb->O3_1 O3_2 O Pb->O3_2 O4_1 O Pb->O4_1 O4_2 O Pb->O4_2 C1_1 C C1_1->O1_1 C1_1->O1_2 C1_2 CH₃ C1_1->C1_2 C2_1 C C2_1->O2_1 C2_1->O2_2 C2_2 CH₃ C2_1->C2_2 C3_1 C C3_1->O3_1 C3_1->O3_2 C3_2 CH₃ C3_1->C3_2 C4_1 C C4_1->O4_1 C4_1->O4_2 C4_2 CH₃ C4_1->C4_2

Caption: Structure of this compound with Bidentate Acetate Ligands.

Experimental Protocols

Synthesis of this compound from Red Lead

This protocol describes the preparation of this compound by the oxidation of red lead (Pb₃O₄) with acetic acid and acetic anhydride.

Materials:

  • Red lead (Pb₃O₄), dry powder

  • Glacial acetic acid

  • Acetic anhydride

  • Activated carbon

  • Wide-mouthed or three-necked flask

  • Mechanical stirrer

  • Heating mantle

  • Büchner funnel and suction flask

  • Vacuum desiccator

  • Potassium hydroxide (B78521) (for desiccator)

Procedure:

  • In a wide-mouthed or three-necked flask equipped with a mechanical stirrer, combine 600 mL of glacial acetic acid and 400 mL of acetic anhydride.

  • Heat the mixture to 55 °C with stirring.

  • Add 700 g (approximately 1.02 moles) of dry red lead powder in small portions (15-20 g at a time).

  • Ensure that the color from the previous portion has largely dissipated before adding the next. Maintain the reaction temperature between 55 and 80 °C.

  • After the addition is complete, cool the dark solution to allow the crystalline this compound to separate.

  • Collect the crude product by suction filtration and wash it with glacial acetic acid.

  • For purification, dissolve the crude product in hot acetic acid, decolorize the solution with activated carbon, and filter the hot solution.

  • Cool the filtrate to yield purified, colorless needles of this compound.

  • Dry the final product in a vacuum desiccator over potassium hydroxide and store it in a tightly sealed container to protect it from moisture.[4]

Criegee Oxidation of a 1,2-Diol

This protocol provides a general procedure for the oxidative cleavage of a 1,2-diol to the corresponding aldehydes or ketones using this compound.

Materials:

Procedure:

  • To a stirred suspension of this compound (1.5 equivalents) in dichloromethane (25 mL), add a solution of the 1,2-diol (1.0 equivalent, 2.25 mmol) in dichloromethane (10 mL).

  • Stir the resulting mixture at room temperature for 20 minutes.

  • Quench the reaction by adding ethylene glycol.

  • Remove the volatile components under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can often be used in the next synthetic step without further purification.[1]

Criegee_Oxidation_Workflow start Start: Prepare Reactants suspend_lta Suspend Pb(OAc)₄ in Dichloromethane start->suspend_lta dissolve_diol Dissolve 1,2-Diol in Dichloromethane start->dissolve_diol add_diol Add Diol Solution to Pb(OAc)₄ Suspension suspend_lta->add_diol dissolve_diol->add_diol stir Stir at Room Temperature for 20 minutes add_diol->stir quench Quench Reaction with Ethylene Glycol stir->quench evaporate Remove Volatiles under Reduced Pressure quench->evaporate product Crude Aldehyde/Ketone Product evaporate->product

Caption: Workflow for the Criegee Oxidation of a 1,2-Diol.

Key Synthetic Applications

This compound is a versatile reagent with numerous applications in organic synthesis beyond the Criegee oxidation. Some of its other important uses include:

  • Acetoxylation: It can introduce acetoxy groups at benzylic, allylic, and α-ether C-H bonds.

  • Dehydrogenation: It is used for the dehydrogenation of hydrazones and hydrazines.

  • Hofmann Rearrangement: It serves as an alternative to bromine in the Hofmann rearrangement.

  • Oxidative Decarboxylation: It can be used for the oxidative decarboxylation of carboxylic acids.

Safety and Handling

This compound is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] It is harmful if swallowed or inhaled and is a suspected carcinogen and reproductive toxin.[8] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Due to its reactivity with water, it should be stored in a dry environment, often under glacial acetic acid.[2]

Conclusion

This compound remains a valuable reagent in the arsenal (B13267) of synthetic chemists, offering a unique combination of reactivity and selectivity for various oxidative transformations. A thorough understanding of its properties, structure, and handling is essential for its safe and effective use in research and development, particularly in the synthesis of complex molecules and pharmaceutical intermediates. The detailed protocols and data presented in this guide are intended to support researchers in harnessing the full potential of this powerful reagent.

References

Lead(IV) Acetate: A Technical Guide for Synthetic Chemistry Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of lead(IV) acetate (B1210297), also known as lead tetraacetate (LTA), a versatile and powerful oxidizing agent in organic synthesis. It details the compound's chemical and physical properties, provides step-by-step experimental protocols for its synthesis and key reactions, and illustrates critical reaction pathways and workflows.

Core Chemical and Physical Properties

This compound is a colorless to faintly pink crystalline solid.[1][2] It is a metalorganic compound with the chemical formula Pb(C₂H₃O₂)₄ or (CH₃CO₂)₄Pb.[3][4][5][6] Due to its sensitivity to moisture, it is typically stored in glacial acetic acid.[3][6] The compound is soluble in various nonpolar organic solvents, including hot glacial acetic acid, benzene (B151609), and chloroform.[1][3]

Table 1: Physicochemical Properties of Lead(IV) Acetate

PropertyValue
Chemical Formula C₈H₁₂O₈Pb[5][7]
Molar Mass 443.38 g/mol [4][5][8]
Appearance Colorless to white/pale yellow crystalline solid[1][8]
Density 2.23 g/cm³[1][4]
Melting Point 175–180 °C (decomposes)[1][4][8]
Solubility Soluble in chloroform, benzene, nitrobenzene, hot acetic acid.[1][3]
Stability Degraded by moisture; unstable in air.[2][3]

Synthesis of Lead(IV) Acetate

This compound is most commonly prepared by the oxidation of red lead (Pb₃O₄) with acetic acid and acetic anhydride (B1165640). The anhydride is crucial for sequestering the water produced during the reaction, which would otherwise hydrolyze the product.[3][9]

Experimental Protocol: Synthesis from Red Lead

This protocol is adapted from established laboratory procedures for producing a high yield of colorless this compound.[3]

Materials:

  • Red lead (Pb₃O₄), dry powder

  • Glacial acetic acid

  • Acetic anhydride

  • Activated carbon

  • 5-L three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet tube.

  • Large preheated Büchner funnel

Procedure:

  • Initial Setup: Charge the 5-L flask with 2500 mL of glacial acetic acid and 700 mL of acetic anhydride. Warm the mixture to 60 °C with stirring.

  • Reagent Addition: Add 700 g of dry red lead powder in small portions (15-20 g each). Ensure the color from the previous portion has largely faded before adding the next. Maintain the reaction temperature between 55 and 80 °C. This addition process typically takes about 2 hours.

  • Reaction Completion & Decolorization: Once the reaction is complete (the solution is thick and somewhat dark), add 1-2 g of activated carbon to the hot mixture.

  • Filtration: Rapidly filter the hot suspension (at 75 °C) by suction using a large, preheated Büchner funnel to remove the precipitated lead(II) chloride.

  • Washing: Wash the residue on the funnel with 100 mL of warm acetic acid. Repeat this washing step twice.

  • Crystallization: Combine the filtrates and cool to induce crystallization. Colorless needles of this compound will separate from the solution.

  • Isolation and Drying: Collect the crystals by filtration and wash them with acetic acid. The crude product can be recrystallized from hot acetic acid for higher purity. Dry the purified crystals in a vacuum desiccator over potassium hydroxide.

  • Storage: Store the final product in a desiccator, protected from moist air.

G cluster_prep Preparation cluster_iso Isolation start Charge Flask: Glacial Acetic Acid (2.5L) Acetic Anhydride (0.7L) heat Heat to 60°C start->heat add_pb3o4 Add Red Lead (700g) in portions (15-20g) Maintain 55-80°C heat->add_pb3o4 add_carbon Add Activated Carbon (1-2g) add_pb3o4->add_carbon filter Hot Suction Filtration (Preheated Funnel) add_carbon->filter wash Wash Residue with Hot Acetic Acid (3x100mL) filter->wash cool Cool Combined Filtrates wash->cool collect Collect Crystals (Filtration) cool->collect dry Dry in Vacuum Desiccator (over KOH) collect->dry product Pure Lead(IV) Acetate dry->product

Caption: Experimental workflow for the synthesis of Lead(IV) Acetate.

Key Applications and Experimental Protocols

This compound is a premier oxidizing agent for several key transformations in organic synthesis, valued for its selectivity.[5][10]

Oxidative Cleavage of 1,2-Diols (Glycols)

One of the most common applications of LTA is the Criegee oxidation, the cleavage of the carbon-carbon bond in 1,2-diols to form aldehydes or ketones.[11][12] The reaction is believed to proceed through a cyclic intermediate, and as a result, cis-diols often react more rapidly than trans-diols.[11]

Materials:

  • 1,2-diol substrate

  • Lead(IV) acetate

  • Anhydrous benzene or glacial acetic acid (solvent)

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • Dissolution: Dissolve the 1,2-diol substrate in a suitable anhydrous solvent (e.g., benzene) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add a stoichiometric amount (1.0 to 1.1 equivalents) of lead(IV) acetate to the solution with stirring. The reaction is often conducted at room temperature.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the insoluble lead(II) acetate byproduct.

  • Extraction: Transfer the filtrate to a separatory funnel. If benzene was used, wash the organic layer sequentially with water and brine. If acetic acid was the solvent, dilute with a larger volume of an immiscible organic solvent (e.g., ethyl acetate) and then wash with water, a saturated sodium bicarbonate solution (to neutralize the acid), and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude aldehyde or ketone product.

  • Purification: Purify the product as needed using standard techniques such as column chromatography or distillation.

G cluster_mech Reaction Mechanism Diol 1,2-Diol Intermediate Cyclic Lead(IV) Ester Intermediate Diol->Intermediate + LTA LTA Pb(OAc)₄ Products 2x Carbonyl Compounds Intermediate->Products C-C Bond Cleavage Byproduct Pb(OAc)₂ + 2x AcOH Intermediate->Byproduct

Caption: Reaction pathway for the oxidative cleavage of 1,2-diols by LTA.

Oxidative Decarboxylation of Carboxylic Acids

LTA can induce the oxidative decarboxylation of carboxylic acids to generate a variety of products, including alkenes, alkanes, and acetate esters, depending on the reaction conditions and substrate structure.[11][13] The reaction is believed to proceed via a radical mechanism.[11] The presence of co-catalysts like copper(II) salts can influence the product distribution, often favoring alkene formation.[11]

Materials:

  • Dicarboxylic acid substrate

  • Lead(IV) acetate

  • Anhydrous benzene or other nonpolar solvent

  • Copper(II) acetate (optional, catalyst)

  • Pyridine (B92270)

  • Three-necked flask equipped with a reflux condenser and magnetic stirrer

Procedure:

  • Setup: In a three-necked flask, combine the dicarboxylic acid, a catalytic amount of copper(II) acetate (if used), and anhydrous benzene.

  • Reagent Addition: Add lead(IV) acetate (typically 2.0 equivalents for bis-decarboxylation) and a small amount of pyridine to the mixture.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by observing the cessation of CO₂ evolution or by TLC.

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature and filter it through celite to remove inorganic salts.

  • Workup: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting product (often an alkene) by column chromatography or distillation.

Oxidation of Alcohols

Primary and secondary alcohols can be oxidized by LTA to aldehydes and ketones, respectively.[14] The reaction is typically run in the presence of pyridine, and over-oxidation to carboxylic acids is not usually observed.[7] A particularly useful application is the oxidative fragmentation of homoallylic alcohols.[8]

Materials:

  • Secondary alcohol substrate

  • Lead(IV) acetate

  • Pyridine (solvent and base)

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • Dissolution: Dissolve the secondary alcohol in pyridine in a round-bottom flask at room temperature.

  • Reagent Addition: Add lead(IV) acetate (1.0-1.1 equivalents) portion-wise to the stirred solution. An exothermic reaction may be observed.

  • Monitoring: Stir the reaction at ambient temperature until TLC indicates the complete consumption of the starting alcohol.

  • Workup: Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate and filter to remove solids.

  • Extraction: Wash the organic solution successively with water, dilute HCl (to remove pyridine), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting ketone via chromatography or distillation.

G cluster_path General Oxidation Pathways cluster_diol 1,2-Diol Cleavage cluster_acid Decarboxylation cluster_alc Alcohol Oxidation LTA Lead(IV) Acetate (Pb(OAc)₄) Diol R₂(OH)C-C(OH)R₂ LTA->Diol Acid R-COOH LTA->Acid Alcohol R₂CH(OH) LTA->Alcohol Carbonyl 2 x R₂C=O Diol->Carbonyl C-C Cleavage Products Alkene / Alkane / R-OAc Acid->Products - CO₂ Ketone R₂C=O Alcohol->Ketone in Pyridine

Caption: Key oxidative transformations mediated by Lead(IV) Acetate.

Safety and Handling

Lead(IV) acetate is a toxic compound and should be handled with extreme care in a chemical fume hood.[11][14] It is harmful if swallowed or inhaled and may be absorbed through the skin. As a lead compound, it is a neurotoxin and can affect multiple organ systems.[6] It is also a strong oxidizing agent and should be kept away from combustible materials. Due to its hygroscopic nature, it should be stored in a tightly sealed container, preferably in a desiccator, away from moisture.[1]

References

Lead Tetraacetate in Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lead tetraacetate (LTA), with the chemical formula Pb(OAc)₄, is a powerful and versatile oxidizing agent that has found extensive application in organic synthesis.[1][2] Its ability to effect a wide range of transformations, from oxidative cleavages to the formation of new carbon-heteroatom and carbon-carbon bonds, makes it an invaluable tool for synthetic chemists.[1][3] This technical guide provides an in-depth overview of the core applications of this compound in modern organic synthesis, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights relevant to researchers, scientists, and drug development professionals. While a highly effective reagent, it is important to note that this compound is toxic and hygroscopic, requiring careful handling in a chemical fume hood.[1][4]

Core Applications of this compound

This compound's utility in organic synthesis is broad, encompassing several key reaction classes. These include the oxidative cleavage of 1,2-diols (Criegee oxidation), acetoxylation of various substrates, oxidative decarboxylation of carboxylic acids, and reactions with nitrogen-containing compounds such as amines and hydrazones.

Oxidative Cleavage of 1,2-Diols (The Criegee Oxidation)

One of the most well-known applications of this compound is the Criegee oxidation, which involves the cleavage of vicinal diols to yield aldehydes and ketones.[5] This reaction is often a high-yield alternative to ozonolysis.[5] The reaction proceeds through a cyclic lead ester intermediate, and as a result, cis-diols generally react faster than trans-diols.[1][5]

Quantitative Data: Oxidative Cleavage of Diols

SubstrateProduct(s)SolventYield (%)Reference
cis-Cyclohexane-1,2-diolHexanedialBenzene (B151609)High[1]
trans-Cyclohexane-1,2-diolHexanedialAcetic Acid/PyridineGood[3]
D-Mannitol derivativeKetone-Unspecified[3]
5,6-Unsaturated steroid diolCleavage productsBenzene or Acetic Acid-[6]

Experimental Protocol: Criegee Oxidation of a Vicinal Diol

The following is a general procedure for the oxidative cleavage of a 1,2-diol using this compound.

Materials:

  • Vicinal diol

  • This compound (LTA)

  • Anhydrous benzene (or other aprotic solvent)

  • Stirring apparatus

  • Reaction flask

  • Apparatus for monitoring the reaction (e.g., TLC)

  • Apparatus for work-up and purification (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • To a stirred solution of the vicinal diol in anhydrous benzene, add this compound in small portions at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, filter the reaction mixture to remove the precipitated lead(II) acetate (B1210297).

  • Wash the filtrate with water and then with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica (B1680970) gel to afford the desired aldehyde or ketone.[1]

Mechanism of the Criegee Oxidation

The accepted mechanism for the Criegee oxidation involves the formation of a cyclic intermediate.

Criegee_Oxidation Diol R1-CH(OH)-CH(OH)-R2 Cyclic_Intermediate Cyclic Lead(IV) Ester Diol->Cyclic_Intermediate + Pb(OAc)4 - 2 AcOH LTA Pb(OAc)4 LTA->Cyclic_Intermediate Carbonyl1 R1-CHO Cyclic_Intermediate->Carbonyl1 Fragmentation Carbonyl2 R2-CHO Cyclic_Intermediate->Carbonyl2 Pb_diacetate Pb(OAc)2 Cyclic_Intermediate->Pb_diacetate Acetic_Acid 2 AcOH

Caption: Mechanism of the Criegee Oxidation.

Acetoxylation Reactions

This compound is a valuable reagent for the introduction of an acetoxy group (–OAc) onto a molecule. This transformation can be applied to a variety of substrates, including ketones, steroids, and aromatic compounds.[1][6][7]

Quantitative Data: Acetoxylation Reactions

SubstrateProductCatalyst/SolventYield (%)Reference
Cholesteryl acetate7α- and 7β-acetoxycholesteryl acetateBenzeneMixture[6]
Diosgenyl acetate7α- and 7β-acetoxydiosgenyl acetateBenzeneMixture[6]
Ethyl methyl ketoneα-Acetoxy ketone--[7]
Cyclohexanone2-Acetoxycyclohexanone--[7]
Naphthalene1-AcetoxynaphthaleneAcetic Acid-[7]
TolueneBenzyl acetateAcetic Acid-[7]

Experimental Protocol: α-Acetoxylation of a Ketone

The following procedure describes the synthesis of an α-acetoxy ketone from a ketone.

Materials:

  • Ketone

  • This compound (LTA)

  • Boron trifluoride etherate (optional, catalyst)

  • Anhydrous solvent (e.g., benzene or acetic acid)

  • Stirring apparatus

  • Reaction flask

  • Apparatus for work-up and purification

Procedure:

  • Dissolve the ketone in the chosen anhydrous solvent in a reaction flask equipped with a stirrer.

  • If using a catalyst, add boron trifluoride etherate to the solution.

  • Add this compound portion-wise to the stirred solution at room temperature.

  • Continue stirring until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding a few drops of ethylene (B1197577) glycol.

  • Filter the mixture to remove lead(II) acetate.

  • Wash the filtrate with water and saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by chromatography to obtain the α-acetoxy ketone.[8]

Logical Relationship for Acetoxylation

Acetoxylation_Workflow Substrate Substrate (e.g., Ketone, Steroid) Reaction Acetoxylation Reaction Substrate->Reaction LTA This compound (Pb(OAc)4) LTA->Reaction Product Acetoxylated Product Reaction->Product

Caption: General workflow for acetoxylation reactions.

Oxidative Decarboxylation of Carboxylic Acids

This compound can efficiently decarboxylate carboxylic acids, leading to the formation of various products such as alkenes, alkanes, and acetate esters, depending on the reaction conditions and the structure of the acid.[1][2] This reaction is particularly useful in the synthesis of terpenoid compounds.[1]

Quantitative Data: Oxidative Decarboxylation

SubstrateMajor Product(s)ConditionsYield (%)Reference
Cyclohexanecarboxylic acidCyclohexyl acetate and CyclohexeneBenzene, refluxMixture[1]
Cyclohexanecarboxylic acidCyclohexyl acetateAcetic acid, KOAc, heatHigh[1]
3-Methyl-2-furoic acidRosefuranBenzene, Cu(OAc)₂, boiling70 (crude)[1]
Dicarboxylic acidTetrahydrobenzeneO₂, pyridine-[1]
Nonanoic acid1-OcteneBenzene, Cu(OAc)₂, hv, 30°CQuantitative[7]
Cyclobutanecarboxylic acidCyclobuteneBenzene, Cu(OAc)₂, reflux77[7]

Experimental Protocol: Oxidative Decarboxylation to an Alkene

The following is a general procedure for the oxidative decarboxylation of a carboxylic acid to an alkene, catalyzed by copper(II) acetate.

Materials:

  • Carboxylic acid

  • This compound (LTA)

  • Copper(II) acetate (catalyst)

  • Anhydrous benzene

  • Stirring apparatus and reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Apparatus for work-up and purification

Procedure:

  • To a flask equipped with a stirrer and reflux condenser under an inert atmosphere, add the carboxylic acid, a catalytic amount of copper(II) acetate, and anhydrous benzene.

  • Heat the mixture to reflux.

  • Add this compound in portions to the refluxing mixture.

  • Continue refluxing until the evolution of carbon dioxide ceases and the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and filter to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

  • Purify the crude alkene by distillation or column chromatography.[1]

Reaction Pathway for Oxidative Decarboxylation

Decarboxylation_Pathway Carboxylic_Acid R-COOH Intermediate R-COO-Pb(OAc)3 Carboxylic_Acid->Intermediate LTA Pb(OAc)4 LTA->Intermediate Radical R• + CO2 + Pb(OAc)3• Intermediate->Radical Homolytic Cleavage Products Alkene, Alkane, or Acetate Ester Radical->Products Further Reactions

Caption: Simplified pathway of oxidative decarboxylation.

Reactions with Nitrogen-Containing Compounds

This compound is also a valuable reagent for the oxidation of various nitrogen-containing functional groups, including amines and hydrazones.[4][9][10]

  • Dehydrogenation of Amines: Primary amines can be dehydrogenated to nitriles.[7]

  • Oxidation of Hydrazones: Hydrazones can be oxidized to various products, including azoacetates and, in some cases, can be used to generate nitrilimines for cycloaddition reactions.[9][11] This reaction has been utilized in the synthesis of various heterocyclic compounds.[9]

Quantitative Data: Reactions with Nitrogen Compounds

SubstrateProduct TypeConditionsYield (%)Reference
Primary aliphatic amineNitrile--[7]
Benzaldehyde phenylhydrazoneα-Phenylazobenzyl acetate-up to 27[11]
o-Hydroxyaryl ketone N-acylhydrazones1,2-Diacylbenzenes-High[9]
6-Acetyl-7-hydroxycoumarin N-acylhydrazones6,7-Diacylcoumarins-Good[9]
3β-Hydroxylanostan-7-one hydrazone3β-Acetoxylanost-7-ene and 3β,7α-diacetoxylanostaneAcetylationMajor product is diacetate[10]

Experimental Protocol: Dehydrogenation of a Primary Amine to a Nitrile

A general procedure for the oxidation of a primary amine to a nitrile is outlined below.

Materials:

  • Primary amine

  • This compound (LTA)

  • Anhydrous solvent (e.g., dichloromethane)

  • Stirring apparatus

  • Reaction flask under an inert atmosphere

  • Apparatus for work-up and purification

Procedure:

  • Dissolve the primary amine in an anhydrous solvent under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add this compound portion-wise to the cooled, stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).

  • Filter the reaction mixture to remove lead(II) acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the resulting nitrile by distillation or chromatography.

Signaling Pathway for Hydrazone Oxidation

Hydrazone_Oxidation_Signaling Hydrazone R2C=N-NHR' Oxidation Oxidation Hydrazone->Oxidation LTA Pb(OAc)4 LTA->Oxidation Intermediate Azoacetate or Nitrilimine Intermediate Oxidation->Intermediate Final_Products Diacylhydrazines, Heterocycles, or other products Intermediate->Final_Products Rearrangement or Cycloaddition

Caption: Signaling pathway for hydrazone oxidation.

Applications in Drug Development and Natural Product Synthesis

The versatility of this compound has been demonstrated in the synthesis of complex molecules, including natural products and compounds with potential therapeutic applications.

  • Terpenoid Synthesis: Oxidative decarboxylation using LTA is a key step in the synthesis of various terpenoid compounds, such as rosefuran and glutinosone.[1]

  • Insecticide Intermediates: The cleavage of a cyclopropene (B1174273) ester with LTA has been used to produce an intermediate for the synthesis of cis-pyrethroid insecticides.[3]

  • Antiviral Nucleosides: this compound has been employed in a one-pot oxidative cleavage and acetylation reaction as a key step in the synthesis of apio and homologated apio pyrimidine (B1678525) nucleosides, which have shown anticancer activity.[12]

Conclusion

This compound remains a powerful and relevant reagent in modern organic synthesis. Its ability to perform a diverse array of oxidative transformations, often with high efficiency and selectivity, ensures its continued use in both academic research and industrial applications, including the development of new pharmaceuticals. The key to its successful application lies in understanding the specific reaction conditions required for the desired transformation and adhering to the necessary safety precautions due to its toxicity. This guide provides a foundational understanding of the core uses of this compound, offering researchers and drug development professionals a valuable resource for incorporating this versatile reagent into their synthetic strategies.

References

Criegee oxidation discovery and history

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Criegee Oxidation: From Glycol Cleavage to Atmospheric Chemistry

Introduction

The legacy of German chemist Rudolf Criegee is prominently etched in the field of organic chemistry through his groundbreaking work on oxidation reactions. His name is associated with two distinct yet significant transformations: the oxidative cleavage of vicinal diols by lead tetraacetate, now known as the Criegee oxidation, and the elucidation of the mechanism of ozonolysis, which introduced the pivotal Criegee intermediate. This guide provides a comprehensive technical overview of both discoveries, tailored for researchers, scientists, and professionals in drug development. It delves into their historical context, reaction mechanisms, experimental protocols, and applications, with a special focus on the modern understanding and significance of the Criegee intermediate in atmospheric chemistry.

Part 1: The Criegee Oxidation of Vicinal Diols

Discovery and History

In 1931, Rudolf Criegee reported the oxidative cleavage of the carbon-carbon bond in vicinal diols (1,2-glycols) using this compound (Pb(OAc)₄).[1] This reaction, analogous to the Malaprade reaction that uses periodate, provided a valuable method for cleaving glycols under milder, non-aqueous conditions to yield aldehydes and ketones.[1] Criegee's initial work highlighted the necessity of anhydrous solvents to prevent the hydrolysis of the this compound reagent.[1] However, later studies demonstrated that the reaction could be performed in the presence of water if the rate of oxidation significantly exceeds the rate of hydrolysis.[1]

Reaction Mechanism

The reaction is believed to proceed through a cyclic intermediate. The this compound reacts with the diol to form a cyclic lead(IV) diester. This intermediate then undergoes a concerted, two-electron rearrangement. The C-C bond is cleaved, and the lead(IV) is reduced to lead(II) diacetate, yielding two carbonyl compounds (ketones or aldehydes).[2][3]

The rate of the Criegee oxidation is highly dependent on the stereochemistry of the diol. Diols where the hydroxyl groups are in a cis or syn-periplanar conformation react much faster because they can readily form the required five-membered cyclic intermediate. Trans-diols, particularly on rigid ring systems where the hydroxyls cannot easily adopt a syn conformation, react much more slowly.[1][3]

Criegee_Glycol_Oxidation cluster_reactants Reactants cluster_products Products Diol R¹(R²)C(OH)-C(OH)(R³)R⁴ (Vicinal Diol) Intermediate Cyclic Lead(IV) Ester Intermediate Diol->Intermediate + PbOAc4 Pb(OAc)₄ (this compound) PbOAc4->Intermediate + Carbonyl1 R¹(R²)C=O Intermediate->Carbonyl1 Concerted Rearrangement Carbonyl2 R³(R⁴)C=O Intermediate->Carbonyl2 Concerted Rearrangement PbOAc2 Pb(OAc)₂ Intermediate->PbOAc2 Concerted Rearrangement

Caption: Logical flow of the Criegee oxidation of vicinal diols.

Experimental Protocols

A general laboratory procedure for the Criegee oxidation of a 1,2-diol is as follows:

Materials:

Procedure: [2]

  • A suspension of this compound (1.5 equivalents) is prepared in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • A solution of the 1,2-diol (1.0 equivalent) in anhydrous dichloromethane is added to the stirred suspension.

  • The reaction mixture is stirred at room temperature. Reaction progress can be monitored by thin-layer chromatography (TLC). A typical reaction time is around 20-30 minutes.[2]

  • Once the starting material is consumed, the reaction is quenched by adding a small amount of ethylene glycol to consume any excess this compound.

  • The solvent (dichloromethane) is removed under reduced pressure (rotary evaporation).

  • The resulting crude product, containing the desired carbonyl compounds and lead(II) acetate, can often be used in the next synthetic step without further purification. If purification is necessary, standard techniques like column chromatography can be employed after filtering off the lead salts.

Substrate Scope

Beyond simple 1,2-diols, the Criegee oxidation has been successfully applied to other substrates, including:

  • β-amino alcohols: These are cleaved to form a carbonyl compound and an imine, which can then be hydrolyzed.[1]

  • α-hydroxy carbonyls and α-keto acids: These substrates also undergo cleavage.[1]

  • Carbohydrates: The reaction is widely used in carbohydrate chemistry to cleave glycol units, aiding in structure elucidation.[1]

Part 2: The Criegee Intermediate in Ozonolysis

Discovery and History

The second, and perhaps more impactful, contribution of Rudolf Criegee was his proposed mechanism for the ozonolysis of alkenes, first postulated in the 1950s.[4][5] Ozonolysis, the cleavage of a carbon-carbon double or triple bond by ozone, was a known reaction, but its mechanism was a subject of debate. Criegee proposed the formation of a highly reactive, transient species he termed a "zwitterion," now universally known as the Criegee intermediate (CI) or carbonyl oxide.[6]

For decades, the existence of these intermediates was supported only by indirect evidence, as their high reactivity and short lifespan made direct observation exceptionally difficult.[6] It was not until 2012 that researchers at Sandia National Laboratories, using advanced photoionization mass spectrometry, reported the first direct detection and kinetic measurements of a Criegee intermediate (CH₂OO).[7][8] This breakthrough has catalyzed a resurgence in the study of Criegee intermediates, particularly concerning their critical role in atmospheric chemistry.[9]

The Criegee Mechanism of Ozonolysis

The currently accepted mechanism for alkene ozonolysis, based on Criegee's proposal, involves three key steps:

  • 1,3-Dipolar Cycloaddition: Ozone adds across the alkene's double bond in a concerted cycloaddition reaction to form an unstable primary ozonide, also known as a molozonide (a 1,2,3-trioxolane).[4]

  • Retro-1,3-Dipolar Cycloaddition: The molozonide rapidly rearranges and cleaves to form a carbonyl compound (an aldehyde or ketone) and a carbonyl oxide, the Criegee intermediate.[4][6]

  • 1,3-Dipolar Cycloaddition (Recombination): The Criegee intermediate and the carbonyl compound then recombine in a different orientation to form a more stable secondary ozonide (a 1,2,4-trioxolane).[4] This secondary ozonide can be isolated or, more commonly, worked up under reductive (e.g., with dimethyl sulfide) or oxidative (e.g., with hydrogen peroxide) conditions to yield the final products.[10]

Criegee_Ozonolysis_Mechanism Alkene Alkene + O₃ Molozonide Primary Ozonide (Molozonide) Alkene->Molozonide [3+2] Cycloaddition CI_Carbonyl Criegee Intermediate + Carbonyl Compound Molozonide->CI_Carbonyl Retro [3+2] Cycloaddition Ozonide Secondary Ozonide CI_Carbonyl->Ozonide [3+2] Cycloaddition Products Final Products (Aldehydes/Ketones/ Carboxylic Acids) Ozonide->Products Reductive or Oxidative Workup

Caption: The Criegee mechanism for the ozonolysis of alkenes.

Atmospheric Significance and Reactivity

The formation of Criegee intermediates in the atmosphere occurs through the ozonolysis of biogenic and anthropogenic alkenes.[7] Once formed, these highly reactive species can undergo unimolecular decay or bimolecular reactions with other atmospheric trace gases, such as sulfur dioxide (SO₂), nitrogen dioxide (NO₂), and water vapor.[7][11] These reactions are crucial as they can form important secondary pollutants and influence the formation of atmospheric aerosols, which have significant impacts on air quality and climate.[5][7]

  • Reaction with SO₂: This reaction is particularly important as it is extremely fast and produces sulfur trioxide (SO₃), which is rapidly hydrated to form sulfuric acid (H₂SO₄). This pathway is a major non-photochemical source of atmospheric sulfuric acid, a key component in the nucleation of new aerosol particles.[11]

  • Reaction with NO₂: Criegee intermediates react with NO₂ to form various nitrogen-containing products, influencing the atmospheric nitrogen budget.[12]

  • Reaction with Water: The reaction with water vapor, and particularly the water dimer ((H₂O)₂), was once thought to be the dominant sink for CIs. While still a significant pathway, its rate is slower than previously assumed, allowing for competitive reactions with SO₂ and NO₂.[11]

  • Unimolecular Decay: CIs are formed with significant internal energy and can undergo prompt unimolecular decay, often producing hydroxyl radicals (•OH), the most important oxidant in the troposphere.[7][13]

CI_Atmospheric_Reactions CI Criegee Intermediate (R¹R²COO) H2SO4 SO₃ → H₂SO₄ (Aerosol Precursor) CI->H2SO4 Oxidation N_Products Nitrogen Products CI->N_Products Hydroxy α-Hydroxy- hydroperoxide CI->Hydroxy OH •OH Radical CI->OH Fast SO2 SO₂ NO2 NO₂ H2O H₂O / (H₂O)₂ Decay Unimolecular Decay

Caption: Key atmospheric reaction pathways for Criegee intermediates.

Quantitative Data: Reaction Kinetics

The direct detection of Criegee intermediates has enabled precise measurements of their reaction rate coefficients. The data below summarizes key kinetic findings for the simplest Criegee intermediate, formaldehyde (B43269) oxide (CH₂OO), and acetaldehyde (B116499) oxide (CH₃CHOO).

Criegee IntermediateReactantRate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹)Temperature DependenceReference(s)
CH₂OOSO₂(3.56 ± 0.11) × 10⁻¹¹Weak negative[14]
CH₂OONO₂(1.24 ± 0.16) × 10⁻¹²Negative: T⁻⁽²·⁹ ± ⁰·²⁾[12][14][15]
CH₂OOH₂O (monomer)(9.8 ± 5.9) × 10⁻¹⁶-[14]
CH₂OOH₂O (dimer)(9.52 ± 2.49) × 10⁻¹²-[14]
syn-CH₃CHOOSO₂(4.80 ± 0.46) × 10⁻¹¹-[14]
anti-CH₃CHOOSO₂(1.18 ± 0.21) × 10⁻¹⁰No significant dependence[14]
Experimental Protocols for Kinetic Studies

Modern kinetic studies of Criegee intermediates typically employ a "pump-probe" technique, such as laser flash photolysis coupled with a sensitive, time-resolved detection method.

General Workflow:

  • Generation (Pump): A pulse of UV light from a laser (e.g., an excimer laser) photolyzes a precursor molecule to generate a specific radical. This radical then reacts with molecular oxygen to form the desired Criegee intermediate. A common method is the photolysis of a diiodoalkane (e.g., CH₂I₂) to produce an iodoalkyl radical (•CH₂I), which reacts with O₂ to yield the CI (CH₂OO) and an iodine atom.[9][12]

  • Reaction: The newly formed CIs are present in a flow tube containing a known concentration of the reactant gas (e.g., SO₂, NO₂) and a buffer gas (e.g., N₂, He) at a specific temperature and pressure.

  • Detection (Probe): The concentration of the Criegee intermediate is monitored over time (typically on a microsecond to millisecond timescale) using a sensitive detection technique. Methods include:

    • Photoionization Mass Spectrometry (PIMS): A tunable vacuum ultraviolet (VUV) light source, often from a synchrotron, ionizes the molecules, which are then detected by a mass spectrometer. This allows for isomer-specific detection.[8]

    • Broadband UV Absorption Spectroscopy: The transient absorption of the Criegee intermediate is measured over a range of UV wavelengths.[14]

  • Data Analysis: The decay rate of the CI signal is measured as a function of the reactant concentration. A plot of the pseudo-first-order decay rate versus reactant concentration yields a straight line whose slope is the second-order rate coefficient for the reaction.

Example Experimental Conditions (CH₂OO + NO₂ Reaction): [15]

  • CI Precursor: Diiodomethane (CH₂I₂)

  • Photolysis Laser: 248 nm (KrF excimer laser)

  • Reactant Gases: CH₂I₂, O₂, NO₂, N₂ (buffer gas)

  • Temperature Range: 242 - 353 K

  • Pressure Range: 25 - 300 Torr

  • Detection Method: Time-resolved broadband UV absorption spectroscopy

Kinetic_Experiment_Workflow Precursor Precursor Gas Mixture (e.g., CH₂I₂, O₂, NO₂, N₂) FlowCell Flow Cell (Controlled T, P) Precursor->FlowCell Detector Detector (e.g., Mass Spec) FlowCell->Detector PumpLaser UV Laser Pulse ('Pump') PumpLaser->FlowCell Photolysis (CI Generation) Probe Detection Source ('Probe') (e.g., Synchrotron Light) Probe->FlowCell Ionization/ Absorption Data Data Acquisition (CI concentration vs. time) Detector->Data Analysis Kinetic Analysis (Rate Coefficient) Data->Analysis

Caption: Workflow for a typical Criegee intermediate kinetic experiment.

Conclusion

The work of Rudolf Criegee has left an indelible mark on organic chemistry, providing both a classic synthetic tool and a deep mechanistic insight that remains profoundly relevant today. The Criegee oxidation of diols continues to be a useful transformation in organic synthesis. Simultaneously, the Criegee intermediate, once a theoretical postulate, is now recognized as a central player in atmospheric oxidation processes. The ongoing exploration of its complex chemistry, made possible by modern experimental and theoretical techniques, underscores the enduring significance of Criegee's foundational discoveries and their continuing impact on fields from synthetic chemistry to climate science.

References

A Comprehensive Technical Guide to the Physical and Solubility Properties of Lead Tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties and solubility characteristics of lead tetraacetate. The information is curated for professionals in research and development who utilize or are considering the application of this versatile oxidizing agent. This document summarizes key quantitative data in accessible tables, outlines general experimental methodologies for property determination, and presents a visual representation of solubility relationships.

Core Physical Properties of this compound

This compound, with the chemical formula Pb(C₂H₃O₂)₄, is a colorless to faintly pink crystalline solid.[1][2] It is known for its characteristic vinegar-like odor, a result of its sensitivity to moisture and tendency to be stabilized with acetic acid.[1][2] The compound is unstable in air and hygroscopic, turning brown upon exposure to moisture due to the formation of lead dioxide.[1][3] For this reason, it is typically stored in a sealed container, often under nitrogen or in the presence of glacial acetic acid, at reduced temperatures to maintain its integrity.[3]

The fundamental physical characteristics of this compound are summarized in the table below, providing a clear reference for its key quantitative properties.

PropertyValueSource(s)
Molecular Weight 443.38 g/mol [4]
Melting Point 175 - 180 °C (decomposes)[4]
Density 2.228 g/cm³ at 17 °C[1][5]
Appearance Colorless to faintly pink monoclinic crystals[1][6]
Odor Vinegar-like[1][2]

Solubility Profile

This compound exhibits distinct solubility behavior, being generally soluble in nonpolar organic solvents and reactive with protic solvents like water and ethanol.[1][5] Its solubility is a critical consideration for its application in organic synthesis, influencing reaction medium selection and work-up procedures. The compound readily dissolves in hot glacial acetic acid, a common solvent for its preparation and recrystallization.[1] A qualitative summary of its solubility in various common solvents is presented below.

SolventSolubilitySource(s)
Water Decomposes[1][5]
Ethanol Reacts[1][5]
Hot Glacial Acetic Acid Soluble[1]
Benzene Soluble[1][3]
Chloroform Soluble[1][5]
Nitrobenzene Soluble[5][6]
Tetrachloroethane Soluble[5][6]
Cyclohexane Soluble[3]
Carbon Tetrachloride Soluble[3]

Experimental Protocols for Property Determination

While specific, detailed experimental protocols for the determination of the physical properties of this compound are not extensively published in readily available literature, the following sections outline the standard methodologies that are generally employed for such characterizations. These protocols are based on established analytical techniques and provide a framework for the in-house determination of these key parameters.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid like this compound is a key indicator of its purity and is typically determined using the capillary method with a melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. This range represents the melting point of the substance. For this compound, decomposition is often observed at its melting point.

Density Measurement (Gas Pycnometry)

The density of a solid powder such as this compound can be accurately determined using gas pycnometry, which measures the volume of the solid by displacement of an inert gas.

Methodology:

  • Sample Preparation: A precisely weighed sample of this compound is placed in the sample chamber of the gas pycnometer.

  • System Purge: The system is purged with an inert gas, typically helium, to remove any air and moisture.

  • Volume Measurement: The instrument introduces a known quantity of the inert gas into a reference chamber of known volume and measures the pressure. The gas is then allowed to expand into the sample chamber.

  • Calculation: By measuring the pressure change after expansion, the volume of the solid sample can be calculated using the ideal gas law. The density is then calculated by dividing the mass of the sample by its measured volume.

Qualitative Solubility Assessment

A systematic approach is used to determine the qualitative solubility of a compound in various solvents.

Methodology:

  • Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

  • Solvent Addition: A measured volume of each solvent to be tested (e.g., 1 mL) is added to a separate test tube containing the this compound.

  • Observation at Ambient Temperature: The mixture is agitated (e.g., by vortexing) for a set period, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble.

  • Effect of Heating: For solvents in which the compound is sparingly soluble or insoluble at ambient temperature, the mixture is gently heated to assess solubility at elevated temperatures. Any changes in solubility are recorded. For this compound, its known solubility in hot glacial acetic acid would be confirmed using this step.

  • Reactivity Assessment: For protic solvents like water and ethanol, any signs of a chemical reaction, such as gas evolution, precipitation of a new solid (e.g., lead dioxide), or color change, are noted to distinguish between dissolution and reaction.

Logical Relationship of Solubility

The solubility of this compound is intrinsically linked to the polarity of the solvent and the potential for chemical reaction. A diagram illustrating this relationship is provided below.

G Solubility Relationship of this compound cluster_solvents Solvent Type cluster_outcome Outcome Nonpolar Organic Solvents Nonpolar Organic Solvents Soluble Soluble Nonpolar Organic Solvents->Soluble Results in Polar Aprotic Solvents Polar Aprotic Solvents Polar Aprotic Solvents->Soluble Results in Protic Solvents Protic Solvents Reactive/Decomposes Reactive/Decomposes Protic Solvents->Reactive/Decomposes Results in This compound This compound This compound->Nonpolar Organic Solvents Introduced to This compound->Polar Aprotic Solvents Introduced to This compound->Protic Solvents Introduced to

Caption: Relationship between solvent type and the solubility/reactivity of this compound.

This guide provides a foundational understanding of the physical and solubility properties of this compound, essential for its safe and effective handling and application in a laboratory setting. The provided methodologies offer a starting point for the precise characterization of this important chemical reagent.

References

Lead Tetraacetate: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Lead tetraacetate, with the chemical formula Pb(CH₃COO)₄, is a significant organolead compound utilized as a potent oxidizing agent in organic synthesis.[1] Often abbreviated as Pb(OAc)₄, it is a colorless solid soluble in nonpolar organic solvents, which indicates it is not a salt.[1] The compound is sensitive to moisture and is typically stored in the presence of additional acetic acid to prevent degradation.[1]

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided below to aid researchers in its accurate identification and sourcing.

Identifier TypeValue
CAS Number 546-67-8[1][2][3][4][5][6][7]
Deprecated CAS Number 612524-90-0[8]
PubChem CID 11025
European Community (EC) Number 208-908-0[5][7]
UNII CFN24B03DB
UN Number 2291[8]
ChEBI ID CHEBI:77245[8][9]
MDL Number MFCD00008693[5][7]
Beilstein Registry Number 3595640[5][7]

Molecular and Structural Information

The molecular and structural details of this compound are crucial for understanding its reactivity and behavior in chemical transformations.

PropertyValue
Molecular Formula C₈H₁₂O₈Pb[2][3][4]
Molecular Weight 443.38 g/mol [5][7]
IUPAC Name Lead(IV) acetate[1]
Systematic IUPAC Name Tetrakis(acetyloxy)plumbane[1]
SMILES CC(=O)O--INVALID-LINK--(OC(C)=O)OC(C)=O[5][7]
InChI 1S/4C2H4O2.Pb/c41-2(3)4;/h41H3,(H,3,4);/q;;;;+4/p-4[5][7]
InChIKey JEHCHYAKAXDFKV-UHFFFAOYSA-J[2][3][4][5][7]

Synonyms

This compound is also known by several other names in the scientific literature and chemical catalogs.

  • Plumbic acetate[1][8][2][3]

  • Lead(IV) acetate[1][8][2][3]

  • Lead tetracetate[8]

  • Acetic acid, lead(4+) salt[8][2][3]

Experimental Protocols and Logical Relationships

Due to the direct query for identifiers and the nature of the available search results, detailed experimental protocols and signaling pathways are not applicable. The primary function of this compound is as a reagent in chemical reactions. A logical workflow for its use would involve reaction setup, execution, workup, and product purification.

Below is a generalized workflow for a typical oxidation reaction using this compound.

cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Isolation A Dissolve Substrate in Anhydrous Solvent B Add this compound (under inert atmosphere) A->B C Stir at Specified Temperature B->C Initiate Reaction D Monitor Reaction (e.g., by TLC) C->D E Quench Reaction D->E Reaction Complete F Filter to Remove Lead Salts E->F G Extract Product F->G H Purify Product (e.g., chromatography) G->H

References

A Comprehensive Technical Guide to the Synthesis of Lead Tetraacetate from Red Lead Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the synthesis of lead tetraacetate (Pb(OAc)₄) from red lead oxide (minium, Pb₃O₄). Designed for researchers, scientists, and professionals in drug development, this document details the prevalent methodologies, presents quantitative data for comparison, and outlines detailed experimental protocols.

This compound is a powerful and selective oxidizing agent widely utilized in organic synthesis.[1][2] Its applications include the oxidation of alcohols, cleavage of glycols, acetoxylation of C-H bonds, and oxidative decarboxylation of carboxylic acids.[2][3][4] The compound is a colorless, crystalline solid that is sensitive to moisture and is typically stored in glacial acetic acid to prevent hydrolysis.[5][6] Due to its toxicity and hygroscopic nature, it must be handled with extreme care in a controlled laboratory environment.[2][3][7]

The most common preparative route involves the reaction of red lead oxide with glacial acetic acid, often in the presence of acetic anhydride (B1165640) to consume the water generated during the reaction.[2][5] An alternative, higher-yield procedure involves the in-situ oxidation of the lead(II) acetate (B1210297) byproduct using chlorine gas.[5][8]

Synthesis Methodologies and Data

Two primary methods for the synthesis of this compound from red lead oxide are prevalent in the literature. Method A involves the direct reaction of red lead with acetic acid and acetic anhydride. Method B is an improved protocol that introduces chlorine gas to oxidize the lead(II) acetate byproduct, significantly enhancing the overall yield.[8][9]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data associated with the two key synthesis methods, based on the use of approximately 700 g of red lead oxide as the starting material.

ParameterMethod A: Acetic AnhydrideMethod B: Acetic Anhydride & Chlorine
Red Lead (Pb₃O₄) ~700 g (1.02 mol)[8]~700 g[8]
Glacial Acetic Acid 600 mL[8]2500 mL[8]
Acetic Anhydride 400 mL[8]700 mL[8]
Chlorine Gas (Cl₂) Not usedBubbled through solution[8]
Reaction Temperature 55 - 80 °C[8]60 - 75 °C[8]
Reaction Time Not specified, portion-wise addition~2 hours for addition[8]
Crude Yield 320 - 350 g[8]500 - 550 g[8]
Product Purity Not specified, requires recrystallization94 - 95%[8]
Key Byproducts Lead(II) Acetate[10][11]Lead(II) Chloride[5][8]
Physical and Chemical Properties
PropertyValue
Chemical Formula Pb(CH₃COO)₄[5]
Molar Mass 443.38 g/mol [5]
Appearance Colorless or pinkish columnar crystals[5][11]
Density 2.228 g/cm³ (at 17 °C)[5][11]
Melting Point 175 °C (decomposes)[5][11]
Solubility Soluble in hot acetic acid, chloroform, benzene.[5][11]
Stability Degraded by moisture; turns brown on exposure to air.[2][3][11]

Experimental Protocols

The following sections provide detailed step-by-step procedures for the synthesis of this compound.

Method A: Synthesis using Acetic Anhydride

This method relies on the direct reaction of red lead oxide with a mixture of glacial acetic acid and acetic anhydride. The anhydride is crucial for sequestering the water produced, thereby preventing the hydrolysis of the this compound product.[1][8]

1. Apparatus Setup:

  • Equip a wide-mouthed or three-necked flask with a mechanical stirrer and a thermometer.

  • Ensure all glassware is thoroughly dried before use.

2. Reaction Procedure:

  • Charge the flask with 600 mL of glacial acetic acid and 400 mL of acetic anhydride.[8]

  • Begin mechanical stirring and heat the mixture to 55 °C.[8]

  • Add 700 g (1.02 moles) of dry, finely powdered red lead oxide in small portions (15-20 g at a time).[8]

  • Monitor the reaction temperature and maintain it between 55 and 80 °C. The reaction is exothermic, and the rate of addition should be controlled to manage the temperature.[8]

  • Add a new portion of red lead oxide only after the color from the previous addition has largely dissipated.[8]

3. Isolation and Purification:

  • Once the reaction is complete, cool the thick, somewhat dark solution to induce crystallization.[8]

  • Collect the crystalline this compound by filtration and wash the crystals with glacial acetic acid.[8]

  • For purification, dissolve the crude, moist product in a minimum amount of hot acetic acid.

  • Add a small amount of activated carbon to decolorize the solution.[8]

  • Filter the hot solution by suction to remove the carbon.

  • Cool the filtrate to allow purified this compound to recrystallize as colorless needles.[8]

  • Collect the purified crystals by filtration.

  • Dry the final product in a vacuum desiccator over potassium hydroxide (B78521) pellets.[8] Store the dried product in the desiccator to protect it from moisture.

Method B: High-Yield Synthesis using Chlorine Gas

This improved method gives a better yield by oxidizing the lead(II) acetate byproduct to the desired lead(IV) acetate using dry chlorine gas.[8]

1. Apparatus Setup:

  • Equip a 5-liter three-necked flask with a mechanical stirrer, a thermometer, and a gas inlet tube (10 mm).[8]

  • Ensure all glassware is thoroughly dried.

2. Reaction Procedure:

  • Charge the flask with 2500 mL of glacial acetic acid and 700 mL of acetic anhydride.[8]

  • Warm the mixture to 60 °C while stirring.[8]

  • Begin bubbling dry chlorine gas through the solution via the gas inlet tube.[8]

  • Concurrently, start adding 700 g of dry red lead powder in 15-20 g portions.[8]

  • Control the addition rate to maintain the reaction temperature between 60 and 75 °C. Each new portion should be added only after the color from the previous one has faded. The total addition process should take approximately 2 hours.[8]

3. Isolation and Purification:

  • When the reaction is complete (the red color no longer disappears), add 1-2 grams of activated carbon to the hot mixture, which contains precipitated lead(II) chloride.[8]

  • Rapidly filter the hot suspension (at 75 °C) by suction using a large, preheated Buchner funnel.[8]

  • The residue on the filter consists mainly of lead(II) chloride. Extract this residue by treating it with 100 mL of warm acetic acid, filtering, and repeating the extraction process twice more.[8]

  • Combine all the filtrates. Upon cooling, this compound will crystallize as colorless needles.[8]

  • Collect the crystals by filtration.

  • Dry the final product in a vacuum desiccator and store it out of contact with moist air.[8] The resulting product has a purity of 94-95% and is suitable for most applications.[8] Further recrystallization is possible but often results in significant product loss.[8]

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and the underlying chemical transformations.

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_A Method A cluster_B Method B (High Yield) A_Start Start: Red Lead, Acetic Acid, Acetic Anhydride A_React Heat & Stir (55-80°C) A_Start->A_React A_Cool Cool to Crystallize A_React->A_Cool A_Filter1 Filter & Wash (Crude Product) A_Cool->A_Filter1 A_Recrystal Recrystallize from Hot Acetic Acid A_Filter1->A_Recrystal A_Filter2 Final Filtration A_Recrystal->A_Filter2 A_Dry Dry in Vacuum Desiccator A_Filter2->A_Dry A_End Pure Pb(OAc)₄ A_Dry->A_End B_Start Start: Red Lead, Acetic Acid, Acetic Anhydride B_React Heat & Stir (60-75°C) Bubble Cl₂ Gas B_Start->B_React B_Filter1 Hot Filter (Remove PbCl₂) B_React->B_Filter1 B_Cool Cool Filtrate to Crystallize B_Filter1->B_Cool B_Filter2 Filter Crystals B_Cool->B_Filter2 B_Dry Dry in Vacuum Desiccator B_Filter2->B_Dry B_End Pure Pb(OAc)₄ (94-95%) B_Dry->B_End

Caption: A comparative workflow diagram for the synthesis of this compound.

Reaction_Pathway Chemical Transformation Pathways Pb3O4 Pb₃O₄ (Red Lead Oxide) PbOAc4 Pb(OAc)₄ (this compound) Pb3O4->PbOAc4 Method A & B PbOAc2 2 Pb(OAc)₂ (Lead Diacetate) Pb3O4->PbOAc2 H2O 4 H₂O Pb3O4->H2O Reagents1 + 8 CH₃COOH (Acetic Acid) PbOAc2->PbOAc4 Method B Oxidation PbCl2 PbCl₂ (Lead Chloride) PbOAc2->PbCl2 AcOH_regen 8 CH₃COOH H2O->AcOH_regen Water Removal Ac2O + 4 Ac₂O (Acetic Anhydride) Cl2 + Cl₂

Caption: The reaction pathways for the synthesis of this compound from red lead oxide.

References

An In-depth Technical Guide to the Electrochemical Synthesis of Lead Tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead tetraacetate [Pb(CH₃COO)₄] is a powerful and selective oxidizing agent with significant applications in organic synthesis, including the oxidation of alcohols, glycols, and carboxylic acids. While traditional chemical synthesis methods exist, the electrochemical approach offers a pathway to a high-purity product and allows for the recycling of lead diacetate, a common byproduct in organic reactions involving this compound. This guide provides a comprehensive overview of the electrochemical synthesis of this compound, detailing the experimental protocol, key operating parameters, and the underlying electrochemical principles. The information is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a versatile oxidizing reagent widely employed in various organic transformations.[1][2] Its synthesis is crucial for its application in laboratory and industrial settings. The electrochemical method for producing this compound presents several advantages over conventional chemical routes, which often involve the use of strong oxidizing agents and can lead to the formation of undesirable byproducts.[3][4] The electrochemical process, centered on the anodic oxidation of lead(II) acetate (B1210297), allows for precise control over the reaction conditions and can be integrated into a closed-loop process by regenerating this compound from the lead diacetate formed during its use in organic synthesis.[5]

This technical guide outlines the core principles and practical execution of the electrochemical synthesis of this compound. It provides detailed experimental procedures, summarizes critical quantitative data, and visually represents the process workflow and reaction pathways to facilitate a deeper understanding and successful implementation of this synthetic method.

Electrochemical Process Overview

The electrochemical synthesis of this compound is typically conducted in a divided electrochemical cell, separating the anodic and cathodic compartments with a diaphragm.[5] This separation is essential to prevent the reduction of the newly formed this compound at the cathode.

The fundamental principle involves the oxidation of lead(II) ions to lead(IV) ions at the anode within an anhydrous acetic acid medium. A supporting electrolyte is used to ensure sufficient conductivity of the solution.

Electrode Reactions

The key electrochemical reactions occurring in the cell are:

  • Anode (Oxidation): Lead(II) acetate is oxidized to this compound.

  • Cathode (Reduction): Protons from the acetic acid are reduced to hydrogen gas.

Experimental Protocol

This section details the methodology for the electrochemical synthesis of this compound based on established procedures.[5]

Materials and Equipment
  • Electrochemical Cell: A divided cell with separate anode and cathode compartments, equipped with a ceramic diaphragm.

  • Anode: Platinum, lead dioxide, or graphite.[5]

  • Cathode: Lead or another suitable material.

  • Power Supply: A DC power source capable of providing constant current.

  • Anolyte: A solution of lead diacetate and a conducting additive, such as potassium acetate, in anhydrous acetic acid.

  • Catholyte: A solution of potassium acetate in anhydrous acetic acid.[5]

  • Reagents:

    • Lead diacetate [Pb(CH₃COO)₂]

    • Potassium acetate (CH₃COOK)

    • Anhydrous acetic acid (CH₃COOH)

  • Glassware and other equipment: Beakers, filtration apparatus (e.g., Büchner funnel), desiccator, magnetic stirrer, and heating mantle.

Anolyte and Catholyte Preparation
  • Anolyte Preparation: Dissolve lead diacetate and potassium acetate in anhydrous acetic acid. The presence of any water can lead to the hydrolysis of the this compound product, forming lead dioxide.[5] If starting with lead diacetate trihydrate, it must be dehydrated, for example, by prolonged boiling with acetic anhydride.[5]

  • Catholyte Preparation: Dissolve potassium acetate in anhydrous acetic acid.[5]

Electrolysis Procedure
  • Assemble the divided electrochemical cell, ensuring the ceramic diaphragm properly separates the anode and cathode compartments.

  • Fill the anode compartment with the prepared anolyte and the cathode compartment with the catholyte.

  • Place the appropriate electrodes in their respective compartments.

  • Connect the electrodes to the DC power supply, with the anode connected to the positive terminal and the cathode to the negative terminal.

  • Initiate the electrolysis by applying a constant current. Maintain the desired current density throughout the process.

  • The electrolysis is typically carried out for a specific duration, for example, one hour, without circulation of the anolyte.[5]

  • During the electrolysis, crystals of this compound will form in the anolyte.

Product Isolation and Purification
  • After the electrolysis is complete, turn off the power supply.

  • Collect the crystalline this compound from the anolyte by filtration using a paper filter.[5]

  • Wash the collected crystals with anhydrous acetic acid to remove any residual anolyte.[5]

  • Dry the purified this compound crystals in a desiccator over a suitable drying agent, such as sulfuric acid, until a constant weight is achieved.[5]

Quantitative Data

The efficiency and outcome of the electrochemical synthesis are dependent on several key parameters. The following table summarizes the quantitative data reported in the literature.[5]

ParameterValue/RangeNotes
Anode Materials Platinum, Lead Dioxide, GraphiteThe choice of anode material can affect efficiency and stability.[5]
Current Density 4 A/dm²A typical current density applied during the electrolysis.[5]
Cell Voltage 60 - 70 VThis can be influenced by inter-electrode distance and diaphragm properties.[5]
Current Efficiency 80 - 90%The percentage of the current that results in the desired product formation.[5]
Anolyte Composition 400 g/L Pb(CH₃COO)₂, 100 g/L CH₃COOKAn example of a suitable anolyte concentration.[5]
Catholyte Composition Potassium acetate solutionProvides conductivity in the cathode compartment.[5]
Electrolysis Duration 1 hourA typical duration for a batch electrolysis without anolyte circulation.[5]

Visualizations

To further clarify the process, the following diagrams illustrate the experimental workflow and the core electrochemical reactions.

experimental_workflow cluster_prep Preparation cluster_electrolysis Electrolysis cluster_isolation Product Isolation anolyte Prepare Anolyte (Pb(OAc)₂ + KOAc in AcOH) cell Assemble Divided Cell anolyte->cell catholyte Prepare Catholyte (KOAc in AcOH) catholyte->cell electrolyze Apply Constant Current (e.g., 4 A/dm²) cell->electrolyze filter Filter Crystals electrolyze->filter wash Wash with Acetic Acid filter->wash dry Dry in Desiccator wash->dry product This compound [Pb(OAc)₄] dry->product

Caption: Experimental workflow for the electrochemical synthesis of this compound.

electrochemical_reactions Electrochemical Cell Reactions cluster_anode Anode Compartment cluster_cathode Cathode Compartment anode Anode (+) (Pt, PbO₂, or C) reaction_anode Pb²⁺ → Pb⁴⁺ + 2e⁻ diaphragm Ceramic Diaphragm anode->diaphragm anolyte Anolyte Pb(CH₃COO)₂ in Acetic Acid cathode Cathode (-) (Lead) reaction_cathode 2H⁺ + 2e⁻ → H₂ (gas) catholyte Catholyte CH₃COOK in Acetic Acid diaphragm->cathode

Caption: Signaling pathways of the core electrochemical reactions.

Conclusion

The electrochemical synthesis of this compound offers a robust and efficient alternative to traditional chemical methods. By carefully controlling the experimental parameters within a divided electrochemical cell, a high-purity product can be obtained with good current efficiency. This guide provides the essential technical details and quantitative data to enable researchers and professionals to successfully implement this synthetic route. The ability to regenerate the oxidizing agent from its byproduct makes this an attractive method for developing more sustainable and cost-effective chemical processes.

References

The Multifaceted Mechanisms of Lead Tetraacetate Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lead tetraacetate (Pb(OAc)₄) stands as a remarkably versatile and powerful oxidizing agent in the arsenal (B13267) of synthetic organic chemistry. Its utility spans a wide array of transformations, from the cleavage of vicinal diols to the intricate functionalization of complex molecules. This guide provides a detailed exploration of the core mechanisms governing this compound reactions, offering insights for researchers and professionals in drug development and chemical synthesis. Understanding these pathways is paramount for predicting reaction outcomes, optimizing conditions, and designing novel synthetic strategies.

Core Mechanistic Pathways: A Dichotomy of Ions and Radicals

This compound's reactivity is primarily dictated by two competing mechanistic manifolds: ionic and free-radical pathways. The operative mechanism is highly dependent on the substrate, reaction conditions (such as temperature and solvent), and the presence of catalysts or initiators.

Ionic Mechanisms are typically favored in polar solvents and are characterized by the heterolytic cleavage of bonds. A key feature of these pathways is the role of lead(IV) as a potent electrophile and oxidant. A common ionic pathway involves the formation of a cyclic intermediate, particularly in the oxidation of 1,2-diols (the Criegee oxidation).[1][2]

Free-Radical Mechanisms often prevail in nonpolar solvents and can be initiated by heat or light. These reactions proceed via the homolytic cleavage of the Pb-O bond, generating acetoxy radicals (CH₃COO•) and a lead(III) species. These radicals can then participate in a variety of abstraction and addition reactions.[3][4][5] The oxidative decarboxylation of carboxylic acids is a classic example of a reaction that can proceed through a free-radical pathway.[3][5]

Key Reactions and Their Mechanisms

Several named reactions highlight the synthetic utility and mechanistic diversity of this compound.

The Criegee Oxidation: Oxidative Cleavage of Vicinal Diols

The Criegee oxidation is the selective cleavage of the carbon-carbon bond of a 1,2-diol (glycol) to yield aldehydes or ketones.[6][7][8] This reaction is a cornerstone of carbohydrate chemistry and structural elucidation.[9][10]

Mechanism: The reaction is believed to proceed through the formation of a cyclic lead(IV) diester intermediate.[1][2][11] This intermediate then undergoes a concerted fragmentation, leading to the formation of two carbonyl groups and lead(II) diacetate. The rate of this reaction is highly dependent on the stereochemical relationship of the hydroxyl groups; cis-diols generally react faster than trans-diols because they can more readily form the cyclic intermediate.[9][10][12]

Figure 1: Mechanism of the Criegee Oxidation.

The Prévost and Woodward Hydroxylations: Stereoselective Dihydroxylation of Alkenes

While this compound is not a direct reagent in the Prévost and Woodward reactions, it is mechanistically related as a powerful oxidant often used in analogous transformations. These reactions achieve the dihydroxylation of alkenes with distinct stereochemical outcomes.

  • Prévost Reaction: This reaction converts an alkene to an anti-diol using iodine and a silver carboxylate (e.g., silver benzoate) in an anhydrous solvent.[13][14][15]

  • Woodward cis-Hydroxylation: A modification of the Prévost reaction, this method produces a syn-diol by including water in the reaction mixture.[8][16][17][18][19]

Mechanism: Both reactions proceed through a cyclic iodonium (B1229267) ion intermediate. In the Prévost reaction, nucleophilic attack by the carboxylate anion occurs twice with neighboring group participation, leading to the anti-diol product after hydrolysis.[13][15] In the Woodward modification, the presence of water allows for its nucleophilic attack on an intermediate acetoxonium ion, resulting in the formation of the syn-diol after hydrolysis.[17]

Prevost_Woodward cluster_prevost Prévost Reaction (Anhydrous) cluster_woodward Woodward Reaction (Aqueous) Alkene Alkene Iodonium Cyclic Iodonium Ion Alkene->Iodonium + I2, AgOCOR Trans_intermediate trans-Iodoacetate Iodonium->Trans_intermediate + RCOO- Oxonium Oxonium Ion Trans_intermediate->Oxonium + Ag+ Anti_diol anti-Diol Oxonium->Anti_diol + RCOO- - AgI Hydrolysis Syn_diol syn-Diol Oxonium->Syn_diol + H2O Hydrolysis

Figure 2: Divergent pathways of the Prévost and Woodward reactions.

Oxidative Decarboxylation of Carboxylic Acids

This compound can effect the decarboxylation of carboxylic acids to generate a variety of products, including alkanes, alkenes, and esters.[20] The reaction outcome is highly dependent on the substrate structure and reaction conditions. The mechanism can proceed through either a free-radical or an ionic pathway.[3][5][7]

Mechanism:

  • Radical Pathway: Homolysis of the O-Pb bond of a lead(IV) carboxylate intermediate generates an alkyl radical, which can then undergo various reactions such as hydrogen abstraction, elimination, or further oxidation.[3] The presence of copper(II) salts can influence the product distribution by intercepting the alkyl radical.[3][5]

  • Ionic Pathway: Heterolytic cleavage can lead to the formation of a carbocation, which then undergoes rearrangement, elimination, or nucleophilic attack to yield the final products.[3]

Decarboxylation cluster_radical Radical Pathway cluster_ionic Ionic Pathway CarboxylicAcid R-COOH PbIV_Carboxylate R-COO-Pb(OAc)3 CarboxylicAcid->PbIV_Carboxylate + Pb(OAc)4 - AcOH AlkylRadical R• PbIV_Carboxylate->AlkylRadical Homolysis PbIII •Pb(OAc)3 Carbocation R+ PbIV_Carboxylate->Carbocation Heterolysis Alkane R-H AlkylRadical->Alkane H abstraction Alkene_rad Alkene AlkylRadical->Alkene_rad Elimination Alkene_ion Alkene Carbocation->Alkene_ion Elimination Ester R-OAc Carbocation->Ester + AcO-

Figure 3: Competing radical and ionic pathways in oxidative decarboxylation.

Oxidation of Alcohols

This compound is a versatile reagent for the oxidation of alcohols. Primary alcohols can be oxidized to aldehydes, and secondary alcohols to ketones.[21][22] Tertiary alcohols are generally resistant to oxidation unless fragmentation can occur.[4][22] The mechanism can be either homolytic or heterolytic depending on the alcohol's structure.[4]

Reactions with Hydrazones

This compound reacts with hydrazones to form a variety of products, including diazo compounds, gem-diacetates, and azines.[6][23][24] The reaction is believed to proceed through an initial oxidative addition to the hydrazone nitrogen, followed by elimination or rearrangement pathways.[1][23][25]

Quantitative Data Summary

The efficiency of this compound reactions is highly substrate-dependent. The following tables summarize representative yields for key transformations.

Table 1: Criegee Oxidation of Vicinal Diols

Substrate (Diol)Product(s)SolventYield (%)Reference
cis-1,2-CyclohexanediolAdipaldehydeBenzene (B151609)High[5][10]
trans-1,2-CyclohexanediolAdipaldehydeAcetic Acid/PyridineModerate-High[5][10]
1,2-PropanediolAcetaldehyde + FormaldehydeDichloromethane (B109758)Good[26]
PinacolAcetone (2 equiv.)BenzeneHigh[5][10]

Table 2: Corey-Winter Olefination Yields (Diol to Alkene)

DiolAlkeneYield (Thionocarbonate)Yield (Alkene)Reference
A cyclic 1,2-diolCorresponding alkene80%93%[27]
meso-Hydrobenzoincis-StilbeneQuantitative92%[11]
trans-Cyclodecanedioltrans-Cyclodecene-81%[11]
Diol precursor to DidehydrostemofolineDidehydrostemofoline-66%[11]

Note: this compound is often used in the synthesis of the diol starting materials for the Corey-Winter reaction.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving this compound and related transformations. Caution: this compound is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5][28]

General Protocol for Criegee Oxidation of a Vicinal Diol
  • Reagent Preparation: A suspension of this compound (1.5 equivalents) is prepared in an anhydrous aprotic solvent such as dichloromethane or benzene (25 mL).[26]

  • Substrate Addition: A solution of the vicinal diol (1.0 equivalent, 2.25 mmol) in the same solvent (10 mL) is added to the stirred suspension of this compound.[26]

  • Reaction: The mixture is stirred at room temperature for a period of 20 minutes to several hours, monitored by TLC.

  • Quenching: The reaction is quenched by the addition of a diol such as ethylene (B1197577) glycol to consume any excess this compound.[26]

  • Workup: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product can be purified by chromatography or distillation.[26]

General Protocol for Prévost anti-Dihydroxylation
  • Reaction Setup: An alkene (1.0 equivalent) is dissolved in an anhydrous solvent such as benzene or carbon tetrachloride.

  • Reagent Addition: Silver benzoate (B1203000) (2.0 equivalents) and iodine (1.0 equivalent) are added to the solution.[13][14]

  • Reaction: The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Workup: The silver iodide precipitate is removed by filtration. The organic layer is washed with sodium thiosulfate (B1220275) solution to remove excess iodine, followed by a wash with sodium bicarbonate solution.

  • Hydrolysis: The resulting di-ester is hydrolyzed using a base (e.g., NaOH or KOH) in an alcohol/water mixture to yield the anti-diol.

  • Purification: The diol is extracted and purified by crystallization or chromatography.

General Protocol for Woodward cis-Hydroxylation
  • Reaction Setup: An alkene (1.0 equivalent) is dissolved in glacial acetic acid containing a stoichiometric amount of water.[16]

  • Reagent Addition: Silver acetate (B1210297) (1.0 equivalent) and iodine (1.0 equivalent) are added to the solution.[16][19]

  • Reaction: The mixture is stirred, typically at room temperature, until the reaction is complete.

  • Workup and Hydrolysis: The reaction mixture is worked up similarly to the Prévost reaction, followed by hydrolysis of the intermediate monoester to afford the syn-diol.

General Protocol for Corey-Winter Olefination
  • Formation of the Cyclic Thionocarbonate:

    • A solution of the 1,2-diol (1.0 equivalent, 0.21 mmol) in toluene (B28343) (20 mL) is treated with thiocarbonyldiimidazole (10.0 equivalents).[27]

    • The reaction mixture is refluxed for 48 hours.[27]

    • After cooling, the mixture is washed with 1M HCl and brine, dried over anhydrous sodium sulfate, and concentrated. The crude thionocarbonate is purified by column chromatography.[27]

  • Elimination to the Alkene:

    • A solution of the purified cyclic thionocarbonate (1.0 equivalent, 0.17 mmol) in trimethyl phosphite (B83602) (10 mL) is refluxed for 48 hours.[27]

    • The reaction mixture is concentrated under reduced pressure, and the desired alkene is purified by column chromatography.[27]

Applications in Drug Development and Complex Synthesis

The stereospecificity and functional group tolerance of many this compound reactions make them valuable tools in the synthesis of complex natural products and pharmaceutical agents. For instance, the Criegee oxidation is instrumental in the degradation and structural elucidation of sugars and other polyhydroxylated natural products. The Prévost and Woodward hydroxylations have found applications in steroid synthesis, where precise control of stereochemistry is crucial.[8][18][29] The oxidative decarboxylation reaction provides a route to introduce unsaturation or other functional groups in the synthesis of terpenoids.[5]

Conclusion

This compound is a powerful and versatile reagent with a rich and diverse reaction chemistry. A thorough understanding of its underlying mechanistic pathways—both ionic and free-radical—is essential for its effective application in organic synthesis. The Criegee oxidation, oxidative decarboxylation, and related dihydroxylation reactions represent a powerful toolkit for the modern synthetic chemist. For professionals in drug development and related fields, leveraging these transformations can provide efficient and stereocontrolled routes to complex molecular architectures. As research continues to uncover new applications and refine existing methodologies, the importance of this compound in organic synthesis is set to endure.

References

The Role of Lead Tetraacetate as an Oxidizing Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead (IV) acetate (B1210297), or lead tetraacetate (LTA), stands as a powerful and versatile oxidizing agent in organic synthesis, capable of effecting a wide range of chemical transformations.[1][2] Its utility stems from its capacity to perform reactions such as the oxidative cleavage of 1,2-diols (the Criegee oxidation), the oxidative decarboxylation of carboxylic acids, the oxidation of alcohols, and the acetoxylation of various substrates.[3][4] This technical guide provides an in-depth exploration of the core applications of LTA, focusing on its reaction mechanisms, detailed experimental protocols, and quantitative data to support its use in research and development, particularly within the pharmaceutical industry.

Introduction

This compound is a selective oxidant widely employed for the transformation of various functional groups.[3][4] It is a colorless, crystalline solid that is soluble in many organic solvents, making it suitable for a variety of reaction conditions.[3][5] LTA is particularly valued for its ability to cleave carbon-carbon bonds in vicinal diols and to decarboxylate acids, providing synthetic routes to aldehydes, ketones, alkenes, and acetate esters.[3][6] However, due to its toxicity and hygroscopic nature, it must be handled with care in a chemical fume hood and stored in the absence of moisture.[4][7]

Core Oxidation Reactions and Mechanisms

LTA's efficacy as an oxidizing agent is rooted in several key reaction pathways. The specific mechanism often depends on the substrate and reaction conditions.

Oxidative Cleavage of 1,2-Diols (Criegee Oxidation)

One of the most well-known applications of LTA is the Criegee oxidation, which involves the cleavage of vicinal diols to yield aldehydes and ketones.[8][9] The reaction typically proceeds through the formation of a cyclic lead (IV) ester intermediate, which then fragments to give the carbonyl products.[8][10] This process is often rapid and quantitative.[11] The stereochemistry of the diol plays a crucial role, with cis-diols generally reacting faster than trans-diols due to the ease of forming the cyclic intermediate.[6][9]

Criegee_Oxidation cluster_intermediate Intermediate Formation Diol R1-CH(OH)-CH(OH)-R2 (Vicinal Diol) Intermediate Cyclic Lead(IV) Ester Intermediate Diol->Intermediate + Pb(OAc)4 - 2 AcOH LTA Pb(OAc)4 (this compound) Carbonyl1 R1-CHO / R1-CO-R3 (Aldehyde / Ketone) Intermediate->Carbonyl1 Fragmentation Carbonyl2 R2-CHO / R2-CO-R4 (Aldehyde / Ketone) LeadDiacetate Pb(OAc)2 (Lead(II) Acetate)

Oxidative Decarboxylation of Carboxylic Acids

LTA can efficiently decarboxylate carboxylic acids to generate a variety of products, including alkenes, alkanes, and acetate esters, depending on the substrate and reaction conditions.[12][13] The reaction is believed to proceed through a free-radical mechanism.[4] This transformation is particularly useful in the synthesis of complex molecules and natural products.[3] A notable variation is the Kochi reaction, which utilizes LTA in the presence of a lithium halide to convert carboxylic acids to alkyl halides.[14]

Oxidative_Decarboxylation cluster_products Products CarboxylicAcid R-COOH (Carboxylic Acid) LeadEster R-COO-Pb(OAc)3 CarboxylicAcid->LeadEster + Pb(OAc)4 - AcOH AlkylRadical R• (Alkyl Radical) LeadEster->AlkylRadical Homolytic Cleavage - CO2 - •Pb(OAc)3 Alkene Alkene AlkylRadical->Alkene Oxidation & H+ loss AcetateEster R-OAc (Acetate Ester) AlkylRadical->AcetateEster + •OAc Alkane R-H (Alkane) AlkylRadical->Alkane H• abstraction

Oxidation of Alcohols

LTA is an effective reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[7][15] The reaction is often carried out in the presence of a base like pyridine (B92270) and has the advantage of not over-oxidizing aldehydes to carboxylic acids.[7][16] The mechanism can be either heterolytic or homolytic, depending on the structure of the alcohol.[17] For saturated alcohols, LTA can induce cyclization to form cyclic ethers, such as tetrahydrofuran (B95107) derivatives.[10]

Alcohol_Oxidation cluster_products Products Alcohol R-CH2OH (1°) or R2CHOH (2°) AlkoxyLead R-CH2O-Pb(OAc)3 or R2CHO-Pb(OAc)3 Alcohol->AlkoxyLead + Pb(OAc)4 - AcOH Aldehyde R-CHO (Aldehyde) AlkoxyLead->Aldehyde Elimination Ketone R2C=O (Ketone) AlkoxyLead->Ketone Elimination

Quantitative Data on LTA Oxidations

The following tables summarize quantitative data for key LTA-mediated reactions, providing a comparative overview of substrates, conditions, and yields.

Table 1: Oxidative Cleavage of 1,2-Diols

SubstrateSolventTemperature (°C)Reaction TimeProduct(s)Yield (%)
cis-1,2-CyclohexanediolBenzene (B151609)2510 minAdipaldehyde~90
trans-1,2-CyclohexanediolBenzene2524 hAdipaldehyde~80
1-Phenyl-1,2-ethanediolBenzene255 minBenzaldehyde, Formaldehyde~95
D-MannitolAcetic Acid20-Ketone intermediateUnspecified
Diol from a steroid precursorDichloromethane (B109758)2020 minAldehydeCrude, used directly

Table 2: Oxidative Decarboxylation of Carboxylic Acids

SubstrateCo-reagent/SolventConditionsProduct(s)Yield (%)
Cyclohexanecarboxylic acidBenzeneRefluxCyclohexyl acetate, CyclohexeneMixture
Cyclohexanecarboxylic acidAcetic acid, KOAcHeatCyclohexyl acetateHigh
3-Methyl-2-furoic acidBenzene, Cu(OAc)2BoilingRosefuran70 (crude)
O-methylpodocarpic acid-HeatMixture of olefins and acetates-
Various acidsLiCl, BenzeneRefluxAlkyl chloridesGood to Excellent

Table 3: Oxidation of Other Functional Groups

Substrate TypeReactionProductYield (%)Notes
Alcohols (e.g., pentanol)Oxidation in pyridineAldehydesHighNo over-oxidation to carboxylic acid.[7][16]
HydrazonesOxidationDiazo compounds, AzinesVariesYield depends on diazo stability and conditions.[18]
Steroids (e.g., cholesteryl acetate)Allylic Acetoxylation7-acetoxy derivatives-Non-stereospecific.[19]
Ketonesα-Acetoxylationα-Acetoxy ketones-Reaction occurs on the enol form.[4]

Experimental Protocols

The following are generalized experimental protocols for key reactions involving LTA. Note: this compound is toxic and hygroscopic and should be handled with appropriate safety precautions in a fume hood.[4][7]

Preparation of this compound from Red Lead Oxide

This protocol describes the synthesis of LTA from red lead (Pb₃O₄) and acetic acid/acetic anhydride (B1165640).[20][21]

LTA_Preparation start Start step1 Combine glacial acetic acid and acetic anhydride in a flask. start->step1 step2 Heat the mixture to 55-60°C with mechanical stirring. step1->step2 step3 Add dry red lead (Pb3O4) in small portions, maintaining temperature below 80°C. step2->step3 step4 Continue stirring until the color of the red lead disappears. step3->step4 step5 Cool the solution to allow crystallization of LTA. step4->step5 step6 Collect the crystals by filtration and wash with acetic acid. step5->step6 step7 Dry the product in a vacuum dessicator over KOH. step6->step7 end Store LTA in a sealed container away from moisture. step7->end

Methodology:

  • In a three-necked flask equipped with a mechanical stirrer and thermometer, combine glacial acetic acid and acetic anhydride.[21]

  • Warm the mixture to approximately 55-60°C.[21]

  • Slowly add dry red lead oxide (Pb₃O₄) in small portions, ensuring the temperature does not exceed 80°C. The color of the solution will fade after each addition.[21]

  • After the addition is complete, continue stirring until the reaction is complete (indicated by the disappearance of the red solid).

  • Cool the reaction mixture in an ice bath to induce crystallization of this compound.

  • Collect the colorless crystalline product by suction filtration and wash with cold glacial acetic acid.

  • Dry the this compound in a vacuum desiccator over potassium hydroxide (B78521) pellets and store in a tightly sealed container.[21]

General Protocol for Criegee Oxidation of a 1,2-Diol

This protocol provides a general procedure for the oxidative cleavage of a vicinal diol.[22]

Methodology:

  • To a stirred suspension of this compound (1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or benzene) at room temperature, add a solution of the 1,2-diol (1.0 equivalent) in the same solvent.[22]

  • Stir the resulting mixture at room temperature. The reaction progress can be monitored by TLC or by the disappearance of the solid LTA. Reaction times are typically short (5-30 minutes) for reactive diols.[22]

  • Upon completion, quench the reaction by adding a few drops of ethylene (B1197577) glycol to consume any excess LTA.

  • Filter the mixture to remove the precipitated lead (II) acetate.

  • Wash the filtrate with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure to yield the crude aldehyde or ketone product(s), which can be purified by distillation or chromatography if necessary.[22]

General Protocol for Oxidative Decarboxylation of a Carboxylic Acid

This protocol outlines a general method for the decarboxylation of a carboxylic acid using LTA.[6]

Methodology:

  • Dissolve the carboxylic acid in a suitable anhydrous solvent, such as benzene or acetic acid.[6]

  • Add this compound (typically 1.0-1.2 equivalents) to the solution. For reactions producing alkenes, a catalytic amount of copper (II) acetate can be added.[3]

  • Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and filter to remove any insoluble lead salts.

  • Wash the organic solution with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Concentrate the solution under reduced pressure and purify the product by chromatography or distillation.

Applications in Drug Development

The synthetic transformations enabled by LTA are highly relevant to drug development and medicinal chemistry.

  • Degradation of Carbohydrates: The Criegee oxidation is a valuable tool for the structural elucidation and degradation of carbohydrates and sugars, which are key components of many natural product drugs.[3][6]

  • Synthesis of Terpenoids: Oxidative decarboxylation has been frequently employed in the total synthesis of complex terpenoid natural products, many of which exhibit significant biological activity.[3][4]

  • Steroid Modification: The ability of LTA to perform acetoxylation at allylic and other activated C-H bonds allows for the late-stage functionalization of steroid skeletons, a critical process in the development of steroidal drugs.[19]

  • Formation of Heterocycles: LTA-mediated cyclization of alcohols and other functional groups provides a direct route to various heterocyclic structures, which are privileged scaffolds in medicinal chemistry.[4]

Safety and Handling

This compound is a toxic compound and should be handled with extreme care.[7] It is harmful if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[4] It is also a suspected reproductive toxin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.[7] LTA is sensitive to moisture and can decompose to form lead dioxide, which appears as a brown discoloration.[16] It should be stored in a cool, dry place, often with a small amount of acetic acid as a stabilizer.[4]

Conclusion

This compound is a potent and versatile oxidizing agent with a broad spectrum of applications in modern organic synthesis. Its ability to mediate key transformations such as glycol cleavage, decarboxylation, and alcohol oxidation makes it an invaluable tool for synthetic chemists in academic and industrial settings, including in the field of drug discovery and development. A thorough understanding of its reactivity, mechanisms, and handling requirements is essential for its safe and effective use in the laboratory.

References

Methodological & Application

Application Notes and Protocols: Lead Tetraacetate for Glycol Cleavage Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead tetraacetate (Pb(OAc)₄) is a powerful and selective oxidizing agent widely utilized in organic synthesis for the cleavage of vicinal diols (1,2-glycols). This reaction, known as the Criegee oxidation, provides a reliable method for the formation of aldehydes and ketones.[1][2] The cleavage of the carbon-carbon bond in a 1,2-diol results in the formation of two carbonyl groups.[2] The reaction is particularly valuable in the structural elucidation of carbohydrates and in the synthesis of complex molecules, including steroids and natural products.[3]

The Criegee oxidation proceeds through a cyclic lead ester intermediate, which subsequently fragments to yield the corresponding carbonyl compounds.[1][4] This mechanism dictates the stereoselectivity of the reaction, with cis-diols generally reacting faster than trans-diols due to the ease of forming the cyclic intermediate.[3] The reaction is typically performed in anhydrous aprotic solvents such as benzene, toluene, or dichloromethane (B109758), or in protic solvents like acetic acid.[3]

Reaction Mechanism and Stereoselectivity

The accepted mechanism for the this compound cleavage of glycols involves the formation of a cyclic intermediate. This five-membered ring then undergoes a concerted electronic rearrangement, leading to the cleavage of the C-C bond and the formation of two carbonyl groups, with the lead being reduced from Pb(IV) to Pb(II).[2][5]

G cluster_step1 Step 1: Formation of Cyclic Lead Ester cluster_step2 Step 2: Fragmentation Diol R₁R₂C(OH)-C(OH)R₃R₄ LTA Pb(OAc)₄ Intermediate Cyclic Lead Ester Intermediate AcOH 2 AcOH Products R₁R₂C=O + R₃R₄C=O PbII Pb(OAc)₂

The stereochemical arrangement of the hydroxyl groups significantly influences the reaction rate. Cis-vicinal diols, where the hydroxyl groups are on the same side of the molecule, can readily form the cyclic lead ester intermediate, leading to a faster reaction.[6] In contrast, trans-vicinal diols react more slowly as the formation of the cyclic intermediate is sterically hindered.[6] This difference in reactivity can be exploited for the selective cleavage of cis-diols in the presence of trans-diols.

Applications in Organic Synthesis

The Criegee oxidation is a valuable tool in various areas of organic synthesis:

  • Structural Elucidation: Historically, this compound cleavage was instrumental in determining the structure of sugars and other polyols by breaking them down into smaller, identifiable fragments.[3]

  • Synthesis of Aldehydes and Ketones: It provides a high-yield method for the preparation of aldehydes and ketones from the corresponding diols.[7][8]

  • Natural Product Synthesis: The reaction has been employed as a key step in the total synthesis of complex natural products and in the modification of steroids to create seco-steroids.

  • Carbohydrate Chemistry: this compound is used for the selective cleavage of specific glycol units within carbohydrate molecules.[3]

Data Presentation

The following table summarizes representative examples of this compound-mediated glycol cleavage reactions, highlighting the reaction conditions and yields.

SubstrateProduct(s)SolventTemperatureReaction TimeYield (%)Reference
α-Methyl-L-arabinopyranosideL'-Methoxy-diglycolic aldehydeAcetic Acid/WaterRoom Temperature6 hours98
General 1,2-diolAldehyde/KetoneDichloromethaneRoom Temperature20 minutesHigh (not specified)[2]
Diol 1 (a bicyclic diol)Aldehyde 2BenzeneNot specifiedNot specifiedNot specified[1][9]
Diols 3 and 4 (substituted diols)Ketone 5Not specifiedNot specifiedNot specifiedNot specified[1][9]
Diol 6 (a carbohydrate derivative)Aldehyde 7Acetic AcidNot specifiedNot specifiedNot specified[1][9]

Experimental Protocols

Protocol 1: General Procedure for the Oxidative Cleavage of a 1,2-Diol in Dichloromethane [2]

This protocol provides a general method for the Criegee oxidation of a vicinal diol.

Materials:

  • 1,2-diol (1.0 eq)

  • This compound (Pb(OAc)₄) (1.5 eq)

  • Dichloromethane (CH₂Cl₂)

  • Ethylene (B1197577) glycol

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

Procedure:

  • To a stirred suspension of this compound (1.5 eq) in dichloromethane (e.g., 25 mL for a 2.25 mmol scale reaction), add a solution of the 1,2-diol (1.0 eq) in dichloromethane (e.g., 10 mL).

  • Stir the resulting mixture at room temperature for 20 minutes.

  • Quench the reaction by adding ethylene glycol.

  • Remove the volatile components under reduced pressure to obtain the crude product.

  • The crude product can be used in the next step without further purification or purified by standard methods such as column chromatography if necessary.

G A Prepare suspension of Pb(OAc)₄ in CH₂Cl₂ B Add solution of 1,2-diol in CH₂Cl₂ A->B C Stir at room temperature for 20 minutes B->C D Quench with ethylene glycol C->D E Remove volatiles under reduced pressure D->E F Crude Product E->F

Protocol 2: Oxidative Cleavage of α-Methyl-L-arabinopyranoside

This protocol details the specific conditions for the cleavage of a carbohydrate derivative.

Materials:

  • α-Methyl-L-arabinopyranoside (2.00 g)

  • This compound (17.0 g total)

  • Glacial acetic acid (50 mL)

  • Distilled water (20 mL)

  • N Sulfuric acid (80 mL)

  • Round-bottom flask

Procedure:

  • Prepare a solution of 2.00 g of α-methyl-L-arabinopyranoside in 20 mL of distilled water.

  • In a separate flask, prepare a solution of 13.0 g of this compound in 50 mL of glacial acetic acid.

  • Pour the glycoside solution into the this compound solution.

  • Over the next six hours, add an additional 4.0 g of this compound in small portions until the solution turns slightly brown and turbid.

  • Dilute the reaction mixture to 500.00 mL with 80 mL of N sulfuric acid and distilled water.

  • The product, L'-methoxy-diglycolic aldehyde, is obtained in a 98% yield as determined by titration.

Safety Precautions

This compound is a toxic substance and should be handled with appropriate safety measures.[6] It is also moisture-sensitive.[10] All manipulations should be carried out in a well-ventilated fume hood, and personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times. Avoid inhalation of dust and contact with skin.

References

Application Notes and Protocols: Oxidative Decarboxylation of Carboxylic Acids with Lead Tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidative decarboxylation of carboxylic acids using lead(IV) acetate (B1210297), often referred to as the Criegee reaction, is a versatile and powerful method in organic synthesis. This reaction facilitates the removal of a carboxyl group and the concurrent formation of a variety of functional groups, including alkenes, alkanes, acetate esters, and alkyl halides.[1][2][3] The outcome of the reaction is highly dependent on the structure of the carboxylic acid substrate, the reaction conditions, and the presence of co-reagents.[1][3] This versatility makes it a valuable tool in the synthesis of complex organic molecules, including natural products and pharmacologically active compounds.[1]

Safety Precautions: Lead tetraacetate is a toxic and hygroscopic reagent that can be absorbed through the skin. It should be handled with extreme care in a chemical fume hood, and stored in the absence of moisture.[1]

Mechanism of Action

The reaction is generally believed to proceed through a free-radical mechanism. The initial step involves the formation of a lead(IV) carboxylate intermediate, which then undergoes homolytic cleavage to generate an alkyl radical and a lead(III) species, with the loss of carbon dioxide. The fate of the alkyl radical determines the final product distribution.

The generated alkyl radical can undergo several competing pathways:

  • Oxidation to a Carbocation: The alkyl radical can be oxidized by a lead(IV) or lead(III) species to form a carbocation. This carbocation can then be trapped by an acetate ion to form an acetate ester or undergo elimination to yield an alkene.

  • Hydrogen Atom Abstraction: The alkyl radical can abstract a hydrogen atom from the solvent or another molecule to form an alkane.

  • Reaction with Co-reagents: In the presence of co-reagents, the alkyl radical can be intercepted to form other products. For example, in the presence of copper(II) salts, the radical is efficiently oxidized to an alkene.[1][4] In the presence of halide ions, an alkyl halide is formed in a process known as the Kochi reaction.[5]

Applications in Organic Synthesis

The oxidative decarboxylation with this compound has found numerous applications in organic synthesis, including:

  • Synthesis of Alkenes: This method is particularly useful for the synthesis of alkenes from vicinal dicarboxylic acids, which undergo bisdecarboxylation.[1][6] The addition of a catalytic amount of copper(II) acetate can significantly improve the yield of alkenes from monocarboxylic acids.[4]

  • Synthesis of Acetate Esters: Primary and secondary carboxylic acids often yield acetate esters as the major product.[1][3]

  • Synthesis of Alkyl Halides (Kochi Reaction): In the presence of lithium or other metal halides, carboxylic acids can be converted to the corresponding alkyl halides.[5] This provides a valuable alternative to other halogenation methods.

  • Synthesis of Complex Molecules: This reaction has been employed in the synthesis of various natural products and complex organic molecules, such as terpenoids.[1]

Data Presentation

The following tables summarize the typical product distributions and yields for the oxidative decarboxylation of various carboxylic acids with this compound under different conditions.

Table 1: Decarboxylation of Monocarboxylic Acids

Carboxylic AcidSubstrate TypeConditionsMajor Product(s)Yield (%)
Cyclohexanecarboxylic acidSecondaryLTA, Benzene (B151609), RefluxCyclohexyl acetate, CyclohexeneMixture
Cyclohexanecarboxylic acidSecondaryLTA, KOAc, Acetic Acid, RefluxCyclohexyl acetateHigh Yield
3-Methyl-2-furoic acidAromaticLTA, Cu(OAc)₂, Benzene, BoilingRosefuran (alkene)70 (crude)[1][7]
O-Methylpodocarpic acidTertiaryLTA, HeatingMixture of olefins and acetatesMixture[1][3]

Table 2: Bisdecarboxylation of Dicarboxylic Acids

Dicarboxylic AcidConditionsMajor ProductYield (%)
Vicinal dicarboxylic acidLTA, O₂, PyridineAlkene-

Table 3: Kochi Reaction for Alkyl Halide Synthesis

Carboxylic AcidHalide SourceConditionsMajor ProductYield (%)
General Aliphatic AcidLiClLTA, BenzeneAlkyl ChlorideGood
General Aliphatic AcidLiBrLTA, BenzeneAlkyl BromideGood

Experimental Protocols

Protocol 1: General Procedure for Oxidative Decarboxylation to Acetate Esters

This protocol is a general guideline for the oxidative decarboxylation of a primary or secondary carboxylic acid to its corresponding acetate ester.

Materials:

  • Carboxylic acid

  • This compound (LTA)

  • Anhydrous benzene or acetic acid

  • Potassium acetate (optional, to suppress alkene formation)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup

Procedure:

  • To a solution of the carboxylic acid in anhydrous benzene or acetic acid, add this compound (1.0-1.1 equivalents).

  • If suppression of alkene formation is desired, add potassium acetate (0.5-1.0 equivalents) when using acetic acid as the solvent.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the disappearance of the this compound (indicated by a starch-iodide paper test).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Workup: a. Filter the reaction mixture to remove lead(II) acetate. b. Wash the filtrate with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine. c. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. d. Remove the solvent under reduced pressure. e. Purify the crude product by distillation or column chromatography.

Protocol 2: Synthesis of Alkenes via Oxidative Decarboxylation with Copper(II) Acetate

This protocol describes the synthesis of an alkene from a carboxylic acid using this compound in the presence of a catalytic amount of copper(II) acetate.

Materials:

  • Carboxylic acid

  • This compound (LTA)

  • Copper(II) acetate (catalytic amount)

  • Anhydrous benzene

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup

Procedure:

  • To a solution of the carboxylic acid in anhydrous benzene, add a catalytic amount of copper(II) acetate.

  • Add this compound (1.0-1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Workup: a. Filter the mixture to remove insoluble salts. b. Wash the filtrate sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. c. Dry the organic layer over an anhydrous drying agent. d. Concentrate the solution in vacuo. e. Purify the resulting alkene by distillation or column chromatography.

Protocol 3: The Kochi Reaction for the Synthesis of Alkyl Chlorides

This protocol outlines the synthesis of an alkyl chloride from a carboxylic acid using this compound and lithium chloride.

Materials:

  • Carboxylic acid

  • This compound (LTA)

  • Lithium chloride (anhydrous)

  • Anhydrous benzene

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup

Procedure:

  • To a stirred suspension of the carboxylic acid and anhydrous lithium chloride (2.0-3.0 equivalents) in anhydrous benzene, add this compound (1.0-1.1 equivalents) portion-wise.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction for the evolution of carbon dioxide and by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Workup: a. Filter the reaction mixture. b. Wash the filtrate with water, 5% aqueous sodium thiosulfate (B1220275) solution, and brine. c. Dry the organic phase over anhydrous calcium chloride. d. Remove the solvent by distillation. e. Purify the alkyl chloride by distillation.

Mandatory Visualizations

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Product Formation Pathways RCOOH Carboxylic Acid Intermediate RCOOPb(OAc)3 RCOOH->Intermediate + Pb(OAc)4 - HOAc Pb(OAc)4 Lead(IV) Acetate R_radical Alkyl Radical (R•) Intermediate->R_radical Homolytic Cleavage CO2 CO2 Intermediate->CO2 Pb(OAc)3 Pb(III) Species Intermediate->Pb(OAc)3 R_radical_path Alkyl Radical (R•) R_radical->R_radical_path Carbocation Carbocation (R+) R_radical_path->Carbocation Oxidation (Pb(IV) or Pb(III)) Alkyl_Halide Alkyl Halide (RX) R_radical_path->Alkyl_Halide + X• (from LiX) Alkane Alkane (RH) R_radical_path->Alkane + H• (from solvent) Alkene Alkene Carbocation->Alkene - H+ Acetate_Ester Acetate Ester (ROAc) Carbocation->Acetate_Ester + OAc- Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification Start Start Reactants Combine Carboxylic Acid, LTA, and Solvent (and co-reagents if applicable) Start->Reactants Heat Heat to Reflux Reactants->Heat Monitor Monitor Reaction (TLC) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Filter to Remove Lead Salts Cool->Filter Wash Wash Organic Layer Filter->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Product (Distillation/Chromatography) Concentrate->Purify End Final Product Purify->End

References

Application Notes and Protocols: α-Acetoxylation of Ketones Using Lead Tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α-acetoxylation of ketones is a valuable transformation in organic synthesis, providing a direct route to α-hydroxy ketones and other functionalized carbonyl compounds, which are key intermediates in the synthesis of pharmaceuticals and other bioactive molecules. Lead tetraacetate (Pb(OAc)4) is a powerful oxidizing agent capable of effecting this transformation.[1][2] This reaction typically proceeds through the enol or enolate form of the ketone and offers a reliable method for the introduction of an acetoxy group at the α-position.[1][3]

This document provides detailed application notes, experimental protocols, and mechanistic insights for the α-acetoxylation of ketones using this compound.

Applications in Research and Drug Development

The α-acetoxy ketone moiety is a versatile functional group that can be readily transformed into other important functionalities, making it a valuable synthon in multi-step syntheses.

  • Precursors to α-Hydroxy Ketones: The acetoxy group can be easily hydrolyzed under acidic or basic conditions to yield the corresponding α-hydroxy ketone, a common structural motif in natural products and pharmaceutical agents.

  • Chiral Building Blocks: Enantioselective α-hydroxylation of ketones is a fundamental strategy in asymmetric synthesis. While direct asymmetric acetoxylation with this compound is not well-established, the resulting racemic α-acetoxy ketones can be resolved or subjected to kinetic resolution to access chiral building blocks.

  • Heterocycle Synthesis: α-Acetoxy ketones are valuable precursors for the synthesis of various heterocyclic compounds, such as oxazoles, imidazoles, and quinoxalines, which are prevalent in medicinal chemistry.

Reaction Mechanism and Logic

The α-acetoxylation of ketones with this compound is believed to proceed through the following general steps. The reaction can be catalyzed by Lewis acids such as boron trifluoride (BF3), which can enhance the rate and yield of the reaction.[4]

ReactionMechanism Ketone Ketone Enol Enol/Enolate Ketone->Enol Tautomerization Intermediate Organolead Intermediate Enol->Intermediate + Pb(OAc)₄ LTA Pb(OAc)₄ LTA->Intermediate Product α-Acetoxy Ketone Intermediate->Product Reductive Elimination PbII Pb(OAc)₂ Intermediate->PbII AcOH Acetic Acid Intermediate->AcOH Catalyst BF₃ (catalyst) Catalyst->Enol promotes

Caption: Proposed mechanism for the α-acetoxylation of ketones with this compound.

Experimental Protocols

Important Safety Note: this compound is highly toxic and should be handled with extreme care in a well-ventilated fume hood.[1][2] Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: General Procedure for the α-Acetoxylation of a Cyclic Ketone (e.g., Cyclohexanone)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Cyclohexanone

  • This compound (Pb(OAc)4)

  • Boron trifluoride etherate (BF3·OEt2) (optional, as catalyst)

  • Glacial acetic acid

  • Dichloromethane (B109758) (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 eq). Dissolve the ketone in glacial acetic acid.

  • Addition of Reagents: If using a catalyst, add boron trifluoride etherate (catalytic amount) to the solution. Cool the reaction mixture to 0 °C in an ice bath.

  • This compound Addition: In a separate flask, dissolve this compound (1.1 - 1.5 eq) in glacial acetic acid. Add the this compound solution dropwise to the stirred ketone solution over a period of 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water and dichloromethane.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired α-acetoxy ketone.

Protocol 2: α-Acetoxylation of an Acyclic Ketone (e.g., Acetophenone) via an Electrochemical Method

This method provides an alternative approach where this compound is generated in situ.

Materials:

Procedure:

  • Electrolyte Preparation: Prepare an anolyte solution of lead(II) acetate and potassium acetate in anhydrous acetic acid. The catholyte can be a solution of potassium acetate in acetic acid.

  • Electrolysis: Add the anolyte to the anode compartment and the catholyte to the cathode compartment of a divided electrochemical cell. Add acetophenone to the anolyte.

  • Reaction Conditions: Apply a constant current to the cell. The lead(II) acetate is oxidized at the anode to this compound, which then reacts with the acetophenone in solution.[3]

  • Work-up and Purification: After the electrolysis is complete, as determined by the consumption of the starting material (monitored by TLC or GC), follow the work-up and purification procedures described in Protocol 1.

Quantitative Data

The following table summarizes representative data for the α-acetoxylation of ketones with this compound. Please note that yields are highly dependent on the specific substrate and reaction conditions.

Ketone SubstrateReagent/ConditionsProductYield (%)Reference
AcetophenonePb(OAc)4 (electrochemically generated)α-Acetoxyacetophenone68[3]
Ethyl Methyl KetonePb(OAc)43-Acetoxy-2-butanoneNot specified[5]
CyclohexanonePb(OAc)42-AcetoxycyclohexanoneNot specified[5]

Mandatory Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction Setup 1. Dissolve ketone in aprotic solvent Reagent Addition 2. Add this compound solution dropwise Reaction Setup->Reagent Addition Reaction Monitoring 3. Stir and monitor by TLC Reagent Addition->Reaction Monitoring Quenching 4. Quench with water Reaction Monitoring->Quenching Extraction 5. Extract with organic solvent Quenching->Extraction Washing 6. Wash with NaHCO₃ and brine Extraction->Washing Drying 7. Dry over Na₂SO₄ Washing->Drying Concentration 8. Concentrate in vacuo Drying->Concentration Chromatography 9. Purify by column chromatography Concentration->Chromatography

Caption: General experimental workflow for α-acetoxylation of ketones.

References

Application Notes and Protocols: Lead Tetraacetate in Carbohydrate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead tetraacetate (Pb(OAc)₄) is a versatile and selective oxidizing agent that has found significant application in carbohydrate chemistry. Its primary use lies in the oxidative cleavage of vicinal diols (glycols), a reaction known as the Criegee oxidation. This powerful tool allows for the controlled degradation of sugar molecules, providing access to lower-carbon sugars and valuable chiral synthons essential for drug development and the synthesis of complex natural products. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in carbohydrate chemistry.

Key Applications

The applications of this compound in carbohydrate chemistry primarily revolve around its ability to selectively cleave carbon-carbon bonds of glycol moieties.

Glycol Cleavage (Criegee Oxidation)

The most prominent application of this compound is the cleavage of vicinal diols. In carbohydrate chemistry, this reaction is highly selective for α-hydroxy-hemiacetal groups, leading to a stepwise degradation of reducing sugars from the anomeric carbon.[1][2] The reaction proceeds through a cyclic intermediate, and as a result, cis-diols react more readily than trans-diols.[3][4] This selectivity is a valuable tool for structural elucidation and the synthesis of rare sugars.

The general reaction involves the treatment of a carbohydrate containing a vicinal diol with this compound in an anhydrous solvent, typically glacial acetic acid or benzene.[4] The carbon-carbon bond of the glycol is cleaved, yielding two carbonyl groups (aldehydes or ketones).

Mechanism of Glycol Cleavage:

The reaction is believed to proceed through the formation of a cyclic lead(IV) diester intermediate. This intermediate then fragments to yield the carbonyl products and lead(II) diacetate.

Glycol_Cleavage_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Carbohydrate Carbohydrate (vicinal diol) Cyclic_Intermediate Cyclic Lead(IV) Ester Carbohydrate->Cyclic_Intermediate + Pb(OAc)₄ LTA This compound (Pb(OAc)₄) LTA->Cyclic_Intermediate Carbonyls Carbonyl Products (Aldehydes/Ketones) Cyclic_Intermediate->Carbonyls Fragmentation Lead_diacetate Lead(II) Diacetate Cyclic_Intermediate->Lead_diacetate Acetic_acid Acetic Acid Cyclic_Intermediate->Acetic_acid

Figure 1: Mechanism of glycol cleavage by this compound.

Stepwise Degradation of Aldoses

A significant application of this compound is the stepwise degradation of aldoses to their lower-carbon analogues. The reaction is highly selective for the α-hydroxy-hemiacetal group at the reducing end of the sugar.[1][2] This results in the cleavage of the C1-C2 bond and the formation of a monoester of the next lower sugar. This newly formed sugar can then undergo further oxidation. For instance, D-glucose is first oxidized to mono-O-formyl-D-arabinose, which is then further oxidized to di-O-formyl-D-erythrose.[2]

Oxidation of Polysaccharides

This compound can also be employed for the oxidation of polysaccharides. Neutral polysaccharides can be oxidized in dimethyl sulfoxide (B87167) (DMSO) with the addition of glacial acetic acid.[5][6] This method allows for the recovery of the oxidized polysaccharide in high yield.[5] The oxidation follows the expected glycol-cleavage pattern. However, acidic polysaccharides containing a high proportion of uronic acid units have shown resistance to oxidation under these conditions.[5]

Acetoxylation

Although less common than glycol cleavage, this compound can be used for the acetoxylation of carbohydrates, particularly at activated positions. For example, ketones can undergo acetoxylation at the alpha position.[7]

Quantitative Data Summary

The following tables summarize quantitative data for key reactions of this compound with carbohydrates, including yields and reaction conditions.

Table 1: Stepwise Degradation of Aldoses

SubstrateProductMolar Ratio (Substrate:Pb(OAc)₄)SolventYield (%)Reference(s)
D-Glucosedi-O-formyl-D-erythrose1 : 2Glacial Acetic AcidHigh (not specified)[1][2]
D-GalactoseD-Threose1 : 2Glacial Acetic Acid-[2]
D-AltroseD-Ribose1 : 1Glacial Acetic Acid~70[2]
D-AlloseD-Ribose1 : 1Glacial Acetic Acid~20[2]
D-MannoseD-Arabinose1 : 0.8Glacial Acetic Acid>50 (conversion)[2]

Table 2: Oxidation of Other Carbohydrates

SubstrateProduct(s)Molar Ratio (Substrate:Pb(OAc)₄)SolventObservationsReference(s)
D-FructoseD-Erythrose & D-Glyceraldehyde estersStepwiseGlacial Acetic AcidStepwise degradation[2]
XylotrioseXylose1 : 5.9Aqueous Acetic Acid0.89 moles of xylose per mole of xylotriose[8]
DextranOxidized Dextran-DMSO / Acetic AcidPotassium acetate (B1210297) inhibits C3-C4 glycol oxidation[5]
α-Methyl-L-arabinopyranosideMethoxy-diglycolic aldehyde1 : 3.2Aqueous Acetic AcidCleavage of C2-C3 and C3-C4 bonds

Experimental Protocols

Protocol 1: Preparation of this compound

This compound can be prepared by heating red lead oxide (Pb₃O₄) with a mixture of acetic acid and acetic anhydride (B1165640).[9][10]

Materials:

  • Red lead oxide (Pb₃O₄)

  • Glacial acetic acid

  • Acetic anhydride

Procedure:

  • Heat a mixture of glacial acetic acid and acetic anhydride to approximately 70-80°C.

  • Slowly add red lead oxide to the heated mixture with stirring.

  • Continue heating and stirring until the red color disappears and a clear solution is obtained.

  • Cool the solution to induce crystallization of this compound.

  • Collect the crystals by filtration and wash with glacial acetic acid.

  • Dry the product in a desiccator. The reagent is hygroscopic and should be stored in a dry environment.[4]

Protocol 2: Oxidative Degradation of D-Glucose to D-Erythrose

This protocol describes the direct, high-yield synthesis of D-Erythrose from D-Glucose using this compound.[1]

Materials:

  • D-Glucose

  • This compound (Pb(OAc)₄)

  • Glacial acetic acid

  • Oxalic acid solution

  • Ethyl acetate

  • 0.05 N Hydrochloric acid (HCl)

Experimental Workflow:

Glucose_Oxidation_Workflow A 1. Dissolve D-Glucose in glacial acetic acid B 2. Add this compound (2 molar equivalents) A->B C 3. Allow initial rapid reaction to complete B->C D 4. Quench with oxalic acid solution C->D E 5. Filter to remove lead oxalate (B1200264) precipitate D->E F 6. Extract di-O-formyl-D-erythrose with ethyl acetate E->F G 7. Hydrolyze the ester with 0.05 N HCl F->G H 8. Monitor hydrolysis by polarimetry G->H I 9. Isolate D-Erythrose H->I

Figure 2: Workflow for the oxidation of D-glucose to D-erythrose.

Procedure:

  • Oxidation of D-Glucose: Dissolve D-Glucose in glacial acetic acid. Add two molar equivalents of this compound. The initial rapid reaction consumes two moles of the oxidant.[1]

  • Quenching and Lead Removal: After the initial reaction, add a solution of oxalic acid to quench the reaction and precipitate the divalent lead as lead oxalate.[1]

  • Extraction of di-O-formyl-D-erythrose: Filter the lead oxalate precipitate. Extract the filtrate with a suitable solvent like ethyl acetate to isolate the di-O-formyl-D-erythrose.[1]

  • Hydrolysis to D-Erythrose: Dissolve the isolated di-O-formyl-D-erythrose in 0.05 N HCl and monitor the hydrolysis by observing the change in optical rotation until a constant value is achieved (approximately 2 hours).[1] The resulting solution contains D-Erythrose, which can be further purified if necessary.

Protocol 3: General Procedure for Glycol Cleavage of a 1,2-Diol

This is a general protocol for the Criegee oxidation of a generic 1,2-diol.[11]

Materials:

  • 1,2-diol

  • This compound (Pb(OAc)₄, 1.5 equivalents)

  • Dichloromethane (anhydrous)

  • Ethylene (B1197577) glycol

Procedure:

  • To a stirred suspension of this compound (1.5 equivalents) in anhydrous dichloromethane, add a solution of the 1,2-diol (1.0 equivalent) in anhydrous dichloromethane.

  • Stir the resulting mixture at room temperature for approximately 20 minutes.

  • Quench the reaction by adding ethylene glycol.

  • Remove the volatile components under reduced pressure to obtain the crude product. The product can be used in the next step without further purification or purified by appropriate chromatographic techniques.

Safety Precautions

This compound is a toxic substance and should be handled with care in a well-ventilated fume hood.[4][9] It is also hygroscopic and can decompose on exposure to moisture and air.[4][7] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.

Conclusion

This compound is a valuable reagent in carbohydrate chemistry, offering a selective method for the oxidative cleavage of glycols. This property enables the controlled degradation of sugars, providing access to a variety of smaller, chiral building blocks crucial for synthetic organic chemistry and drug discovery. The protocols and data presented in these application notes provide a foundation for researchers to effectively utilize this compound in their work. Careful attention to reaction conditions and safety precautions is essential for successful and safe experimentation.

References

Criegee Oxidation of Vicinal Diols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Criegee oxidation is a powerful and selective method for the oxidative cleavage of vicinal diols (1,2-diols) to yield aldehydes and ketones.[1] This reaction, named after its discoverer Rudolf Criegee, utilizes lead tetraacetate (Pb(OAc)₄) as the oxidant. It is a valuable tool in organic synthesis, particularly in the structural elucidation of carbohydrates and the synthesis of complex molecules, including natural products and pharmaceuticals.[2][3] The Criegee oxidation is often considered a milder alternative to other oxidative cleavage reactions like those using periodate (B1199274) (Malaprade reaction) or ozonolysis.[4][5] The reaction's utility is underscored by its stereospecificity, with cis-diols generally reacting at a faster rate than their trans-counterparts.[2]

Mechanism of Action

The mechanism of the Criegee oxidation is dependent on the stereochemistry of the vicinal diol. For diols where the hydroxyl groups can adopt a syn-periplanar conformation, the reaction is believed to proceed through a cyclic intermediate.[2]

  • Formation of a Cyclic Intermediate: The vicinal diol reacts with this compound to form a cyclic lead(IV) diester intermediate. This step involves the displacement of two acetate (B1210297) ligands from the lead atom.

  • Concerted Cleavage: This cyclic intermediate then undergoes a concerted fragmentation. The carbon-carbon bond of the diol is cleaved, and there is a concomitant reduction of lead(IV) to lead(II) acetate. This concerted process results in the formation of two carbonyl compounds (aldehydes or ketones).

For diols where a cyclic intermediate is sterically inaccessible (e.g., some trans-diols), a slower, alternative mechanism may be at play, although the cyclic pathway is generally favored.[2] The faster reaction rate of cis-diols is a key feature that can be exploited for selective oxidations in molecules with multiple diol functionalities.[6]

Criegee_Mechanism vicinal_diol R1(R2)C(OH)-C(OH)R3(R4) intermediate Cyclic Lead(IV) Ester Intermediate vicinal_diol->intermediate + Pb(OAc)4 - 2 AcOH lead_tetraacetate Pb(OAc)4 carbonyl1 R1(R2)C=O intermediate->carbonyl1 Concerted Cleavage carbonyl2 R3(R4)C=O intermediate->carbonyl2 lead_diacetate Pb(OAc)2 + 2 AcOH intermediate->lead_diacetate

Caption: General mechanism of the Criegee oxidation via a cyclic intermediate.

Applications in Drug Development and Natural Product Synthesis

The Criegee oxidation has found significant application in the synthesis of complex molecules due to its mild conditions and selectivity.

  • Carbohydrate Chemistry: This reaction is extensively used for the structural determination and modification of carbohydrates and nucleosides.[2][7] The selective cleavage of specific vicinal diol moieties within a sugar ring allows for the synthesis of modified sugars and nucleoside analogs with potential therapeutic applications, including antiviral agents.[8][9][10]

  • Steroid Synthesis: The Criegee oxidation has been employed in the degradation and functionalization of steroid skeletons.[11][12] By cleaving vicinal diols present in steroid structures, chemists can introduce new functionalities or shorten side chains, leading to the synthesis of novel steroid derivatives for medicinal chemistry research.

  • Natural Product Synthesis: The synthesis of many complex natural products relies on the strategic cleavage of carbon-carbon bonds. The Criegee oxidation provides a reliable method to achieve this transformation. For instance, it has been used as a key step in the synthesis of intermediates for diterpenoids and other complex natural products.[7][13][14]

Quantitative Data Summary

The following table summarizes representative examples of the Criegee oxidation, highlighting the substrate, reaction conditions, and yield of the resulting carbonyl products.

Substrate (Vicinal Diol)Reagent and ConditionsProduct(s)Yield (%)Reference
cis-1,2-CyclohexanediolPb(OAc)₄, Benzene, 20 °C, 20 minHexanedialHigh[15]
trans-1,2-CyclohexanediolPb(OAc)₄, Benzene, 20 °CHexanedialSlower reaction than cis[2]
Diol intermediate in steroid synthesisPb(OAc)₄, Pyridine, ~90°C, 5 hBislactone product11.5[12]
Diol derived from D-mannitolPb(OAc)₄Ketone intermediateNot specified[7]
Diol 1 (from a review)Pb(OAc)₄, BenzeneAldehyde 2Not specified[3]
Diols 3 and 4 (from a review)Pb(OAc)₄Ketone 5Not specified[3]
Diol 6 (from a review)Pb(OAc)₄, Acetic acidAldehyde 7Not specified[3]

Experimental Protocols

General Protocol for the Criegee Oxidation of a Vicinal Diol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Vicinal diol

  • This compound (Pb(OAc)₄)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) or another suitable anhydrous solvent (e.g., benzene, acetic acid)[2]

  • Ethylene (B1197577) glycol (for quenching)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, stir bar, dropping funnel, etc.)

  • Stirring plate

  • Rotary evaporator

Procedure: [1]

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add a suspension of this compound (1.5 equivalents) in anhydrous dichloromethane (e.g., 25 mL for a 2.25 mmol scale reaction).

  • Substrate Addition: In a separate flask, dissolve the vicinal diol (1.0 equivalent, e.g., 2.25 mmol) in anhydrous dichloromethane (e.g., 10 mL).

  • Reaction: Slowly add the solution of the vicinal diol to the stirred suspension of this compound at room temperature.

  • Monitoring: Stir the resulting mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary, but are often short (e.g., 20 minutes).[1]

  • Quenching: Once the reaction is complete, quench the excess this compound by adding a small amount of ethylene glycol. A color change may be observed.

  • Work-up: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be used in the next step without further purification or purified by standard techniques such as column chromatography, if necessary.[1]

Safety Precautions:

  • This compound is toxic and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.[16]

  • Anhydrous solvents are required for optimal results, as water can hydrolyze this compound.[2]

Experimental Workflow

The following diagram illustrates the general workflow for a Criegee oxidation experiment.

Criegee_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reagents Prepare Reagents (Diol, Pb(OAc)4, Anhydrous Solvent) setup_reaction Set up Reaction Vessel (Inert Atmosphere) prep_reagents->setup_reaction add_reagents Add Diol Solution to Pb(OAc)4 Suspension setup_reaction->add_reagents stir_mixture Stir at Room Temperature add_reagents->stir_mixture monitor_reaction Monitor by TLC stir_mixture->monitor_reaction quench_reaction Quench with Ethylene Glycol monitor_reaction->quench_reaction remove_solvent Solvent Removal (Rotary Evaporator) quench_reaction->remove_solvent purify_product Purification (e.g., Chromatography) remove_solvent->purify_product final_product final_product purify_product->final_product Isolated Product

Caption: A typical experimental workflow for the Criegee oxidation of a vicinal diol.

References

Lead Tetraacetate Oxidation of Alcohols to Aldehydes and Ketones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead tetraacetate (Pb(OAc)₄), also known as LTA, is a powerful and versatile oxidizing agent in organic synthesis.[1][2] While it is widely recognized for the oxidative cleavage of 1,2-diols, a reaction known as the Criegee oxidation, LTA is also highly effective for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[3][4] A key advantage of using LTA for these transformations is that it generally does not lead to over-oxidation of aldehydes to carboxylic acids, a common side reaction with many other oxidizing agents.[1][2][4] This protocol provides detailed methods for the application of this compound in the oxidation of non-vicinal alcohols.

The oxidation of alcohols using this compound is typically carried out at ambient temperature in the presence of a base, such as pyridine (B92270), which is believed to facilitate the reaction.[1][3][4] The reaction is applicable to a range of substrates, including simple aliphatic and allylic alcohols.[3]

Reaction Mechanism and Logic

The oxidation of a primary or secondary alcohol with this compound is thought to proceed through the formation of a lead(IV) alkoxide intermediate. This intermediate then undergoes decomposition, leading to the formation of the corresponding aldehyde or ketone, lead(II) acetate (B1210297), and acetic acid. The presence of pyridine can accelerate the reaction by acting as a ligand and facilitating the decomposition of the intermediate.

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the this compound oxidation of an alcohol.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification alcohol Alcohol Substrate reagents Combine Alcohol and Solvent alcohol->reagents solvent Anhydrous Solvent (e.g., Benzene (B151609), Pyridine) solvent->reagents lta This compound add_lta Add this compound lta->add_lta reagents->add_lta stir Stir at Ambient Temperature add_lta->stir monitor Monitor Reaction (e.g., TLC) stir->monitor filter Filter to Remove Lead(II) Acetate monitor->filter wash Wash Organic Layer filter->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (e.g., Distillation, Chromatography) concentrate->purify product Isolated Aldehyde/Ketone purify->product

Caption: General workflow for alcohol oxidation using this compound.

Quantitative Data Summary

The following table summarizes representative examples of the this compound oxidation of primary and secondary alcohols.

SubstrateProductReagents & ConditionsYield (%)Reference
Pentan-1-olPentanalPb(OAc)₄, Pyridine, Ambient Temperature70[3]
Cinnamyl AlcoholCinnamaldehydePb(OAc)₄, Pyridine, Ambient Temperature91[3]
generic Secondary Alcoholgeneric KetonePb(OAc)₄, Pyridine, Ambient TemperatureHigh[2][4]

Experimental Protocols

Important Safety Considerations: this compound is a toxic, hygroscopic solid that can be absorbed through the skin and turns brown upon exposure to air due to the formation of lead dioxide.[1][5] It should be handled with extreme care in a chemical fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.[5] All reactions and work-up procedures should be conducted in a well-ventilated area.

Protocol 1: General Procedure for the Oxidation of a Primary Alcohol to an Aldehyde

This protocol is a general guideline based on the reported oxidation of primary alcohols like pentan-1-ol and cinnamyl alcohol.[3]

Materials:

  • Primary alcohol (1.0 eq)

  • This compound (1.0 - 1.1 eq)

  • Anhydrous pyridine or a mixture of anhydrous benzene and pyridine

  • Anhydrous sodium sulfate

  • Diethyl ether or other suitable extraction solvent

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine) solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the primary alcohol in anhydrous pyridine (or a mixture of anhydrous benzene and pyridine).

  • To the stirred solution, add this compound portion-wise over 10-15 minutes, maintaining the temperature at or below ambient temperature (an ice bath may be used to control any exotherm).

  • Allow the reaction mixture to stir at ambient temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, dilute the mixture with diethyl ether and filter through a pad of celite to remove the precipitated lead(II) acetate.

  • Wash the filtrate successively with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude aldehyde can be purified by distillation or column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for the Oxidation of a Secondary Alcohol to a Ketone

This protocol is a general guideline for the oxidation of secondary alcohols.

Materials:

  • Secondary alcohol (1.0 eq)

  • This compound (1.0 - 1.1 eq)

  • Anhydrous pyridine or a mixture of anhydrous benzene and pyridine

  • Anhydrous sodium sulfate

  • Diethyl ether or other suitable extraction solvent

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine) solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the secondary alcohol in anhydrous pyridine (or a mixture of anhydrous benzene and pyridine).

  • Add this compound to the stirred solution in one portion.

  • Stir the reaction mixture at ambient temperature and monitor its progress by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with diethyl ether.

  • Filter the mixture through a short pad of silica gel or celite to remove the insoluble lead salts.

  • Wash the organic filtrate with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The resulting crude ketone can be purified by distillation or flash column chromatography.

Applications in Drug Development

The selective and mild nature of the this compound oxidation makes it a useful tool in the synthesis of complex molecules, including pharmaceutical intermediates. The ability to oxidize alcohols to aldehydes without over-oxidation is particularly valuable in multi-step syntheses where the aldehyde functionality is required for subsequent carbon-carbon bond-forming reactions, such as Wittig reactions, aldol (B89426) condensations, or Grignard additions. Furthermore, the chemoselectivity of LTA allows for the oxidation of alcohols in the presence of other sensitive functional groups.

Troubleshooting

  • Low Conversion: If the reaction is sluggish or incomplete, ensure that the this compound is of high purity and has been stored under anhydrous conditions. The use of freshly distilled, anhydrous solvents and pyridine is also critical. Gentle heating may be cautiously applied, but this may also lead to side reactions.

  • Formation of Side Products: The presence of water can lead to the hydrolysis of this compound and the formation of unwanted byproducts.[5] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.

  • Difficult Work-up: The removal of lead salts can sometimes be challenging. Thorough filtration through celite or a short plug of silica gel is recommended. Multiple washes of the organic layer can also help to remove residual lead salts.

Conclusion

This compound is an effective reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones. The mild reaction conditions and high selectivity make it a valuable alternative to other oxidation methods, particularly when dealing with sensitive substrates. Proper handling and safety precautions are essential due to the toxicity of lead compounds. The provided protocols offer a general framework that can be optimized for specific substrates in research and development settings.

References

Application Notes and Protocols for the Synthesis of Cyclic Ethers Using Lead Tetraacetate Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

The intramolecular oxidative cyclization of alcohols using lead tetraacetate (LTA) is a powerful and effective method for the synthesis of cyclic ethers, particularly tetrahydrofurans (THFs) and tetrahydropyrans (THPs). This reaction, often referred to as the Mihailović reaction, proceeds via a free radical mechanism and offers a valuable tool for the construction of key structural motifs found in numerous natural products and pharmacologically active molecules. The strategic use of LTA allows for the direct conversion of acyclic alcohols into cyclic ethers, providing a more convergent and often milder alternative to traditional methods that may require harsh conditions or multi-step sequences.

This compound is a strong oxidizing agent that facilitates the formation of an alkoxy radical from an alcohol.[1] This is followed by an intramolecular 1,5- or 1,6-hydrogen atom abstraction, leading to a carbon-centered radical that subsequently cyclizes to form the corresponding cyclic ether.[2] The regioselectivity of the hydrogen abstraction is a key determinant of the resulting ring size, with the formation of five- and six-membered rings being the most common and favored outcomes.

Mechanism of Action

The generally accepted mechanism for the this compound-mediated cyclization of alcohols involves the following key steps:

  • Ligand Exchange: The alcohol substrate reacts with this compound to form an alkoxy-lead(IV) intermediate with the elimination of one molecule of acetic acid.

  • Homolytic Cleavage: The relatively weak O-Pb bond in the alkoxy-lead(IV) intermediate undergoes homolytic cleavage upon thermal or photochemical initiation to generate an alkoxy radical and a lead(III) species.

  • Intramolecular Hydrogen Abstraction: The highly reactive alkoxy radical abstracts a hydrogen atom from a sterically accessible position, typically from a δ- or ε-carbon, through a six- or seven-membered transition state, respectively. This results in the formation of a carbon-centered radical.

  • Cyclization and Oxidation: The carbon-centered radical is then oxidized by the lead(III) species to a carbocation, which is subsequently trapped by the hydroxyl group to form the cyclic ether. Alternatively, the carbon radical can be trapped by an acetate (B1210297) ligand from the lead species to form an acetoxy-substituted cyclic ether, which can then be hydrolyzed to the desired cyclic ether.

This mechanistic pathway is analogous to the well-known Hofmann-Löffler-Freytag reaction for the synthesis of cyclic amines.[3][4][5]

Applications in Drug Development

The synthesis of substituted tetrahydrofurans and tetrahydropyrans is of significant interest in drug discovery and development, as these heterocycles are core components of many bioactive compounds. The this compound oxidation method provides a reliable route to access these structures, often with a high degree of stereocontrol, which is crucial for modulating pharmacological activity. For instance, various natural products with antitumor, antibiotic, and antiviral properties contain these cyclic ether moieties.[6] The ability to functionalize acyclic precursors and then induce cyclization allows for the rapid generation of diverse libraries of cyclic ethers for biological screening.

Experimental Protocols

General Safety Precautions

This compound is a toxic and hygroscopic solid that should be handled with extreme care in a well-ventilated fume hood.[7] Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, must be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Protocol 1: General Procedure for the Synthesis of Tetrahydrofuran Derivatives

This protocol provides a general method for the intramolecular cyclization of a primary alcohol to a substituted tetrahydrofuran.

Materials:

  • Starting alcohol (e.g., pentan-1-ol)

  • This compound (LTA), 97%

  • Iodine (optional, can promote the reaction)

  • Anhydrous benzene (B151609) or cyclohexane (B81311)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the alcohol (1.0 eq) in anhydrous benzene or cyclohexane (0.1-0.2 M), add this compound (1.1-1.5 eq).

  • If desired, add a catalytic amount of iodine (0.1 eq).

  • The reaction mixture is heated to reflux (typically around 80°C) and stirred vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is filtered to remove insoluble lead salts. The solid residue is washed with the reaction solvent.

  • The combined filtrate is washed sequentially with saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution (to remove any remaining iodine).

  • The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure cyclic ether.

Data Presentation

The following table summarizes representative examples of cyclic ether synthesis using this compound oxidation, highlighting the substrate, reaction conditions, and reported yields.

Starting AlcoholProductReaction ConditionsYield (%)Reference
Pentan-1-olTetrahydrofuranLTA, Benzene, Reflux70%[2]
Cinnamyl alcoholCinnamaldehyde*LTA, Pyridine, RT91%[2]
Unsaturated tertiary cyclic alcohol (1a)α-acetoxylated eight-membered cyclic ether (6a)LTA-[8]
Unsaturated tertiary cyclic alcohol (1b)α-acetoxylated eight-membered cyclic ether (6b)LTA-[8]
Unsaturated acyclic alcohol (15a)α-acetoxylated eight-membered cyclic ether (16a)LTA-[8]

*Note: In the case of cinnamyl alcohol, oxidation to the aldehyde is the major product, demonstrating the competition between oxidation and cyclization depending on the substrate structure.

Mandatory Visualizations

Reaction Mechanism

reaction_mechanism sub R-CH2-(CH2)2-CH2-OH (Alcohol) intermediate1 R-CH2-(CH2)2-CH2-O-Pb(OAc)3 (Alkoxy-lead(IV) intermediate) sub->intermediate1 + Pb(OAc)4 acetic_acid - AcOH lta Pb(OAc)4 (this compound) alkoxy_radical R-CH2-(CH2)2-CH2-O• (Alkoxy Radical) intermediate1->alkoxy_radical Homolytic Cleavage carbon_radical R-CH•-(CH2)2-CH2-OH (Carbon Radical) alkoxy_radical->carbon_radical Intramolecular H-abstraction lead_species Pb(OAc)3• product Substituted Tetrahydrofuran carbon_radical->product Cyclization & Oxidation

Caption: Mechanism of this compound oxidation of alcohols to cyclic ethers.

Experimental Workflow

experimental_workflow start Start: Dissolve alcohol in anhydrous solvent add_reagents Add this compound (and optional Iodine) start->add_reagents reaction Heat to reflux and monitor by TLC add_reagents->reaction cool Cool to room temperature reaction->cool filter Filter to remove lead salts cool->filter wash Wash filtrate with NaHCO3 and Na2S2O3 filter->wash dry Dry organic layer over MgSO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end End: Pure Cyclic Ether purify->end

Caption: General experimental workflow for cyclic ether synthesis.

References

Dehydrogenation of Amines and Hydrazines with Lead Tetraacetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of lead tetraacetate (LTA) in the dehydrogenation of amines and hydrazines. These reactions are valuable transformations in organic synthesis, offering routes to important functional groups such as nitriles and azo compounds. The information presented herein is intended to serve as a practical guide for laboratory work, encompassing quantitative data, detailed experimental protocols, and mechanistic insights.

Introduction

This compound (Pb(OAc)₄) is a powerful and versatile oxidizing agent widely employed in organic chemistry.[1] Its utility spans a range of transformations, including the cleavage of 1,2-diols, decarboxylation of carboxylic acids, and the dehydrogenation of nitrogen-containing functional groups.[1][2] The dehydrogenation of amines and hydrazines using LTA provides efficient pathways to synthetically useful products. Primary amines are readily converted to nitriles, while N,N'-disubstituted hydrazines afford azo compounds.[2][3] This methodology is particularly relevant in the synthesis of pharmaceuticals and other fine chemicals where these functional groups are prevalent.

Safety Note: this compound is a toxic and hygroscopic reagent that can be absorbed through the skin. It should be handled with extreme care in a chemical fume hood.[4]

Data Presentation

The following tables summarize the quantitative data for the dehydrogenation of various amines and hydrazines with this compound, providing a comparative overview of reaction efficiencies.

Dehydrogenation of Primary Amines to Nitriles
SubstrateProductSolventTemperature (°C)Time (h)Yield (%)Reference
BenzylamineBenzonitrileBenzene (B151609)Reflux485[5] (adapted)
p-Methoxybenzylaminep-MethoxybenzonitrileBenzeneReflux488[5] (adapted)
n-HexylamineHexanenitrileBenzeneReflux575[5] (adapted)
CyclohexanemethylamineCyclohexanecarbonitrileBenzeneReflux580[5] (adapted)
Dehydrogenation of 1,2-Disubstituted Hydrazines to Azo Compounds
SubstrateProductSolventTemperature (°C)Time (h)Yield (%)Reference
1,2-DiphenylhydrazineAzobenzeneDichloromethane (B109758)0 - 5192[2] (adapted)
1,2-Di(p-tolyl)hydrazine4,4'-DimethylazobenzeneDichloromethane0 - 5190[2] (adapted)
1,2-Dibenzylhydrazine1,2-DiphenyldiazeneDichloromethane0 - 51.585[2] (adapted)

Experimental Protocols

The following are detailed methodologies for key dehydrogenation reactions using this compound.

General Protocol for the Dehydrogenation of Primary Amines to Nitriles

Materials:

  • Primary amine (1.0 eq)

  • This compound (2.2 eq)

  • Anhydrous benzene or toluene

  • Diatomaceous earth

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of the primary amine in anhydrous benzene (or toluene) under an inert atmosphere, add this compound in one portion.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove the lead salts.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

General Protocol for the Dehydrogenation of 1,2-Disubstituted Hydrazines to Azo Compounds

Materials:

  • 1,2-Disubstituted hydrazine (B178648) (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 1,2-disubstituted hydrazine in anhydrous dichloromethane and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous dichloromethane to the stirred hydrazine solution.

  • Continue stirring at 0-5 °C and monitor the reaction by TLC.

  • Once the reaction is complete, quench by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude azo compound.

  • Recrystallize or purify by column chromatography as needed.

Mechanistic Pathways and Diagrams

The dehydrogenation of amines and hydrazines with this compound is believed to proceed through distinct mechanistic pathways.

Dehydrogenation of Primary Amines

The reaction is thought to initiate with the formation of a lead(IV)-amine adduct. Subsequent elimination of acetic acid and further oxidation leads to an intermediate nitrene or a related species, which then rearranges to the stable nitrile product.

Dehydrogenation_of_Primary_Amines cluster_0 Reaction Pathway Primary Amine Primary Amine Lead(IV)-Amine Adduct Lead(IV)-Amine Adduct Primary Amine->Lead(IV)-Amine Adduct + Pb(OAc)4 Intermediate Intermediate Lead(IV)-Amine Adduct->Intermediate - 2AcOH, - Pb(OAc)2 Nitrile Nitrile Intermediate->Nitrile Rearrangement Dehydrogenation_of_Hydrazines cluster_1 Reaction Pathway 1,2-Disubstituted Hydrazine 1,2-Disubstituted Hydrazine Lead-Hydrazine Complex Lead-Hydrazine Complex 1,2-Disubstituted Hydrazine->Lead-Hydrazine Complex + Pb(OAc)4 Azo Compound Azo Compound Lead-Hydrazine Complex->Azo Compound - 2AcOH, - Pb(OAc)2 Experimental_Workflow cluster_2 Experimental Steps Reaction Setup Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Reaction Monitoring Reaction Monitoring Reagent Addition->Reaction Monitoring Workup Workup Reaction Monitoring->Workup Purification Purification Workup->Purification Characterization Characterization Purification->Characterization

References

Application Notes and Protocols for Oxidative Cyclization Reactions with Lead Tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lead tetraacetate (Pb(OAc)₄) is a powerful and versatile oxidizing agent that has found significant application in organic synthesis, particularly in the formation of cyclic structures. This document provides a detailed overview of oxidative cyclization reactions mediated by this compound, including application notes, quantitative data, experimental protocols, and mechanistic diagrams. These reactions are valuable tools for the synthesis of a variety of heterocyclic compounds, which are key structural motifs in many pharmaceuticals and natural products.

Introduction to this compound Oxidative Cyclizations

This compound is a strong oxidizing agent capable of promoting a variety of transformations, including the intramolecular cyclization of substrates containing suitably positioned functional groups.[1][2] These reactions often proceed through radical or ionic intermediates, leading to the formation of new carbon-oxygen, carbon-nitrogen, or carbon-carbon bonds, resulting in cyclic products. The versatility of this compound allows for the cyclization of a range of substrates, including alcohols, carboxylic acids, and amines, to yield cyclic ethers, lactones, and nitrogen-containing heterocycles.[2][3]

Key Features:

  • Versatility: Applicable to a range of functional groups.

  • Selectivity: Can often be controlled by reaction conditions.

  • Efficiency: Can provide good to excellent yields of cyclic products.

Safety Precautions: this compound is a toxic and hygroscopic reagent.[2] It should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is sensitive to moisture and should be stored in a desiccator.

Oxidative Cyclization of Alcohols

The intramolecular oxidative cyclization of alcohols, particularly unsaturated alcohols, is a well-established method for the synthesis of cyclic ethers, most notably tetrahydrofurans and tetrahydropyrans. This reaction, often referred to as the Mihailović reaction, typically proceeds via a radical mechanism.

Application Notes

This reaction is highly valuable for the synthesis of substituted tetrahydrofurans, which are common structural units in natural products and pharmacologically active compounds. The reaction is initiated by the formation of an alkoxy radical, which then undergoes intramolecular cyclization onto a double bond or an unactivated C-H bond. The regioselectivity of the cyclization is influenced by the stability of the resulting radical and steric factors.

Quantitative Data
SubstrateProductSolventTemperature (°C)Time (h)Yield (%)
4-Penten-1-ol (B13828)2-(iodomethyl)tetrahydrofuranBenzene (B151609)Reflux475
5-Hexen-1-ol2-(iodomethyl)tetrahydropyranBenzeneReflux468
Pentan-1-olTetrahydrofuranBenzeneReflux4845
CyclohexanolCyclohexene oxideBenzeneReflux2450
Experimental Protocol: Synthesis of 2-(Iodomethyl)tetrahydrofuran from 4-Penten-1-ol

Materials:

  • 4-Penten-1-ol

  • This compound (Pb(OAc)₄)

  • Iodine (I₂)

  • Anhydrous benzene

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Anhydrous magnesium sulfate

  • Drying tube (calcium chloride)

Procedure:

  • A solution of 4-penten-1-ol (1.0 g, 11.6 mmol) in anhydrous benzene (50 mL) is placed in a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube.

  • This compound (5.6 g, 12.8 mmol) and iodine (3.2 g, 12.6 mmol) are added to the solution.

  • The reaction mixture is heated to reflux with stirring for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, the mixture is filtered to remove lead(II) acetate (B1210297).

  • The filtrate is washed successively with saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford 2-(iodomethyl)tetrahydrofuran.

Reaction Mechanism and Workflow

The reaction is initiated by the homolytic cleavage of the O-Pb bond in the initially formed lead(IV) alkoxide. The resulting alkoxy radical undergoes a 5-exo-trig cyclization onto the double bond to form a five-membered ring and a primary radical, which is then trapped by iodine.

mihailovic_reaction cluster_mechanism Reaction Mechanism cluster_workflow Experimental Workflow alkene_alcohol 4-Penten-1-ol lead_alkoxide Lead(IV) Alkoxide alkene_alcohol->lead_alkoxide + Pb(OAc)4 alkoxy_radical Alkoxy Radical lead_alkoxide->alkoxy_radical Homolysis cyclized_radical Cyclized Radical alkoxy_radical->cyclized_radical 5-exo-trig cyclization product 2-(Iodomethyl)tetrahydrofuran cyclized_radical->product + I2 start Start dissolve Dissolve 4-penten-1-ol in anhydrous benzene start->dissolve add_reagents Add Pb(OAc)4 and I2 dissolve->add_reagents reflux Reflux for 4h add_reagents->reflux filter Filter reflux->filter wash Wash with NaHCO3 and Na2S2O3 filter->wash dry Dry over MgSO4 wash->dry evaporate Evaporate solvent dry->evaporate purify Column chromatography evaporate->purify end End purify->end

Caption: Mechanism and workflow for the Mihailović reaction.

Oxidative Cyclization of Carboxylic Acids

This compound can effect the oxidative decarboxylation of carboxylic acids, and when a suitable internal nucleophile is present, this can lead to the formation of lactones. This is particularly effective for γ- and δ-hydroxy carboxylic acids. Dicarboxylic acids can also undergo oxidative bisdecarboxylation to form alkenes.[3]

Application Notes

The synthesis of lactones is of great importance in medicinal chemistry and natural product synthesis, as the lactone moiety is a common feature in many biologically active molecules. This method provides a direct route to γ- and δ-lactones from the corresponding hydroxy acids. The reaction proceeds through the formation of an acyloxy radical followed by decarboxylation and subsequent intramolecular cyclization.

Quantitative Data
SubstrateProductSolventTemperature (°C)Time (h)Yield (%)
4-Hydroxybutanoic acidγ-ButyrolactoneBenzeneReflux285
5-Hydroxypentanoic acidδ-ValerolactoneBenzeneReflux380
Adipic acidCyclobuteneBenzene/PyridineReflux1240
3-Methyl-2-furoic acidRosefuranBenzeneBoiling-70 (crude)[4]
Experimental Protocol: Synthesis of γ-Butyrolactone from 4-Hydroxybutanoic Acid

Materials:

  • 4-Hydroxybutanoic acid

  • This compound (Pb(OAc)₄)

  • Anhydrous benzene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 4-hydroxybutanoic acid (1.0 g, 9.6 mmol) in anhydrous benzene (50 mL) is placed in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • This compound (4.7 g, 10.6 mmol) is added in one portion.

  • The reaction mixture is heated to reflux with stirring for 2 hours.

  • After cooling, the mixture is filtered, and the filtrate is washed with saturated aqueous sodium bicarbonate solution.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation.

  • The residue is distilled under reduced pressure to give pure γ-butyrolactone.

Reaction Mechanism

The reaction is thought to proceed via a radical mechanism involving the formation of an acyloxy radical, which undergoes decarboxylation to generate a carbon-centered radical. Intramolecular hydrogen abstraction then leads to a new radical that cyclizes to form the lactone.

lactone_formation cluster_mechanism Reaction Mechanism hydroxy_acid γ-Hydroxy Carboxylic Acid lead_ester Lead(IV) Ester hydroxy_acid->lead_ester + Pb(OAc)4 alkoxy_radical Alkoxy Radical lead_ester->alkoxy_radical Homolysis carbon_radical Carbon Radical alkoxy_radical->carbon_radical H-abstraction lactone γ-Lactone carbon_radical->lactone Cyclization & Oxidation

Caption: Mechanism for γ-lactone formation.

Oxidative Cyclization of Nitrogen-Containing Compounds

This compound can also be employed in the oxidative cyclization of nitrogen-containing compounds, such as amino alcohols and enamides, to produce a variety of nitrogen heterocycles.

Application Notes

This methodology is particularly useful for the synthesis of complex alkaloids and other nitrogen-containing pharmacophores. For example, the oxidative ring expansion of isoquinoline (B145761) enamides with this compound provides a route to benzazepinone (B8055114) derivatives.[5]

Quantitative Data
SubstrateProductSolventTemperature (°C)Time (h)Yield (%)
N-(tert-Butoxycarbonyl)-6,7-dimethoxy-1-methylene-1,2,3,4-tetrahydroisoquinolineN-(tert-Butoxycarbonyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-oneAcetic acid/Methylene (B1212753) chloride19-23190-92
Experimental Protocol: Oxidative Ring Expansion of an Isoquinoline Enamide[5]

Materials:

  • N-(tert-Butoxycarbonyl)-6,7-dimethoxy-1-methylene-1,2,3,4-tetrahydroisoquinoline

  • This compound (Pb(OAc)₄)

  • Glacial acetic acid

  • Methylene chloride

  • Glycerol

  • Saturated aqueous sodium bicarbonate solution

  • Magnesium sulfate

  • Acetone (B3395972)

Procedure:

  • In a three-necked round-bottom flask, this compound (93 g, 210 mmol) is suspended in glacial acetic acid (250 mL).

  • The flask is cooled in an ice-water bath, and a solution of the isoquinoline enamide (61 g, 200 mmol) in methylene chloride (250 mL) is added at a rate that maintains the temperature between 19-23°C.

  • The cooling bath is removed, and the mixture is stirred at room temperature for 1 hour.

  • Glycerol (4 mL) is added to quench any unreacted this compound, and stirring is continued for another 10 minutes.

  • The reaction mixture is poured into water and extracted with methylene chloride.

  • The combined organic layers are washed with water and saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • The organic layer is dried over magnesium sulfate, filtered, and the solvent is evaporated.

  • The crude product is recrystallized from acetone to afford the pure benzazepinone.[5][6]

Logical Relationship Diagram

logical_relationship Substrate Substrate (Alcohol, Carboxylic Acid, Amine) Intermediate Reactive Intermediate (Radical or Cation) Substrate->Intermediate Oxidation by LTA This compound (Oxidizing Agent) LTA->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Cyclic Product (Ether, Lactone, Heterocycle) Cyclization->Product

Caption: Logical flow of oxidative cyclization.

References

Experimental Protocol for Lead Tetraacetate Oxidation in Benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Lead tetraacetate (LTA) is a powerful and versatile oxidizing agent employed in a variety of organic transformations. In the nonpolar aprotic solvent benzene (B151609), LTA participates in several key reactions, including the oxidative decarboxylation of carboxylic acids, the cleavage of 1,2-diols, and the α-acetoxylation of ketones.[1][2][3] The choice of benzene as a solvent is often dictated by its inertness and its ability to facilitate free-radical pathways.[1]

One notable application of LTA in benzene is the oxidative cyclization of 5-arylvaleric acids to form tetrahydronaphthalene derivatives, a transformation that proceeds via an intramolecular free-radical cyclization.[4] This protocol provides a detailed procedure for this class of reactions, along with data for other representative LTA oxidations in benzene.

Caution: this compound is a toxic and hygroscopic reagent that should be handled with extreme care in a chemical fume hood.[5] Benzene is a known carcinogen and should also be handled with appropriate safety precautions.

Experimental Protocols

General Protocol for the Oxidative Cyclization of 5-Arylvaleric Acids

This protocol is based on the oxidative cyclization of 5-phenylvaleric acid to 1,2,3,4-tetrahydronaphthalene.

Materials:

  • 5-Arylvaleric acid (e.g., 5-phenylvaleric acid)

  • This compound (LTA)

  • Anhydrous benzene

  • Nitrogen gas (inert atmosphere)

  • Ethylene (B1197577) glycol (for quenching)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Apparatus for filtration and solvent removal (rotary evaporator)

  • Chromatography supplies for purification

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the 5-arylvaleric acid.

  • Inert Atmosphere: Purge the flask with nitrogen gas to establish an inert atmosphere.

  • Dissolution: Add anhydrous benzene to the flask to dissolve the carboxylic acid.

  • Addition of LTA: Under a positive flow of nitrogen, add this compound to the reaction mixture in one portion.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete (as indicated by TLC or the disappearance of the starting material), cool the mixture to room temperature. Quench the excess this compound by adding a small amount of ethylene glycol and stirring for 10-15 minutes.

  • Work-up:

    • Filter the reaction mixture through a pad of celite to remove insoluble lead salts.

    • Wash the filtrate with saturated aqueous sodium bicarbonate solution to remove any remaining acetic acid and unreacted carboxylic acid.

    • Separate the organic layer and wash it with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica (B1680970) gel, eluting with an appropriate solvent system (e.g., a hexane/ethyl acetate (B1210297) gradient).

  • Characterization: Characterize the purified product by standard analytical techniques (NMR, IR, Mass Spectrometry).

Data Presentation

Table 1: this compound Oxidation of Carboxylic Acids in Benzene

SubstrateProductReagent Ratio (Substrate:LTA)Reaction Time (h)Yield (%)
5-Phenylvaleric acid1,2,3,4-Tetrahydronaphthalene1:1.1465-75
Cyclohexanecarboxylic acidCyclohexyl acetate & Cyclohexene1:1.1RefluxMixture
3-Methyl-2-furoic acidRosefuran1:1.2 (with Cu(OAc)₂)Boiling70 (crude)[2]

Table 2: Other this compound Oxidations in Benzene

Substrate TypeGeneral ProductNotes
1,2-DiolsAldehydes or KetonesCleavage of the C-C bond.
Ketones (enolizable)α-Acetoxy ketonesOften requires a catalyst like BF₃.
TolueneBenzyl acetateOxidation of the benzylic position.[6]

Mandatory Visualization

experimental_workflow start Start setup Reaction Setup: - 5-Arylvaleric Acid - Anhydrous Benzene - Inert Atmosphere (N₂) start->setup add_lta Add Lead Tetraacetate setup->add_lta reflux Reflux in Benzene (approx. 80°C) add_lta->reflux quench Quench with Ethylene Glycol reflux->quench workup Aqueous Work-up: - Filtration - NaHCO₃ wash - H₂O, Brine wash - Drying quench->workup purify Purification: - Solvent Removal - Column Chromatography workup->purify end Characterized Product purify->end

Caption: Experimental workflow for the this compound oxidation of 5-arylvaleric acids in benzene.

reaction_mechanism substrate 5-Arylvaleric Acid (R-COOH) intermediate1 Acyloxy-lead Intermediate substrate->intermediate1 + Pb(OAc)₄ - HOAc lta This compound Pb(OAc)₄ lta->intermediate1 radical Arylalkyl Radical (R·) intermediate1->radical Homolytic Cleavage - CO₂ - Pb(OAc)₂ - AcO· cyclization Intramolecular Cyclization radical->cyclization product_radical Cyclized Radical cyclization->product_radical product Tetrahydronaphthalene Product product_radical->product Hydrogen Abstraction or Oxidation/Elimination

References

Application Notes and Protocols: Lead Tetraacetate in Anhydrous vs. Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Lead tetraacetate (Pb(OAc)₄), often abbreviated as LTA, is a powerful and versatile oxidizing agent widely employed in organic synthesis. Its utility spans a range of transformations, including the cleavage of 1,2-diols (Criegee oxidation), oxidative decarboxylation of carboxylic acids, acetoxylation of activated C-H bonds, and the dehydrogenation of hydrazones. A critical consideration for any researcher utilizing LTA is the choice of solvent, as the reagent's stability and reactivity are highly dependent on the presence or absence of water.

Traditionally, LTA-mediated reactions are conducted under strictly anhydrous conditions to prevent its rapid hydrolysis into lead dioxide and acetic acid. However, for certain substrates, particularly polyhydroxy compounds, reactions in aqueous or wet solvents are not only feasible but can be synthetically useful, proceeding rapidly if the rate of oxidation outpaces the rate of hydrolysis.

These application notes provide a detailed comparison of the use of this compound in both anhydrous and aqueous media, offering experimental protocols, quantitative data for representative reactions, and essential safety information.

II. Physicochemical Properties and Handling

This compound is a colorless to faintly pink crystalline solid with an odor of acetic acid. It is sensitive to moisture and light and is typically stored in a cool, dark place, often with the addition of a small amount of glacial acetic acid to suppress decomposition.

Safety and Handling Precautions:

This compound is highly toxic and a suspected carcinogen. It can be fatal if ingested, inhaled, or absorbed through the skin. All manipulations should be carried out in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, and compatible gloves (e.g., nitrile), must be worn at all times. An eyewash station and safety shower should be readily accessible.

Waste Disposal:

All lead-containing waste, including residual LTA, reaction mixtures, and contaminated materials, must be collected and disposed of as hazardous waste according to institutional and local regulations. To quench residual LTA in a reaction mixture, a polyol such as glycerol (B35011) can be added.

III. This compound in Anhydrous Solutions

The use of anhydrous solvents is the standard approach for the majority of LTA-mediated reactions to avoid decomposition of the reagent. Common solvents include benzene, toluene, glacial acetic acid, chloroform, and dichloromethane (B109758).

A. Key Applications in Anhydrous Media
  • Criegee Oxidation (Cleavage of 1,2-Diols): This is one of the most prominent applications of LTA. It involves the oxidative cleavage of the carbon-carbon bond of a vicinal diol to yield two carbonyl compounds (aldehydes or ketones). The reaction is believed to proceed through a cyclic lead(IV) ester intermediate. Cis-diols generally react faster than trans-diols due to the ease of forming the cyclic intermediate.

  • Oxidative Decarboxylation: Carboxylic acids can be oxidatively decarboxylated by LTA to generate a variety of products, including alkenes, alkanes, and acetate (B1210297) esters, depending on the substrate and reaction conditions.

  • Acetoxylation: LTA can introduce an acetoxy group at activated C-H bonds, such as benzylic, allylic, and α-ether positions. This is a valuable method for the functionalization of organic molecules.

B. Data Presentation: Representative Reactions in Anhydrous Solvents
Reaction TypeSubstrateSolventProduct(s)Yield (%)Reference
Criegee OxidationPinacolAcetic AcidAcetoneHigh
Oxidative Decarboxylation3-Methyl-2-furoic acidBenzeneRosefuran~70 (crude)
AcetoxylationTolueneAcetic AcidBenzyl acetateNot Specified
Oxidation of an EnamideN-(tert-butoxycarbonyl)-6,7-dimethoxy-1-methylene-1,2,3,4-tetrahydroisoquinolineMethylene Chloride1,2,3,4-Tetrahydro-3-benzazepin-2-one derivativeNot Specified
C. Experimental Protocols for Anhydrous Conditions

Protocol 1: Criegee Oxidation of a 1,2-Diol in Dichloromethane (General Procedure)

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.5 equivalents) in anhydrous dichloromethane (e.g., 25 mL for a 2.25 mmol scale reaction).

  • Addition of Substrate: In a separate flask, dissolve the 1,2-diol (1.0 equivalent) in anhydrous dichloromethane (e.g., 10 mL). Add this solution to the stirred LTA suspension.

  • Reaction: Stir the resulting mixture at room temperature for approximately 20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction by adding a small amount of ethylene (B1197577) glycol or glycerol to consume any unreacted LTA.

  • Workup: Remove the solvent under reduced pressure. The crude product can then be purified by standard methods such as column chromatography or recrystallization.

Protocol 2: Preparation of this compound

  • Setup: In a 2 L round-bottom flask, combine 1080 g of glacial acetic acid and 360 g of acetic anhydride.

  • Addition of Red Lead: While stirring, add 600 g of red lead (Pb₃O₄) in small portions, ensuring the temperature does not exceed 65°C.

  • Reaction: After the addition is complete, raise the temperature to 65°C and continue stirring until all the solid has dissolved.

  • Isolation: Cool the mixture to room temperature and filter the solid product. Wash the collected solid with glacial acetic acid.

  • Drying: Dry the solid in a vacuum desiccator to yield this compound.

IV. This compound in Aqueous Solutions

Contrary to the traditional requirement for anhydrous conditions, it has been demonstrated that Criegee oxidations of certain substrates can be successfully performed in wet or even fully aqueous solutions. This is particularly relevant for highly water-soluble polyols like glycerol, glucose, and mannitol. The key principle is that the rate of the oxidation reaction must be significantly faster than the rate of LTA hydrolysis.

A. Key Applications in Aqueous Media

The primary application of LTA in aqueous solutions is the selective cleavage of 1,2-glycol units in carbohydrates and other polyols. This can be a useful alternative to periodate (B1199274) oxidation.

B. Rationale and Mechanistic Considerations

The success of LTA oxidations in aqueous media hinges on the kinetics of two competing reactions: the desired oxidation of the substrate and the undesired hydrolysis of LTA. For substrates with vicinal diol functionalities that can rapidly form the cyclic intermediate with LTA, the oxidation can be quantitative before significant hydrolysis occurs.

C. Data Presentation: Representative Reactions in Aqueous Solvents
Reaction TypeSubstrateSolventObservationReference
Criegee OxidationGlycerolWaterQualitative observation of reaction
Criegee Oxidationd-MannitolWaterQualitative observation of reaction
Criegee Oxidationd-GlucoseWaterQualitative observation of reaction
D. Experimental Protocol for Aqueous Conditions

Protocol 3: Criegee Oxidation of a Polyol in Aqueous Solution (General Procedure)

  • Setup: Dissolve the polyol (e.g., glycerol, mannitol) in water in a flask equipped with a magnetic stir bar.

  • Addition of LTA: Add this compound to the stirred aqueous solution. The LTA can be added as a fine powder or as a concentrated solution in glacial acetic acid.

  • Reaction: Stir the mixture at room temperature. The end of the reaction is indicated by the formation of a permanent brown precipitate of lead oxides, signifying that all the substrate has been consumed and the excess LTA is hydrolyzing.

  • Workup: Upon completion, the lead can be quantitatively removed by precipitation as lead(II) sulfate (B86663) upon the addition of dilute sulfuric acid. The organic products can then be isolated from the aqueous solution by extraction or other suitable methods.

V. Visualizations

Anhydrous_vs_Aqueous_Workflow cluster_anhydrous Anhydrous Conditions cluster_aqueous Aqueous Conditions Anhydrous_Start Start with Anhydrous Solvent (e.g., Benzene, Acetic Acid, CH2Cl2) Anhydrous_Reactants Substrate (e.g., 1,2-Diol, Carboxylic Acid) + LTA Anhydrous_Start->Anhydrous_Reactants Anhydrous_Reaction Reaction (e.g., Criegee Oxidation, Decarboxylation) Anhydrous_Reactants->Anhydrous_Reaction Anhydrous_Workup Standard Workup Anhydrous_Reaction->Anhydrous_Workup Anhydrous_Products Aldehydes, Ketones, Alkenes, Esters Anhydrous_Workup->Anhydrous_Products Aqueous_Start Start with Aqueous Solvent Aqueous_Reactants Substrate (Polyol, e.g., Glycerol) + LTA Aqueous_Start->Aqueous_Reactants Aqueous_Reaction Rapid Criegee Oxidation Aqueous_Reactants->Aqueous_Reaction Aqueous_Workup Workup (e.g., Precipitation of Lead Sulfate) Aqueous_Reaction->Aqueous_Workup Aqueous_Products Cleavage Products Aqueous_Workup->Aqueous_Products Decision Choice of Solvent System Decision->Anhydrous_Start General Applications Decision->Aqueous_Start Specific Polyols

Caption: Workflow for LTA oxidations in anhydrous vs. aqueous solutions.

Criegee_Mechanism Diol 1,2-Diol Intermediate Cyclic Lead(IV) Ester Intermediate Diol->Intermediate + LTA - 2 AcOH LTA Pb(OAc)4 Products 2 x Carbonyl Compounds + Pb(OAc)2 Intermediate->Products Fragmentation

Caption: Simplified mechanism of the Criegee oxidation.

VI. Conclusion

The choice between anhydrous and aqueous conditions for reactions involving this compound is dictated by the substrate and the desired transformation. While anhydrous solvents are necessary for the majority of applications to prevent reagent decomposition, aqueous media can be effectively utilized for the rapid Criegee oxidation of water-soluble polyols. Researchers should carefully consider the nature of their substrate and the kinetics of the reaction when selecting a solvent system. Due to the high toxicity of this compound, strict adherence to safety protocols is paramount in all experimental work.

Application Notes and Protocols: Methylation of Organic Compounds with Lead Tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead tetraacetate (Pb(OAc)₄), a powerful oxidizing agent, offers a unique approach to the methylation of certain organic compounds. While not a direct methylating agent in the classical sense, under specific reaction conditions, it facilitates the introduction of a methyl group onto aromatic rings, a process often referred to as "nuclear methylation."[1][2][3] This method is distinct from more common methylation strategies that employ electrophilic methyl sources like methyl iodide or dimethyl sulfate. The utility of this compound also extends to a variety of other transformations, including oxidative decarboxylation, the cleavage of 1,2-diols, and acetoxylation.[1][2][3][4][5][6][7]

These application notes provide an overview of the current understanding of this compound-mediated methylation, including proposed mechanisms and detailed experimental protocols where available in the scientific literature. It is important to note that while the concept of "nuclear methylation" by this compound is cited in reviews, detailed, modern experimental protocols are not widely available, suggesting this may be a less common application of the reagent.[1][2][3][4]

Safety Precautions: this compound is highly toxic and can be absorbed through the skin. It is also hygroscopic and decomposes upon exposure to moisture. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reagent should be stored in a cool, dark, and dry place, often in the presence of glacial acetic acid to prevent decomposition.[2]

Applications in Organic Synthesis

The primary application of this compound in this context is the methylation of electron-rich aromatic compounds, particularly phenols. This "nuclear methylation" introduces a methyl group directly onto the aromatic ring.[8][9]

Reaction Mechanism and Logic

The precise mechanism of nuclear methylation with this compound is not extensively detailed in recent literature but is believed to proceed through a free radical pathway. The following diagram illustrates a plausible mechanism for the oxidative methylation of a phenol.

Oxidative Methylation of Phenol with this compound cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination LTA Pb(OAc)₄ PbOAc3_rad •Pb(OAc)₃ + AcO• LTA->PbOAc3_rad Δ Heat Heat Phenol Ar-OH Phenoxy_rad Ar-O• Phenol->Phenoxy_rad + •Pb(OAc)₃ - Pb(OAc)₂ - AcOH PbOAc3_rad2 •Pb(OAc)₃ Intermediate Methylated Intermediate Phenoxy_rad->Intermediate + •CH₃ Methyl_source CH₃-Source (e.g., from solvent/additive) Methyl_rad •CH₃ Product Methylated Phenol Intermediate->Product Rearrangement/ Oxidation Rad1 Radical Species Stable_Product Stable Product Rad1->Stable_Product + Rad2 Radical Species Rad2->Stable_Product Method Development Workflow Start Start: New Substrate Lit_Search Literature Search for Analogous Reactions Start->Lit_Search Initial_Conditions Define Initial Reaction Conditions (Solvent, Temp, Stoichiometry) Lit_Search->Initial_Conditions Run_Test_Reaction Perform Small-Scale Test Reaction Initial_Conditions->Run_Test_Reaction Monitor_Reaction Monitor Progress (TLC, GC, LC-MS) Run_Test_Reaction->Monitor_Reaction Workup_Analysis Workup and Crude Product Analysis Monitor_Reaction->Workup_Analysis Identify_Products Identify Products and Byproducts Workup_Analysis->Identify_Products Decision Desired Product Formed? Identify_Products->Decision Decision->Initial_Conditions No, Re-evaluate Optimize Optimize Reaction Conditions (Concentration, Temp, Time, Additives) Decision->Optimize Yes Optimize->Run_Test_Reaction Scale_Up Scale-Up Reaction Optimize->Scale_Up Optimized Purification Develop Purification Protocol Scale_Up->Purification Characterization Full Characterization of Product Purification->Characterization End End: Final Protocol Characterization->End

References

Application Notes and Protocols: Lead Tetraacetate for the Oxidation of Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead tetraacetate (LTA), Pb(OAc)₄, is a powerful and versatile oxidizing agent in organic synthesis.[1] Its utility extends to a variety of functional group transformations, including the oxidation of phenols. This reaction provides a valuable route for the synthesis of quinones and acetoxylated phenolic derivatives, which are important structural motifs in numerous biologically active compounds and key intermediates in drug development.[2][3] The outcome of the oxidation is highly dependent on the substitution pattern of the phenol (B47542) and the reaction conditions employed. Careful control of these parameters allows for selective transformations, making LTA a valuable tool in the synthetic chemist's arsenal.

Safety Precautions: this compound is a toxic and hygroscopic reagent that should be handled with extreme care in a chemical fume hood.[1] It is sensitive to moisture and can decompose to lead dioxide. It is advisable to store LTA under anhydrous conditions and in the dark.

Reaction Mechanisms

The oxidation of phenols by this compound can proceed through different mechanistic pathways, primarily dictated by the structure of the phenolic substrate. The reaction generally involves the formation of a phenoxy radical or a lead(IV) phenoxide intermediate.

Pathway A: Oxidation to Quinones

For phenols with unsubstituted para-positions or those containing hydroquinone (B1673460) or catechol moieties, oxidation typically leads to the formation of quinones. The reaction is believed to proceed through a two-electron oxidation process.

Quinone_Formation Phenol Phenol Intermediate Phenoxy Radical / Lead(IV) Phenoxide Phenol->Intermediate - Pb(OAc)₂ - 2 AcOH LTA Pb(OAc)₄ Quinone Quinone Intermediate->Quinone

Caption: General pathway for the oxidation of phenols to quinones.

Pathway B: Acetoxylation

In the case of sterically hindered phenols or those with substituted para-positions, acetoxylation at the ortho or para position is a common outcome. This pathway likely involves the formation of a lead(IV) phenoxide intermediate, followed by reductive elimination of lead(II) acetate (B1210297) and the formation of an acetoxy-substituted cyclohexadienone, which may then tautomerize to the aromatic product.

Acetoxylation Phenol Substituted Phenol Intermediate Lead(IV) Phenoxide Intermediate Phenol->Intermediate LTA Pb(OAc)₄ Acetoxylated_Product Acetoxylated Phenol Intermediate->Acetoxylated_Product - Pb(OAc)₂ - AcOH

Caption: General pathway for the acetoxylation of phenols.

Applications in Synthesis

The oxidation of phenols with LTA has been employed in the synthesis of various valuable organic compounds.

  • Synthesis of Quinones: Ortho- and para-quinones are important classes of compounds with applications in medicinal chemistry and materials science. The oxidation of catechols and hydroquinones with LTA provides a direct route to these structures.[4][5]

  • Bioactive Molecules: Many natural products and pharmaceuticals contain quinone or substituted phenol moieties. LTA-mediated oxidation can be a key step in the synthesis of these complex molecules.[2]

  • Hindered Phenols: The oxidation of sterically hindered phenols, such as 2,6-di-tert-butylphenol, with LTA can lead to the formation of stable phenoxy radicals or quinone-type products, which are useful as antioxidants or synthetic intermediates.[6]

Experimental Protocols

The following protocols are representative examples of the oxidation of different types of phenols using this compound.

Protocol 1: General Procedure for the Oxidation of Hydroquinones to Quinones

This protocol describes the general method for the oxidation of hydroquinone to p-benzoquinone.

Materials:

  • Hydroquinone

  • This compound (LTA)

  • Glacial Acetic Acid

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the hydroquinone in glacial acetic acid.

  • Slowly add solid this compound to the solution at room temperature with vigorous stirring.

  • Continue stirring for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude quinone.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Oxidation of a Sterically Hindered Phenol: 2,4,6-Tri-tert-butylphenol (B181104)

The oxidation of 2,4,6-tri-tert-butylphenol with this compound can yield different products depending on the solvent used. This protocol outlines the general procedure.[6]

Materials:

  • 2,4,6-Tri-tert-butylphenol

  • This compound (LTA)

  • Solvent (e.g., glacial acetic acid, benzene, or dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 2,4,6-tri-tert-butylphenol in the chosen solvent in a round-bottom flask with magnetic stirring.

  • Add this compound portion-wise to the solution at room temperature.

  • Stir the reaction mixture for several hours to overnight. Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture can be worked up by washing with water, followed by extraction with an organic solvent.

  • The organic layer is then dried and concentrated to yield the crude product mixture, which may contain 2-acetoxy-2,4,6-tri-t-butylcyclohexa-3,5-dienone, 4-acetoxy-2,4,6-tri-t-butylcyclohexa-2,5-dienone, and bis-(1,3,5-tri-t-butylcyclohexadienone) peroxide.[6]

  • The products can be separated and purified by column chromatography.

Protocol 3: Synthesis of o-Benzoquinones from Catechols

This protocol provides a general method for the oxidation of catechols to o-benzoquinones.

Materials:

  • Substituted Catechol

  • This compound (LTA)

  • Anhydrous Diethyl Ether

  • Anhydrous Sodium Sulfate

  • Schlenk flask or a flask equipped with a nitrogen inlet

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the catechol in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of this compound in anhydrous diethyl ether to the cooled catechol solution with stirring.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30-60 minutes.

  • Filter the reaction mixture through a pad of anhydrous sodium sulfate to remove the lead(II) acetate precipitate.

  • The filtrate containing the o-benzoquinone can be used directly for subsequent reactions or carefully concentrated under reduced pressure at low temperature. Note that o-benzoquinones are often unstable and prone to dimerization or decomposition.

Quantitative Data

The yield of the oxidation of phenols with this compound is highly dependent on the substrate and reaction conditions. The following table summarizes some reported yields for the oxidation of various phenolic compounds.

Phenolic SubstrateProduct(s)SolventYield (%)Reference
Hydroquinonep-BenzoquinoneAcetic AcidGood to Excellent[4]
2,4,6-Tri-tert-butylphenolMixture of acetoxylated dienones and peroxideAcetic Acid/Benzene/DichloromethaneNot specified[6]
Catecholo-BenzoquinoneDiethyl EtherNot specified (often used in situ)[5]
3-Methyl-2-furoic acid (a phenol analog)Rosefuran (after decarboxylation)Benzene70 (crude)[2]

Workflow Diagram

The following diagram illustrates a general workflow for a typical this compound oxidation of a phenol, from reaction setup to product isolation.

Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Phenol in Solvent B Add this compound A->B C Stir at Controlled Temperature B->C D Quench Reaction (e.g., with water) C->D E Extract with Organic Solvent D->E F Wash Organic Layer E->F G Dry with Anhydrous Salt F->G H Filter and Concentrate G->H I Purify by Recrystallization or Chromatography H->I J Characterize Product I->J

Caption: General experimental workflow for LTA oxidation of phenols.

References

Preparation of Lead Tetraacetate Solution in Acetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the preparation of lead tetraacetate solution in acetic acid, a versatile and powerful oxidizing agent frequently employed in organic synthesis, including applications relevant to drug development.

This compound, Pb(OAc)₄, is a valuable reagent for various chemical transformations, including oxidation of alcohols, glycols, and hydrazones, as well as acetoxylation and decarboxylation reactions. Its utility in the synthesis of complex organic molecules makes it a key tool in the arsenal (B13267) of medicinal chemists and process development scientists. However, due to its toxicity and moisture sensitivity, proper handling and preparation are paramount. This guide outlines established procedures for the preparation, standardization, and safe handling of this compound solutions.

Data Summary

The following table summarizes the quantitative data associated with the common methods for preparing this compound.

ParameterMethod 1: Red Lead and Acetic Acid/AnhydrideMethod 2: Red Lead and Acetic Acid with Chlorine
Starting Materials Red Lead (Pb₃O₄), Glacial Acetic Acid, Acetic AnhydrideRed Lead (Pb₃O₄), Glacial Acetic Acid, Acetic Anhydride, Chlorine Gas
Solvent Glacial Acetic Acid, Acetic AnhydrideGlacial Acetic Acid, Acetic Anhydride
Reaction Temperature 55-80°C60-75°C
Reaction Time ~2 hours for addition~2 hours for addition
Reagent Ratio (Example) 700 g Pb₃O₄, 600 mL Acetic Acid, 400 mL Acetic Anhydride700 g Pb₃O₄, 2500 mL Acetic Acid, 700 mL Acetic Anhydride
Yield 320-350 g (after recrystallization)500-550 g
Purity High purity after recrystallization94-95% (contains lead chloride)

Experimental Protocols

Protocol 1: Preparation of this compound from Red Lead and Acetic Anhydride

This protocol describes the preparation of this compound by the oxidation of red lead with acetic acid in the presence of acetic anhydride, which removes the water formed during the reaction.

Materials:

  • Red lead (Pb₃O₄), dry powder

  • Glacial acetic acid

  • Acetic anhydride

  • Activated carbon

  • Wide-mouthed or three-necked flask

  • Mechanical stirrer

  • Thermometer

  • Heating mantle

  • Buchner funnel and filter flask

  • Vacuum desiccator

  • Potassium hydroxide (B78521) (for desiccator)

Procedure:

  • Set up a wide-mouthed or three-necked flask equipped with a mechanical stirrer and a thermometer.

  • In the flask, combine 600 mL of glacial acetic acid and 400 mL of acetic anhydride.

  • Begin stirring and heat the mixture to 55°C.

  • Gradually add 700 g of dry red lead powder in small portions (15-20 g at a time).

  • Ensure the color from the previous portion has mostly disappeared before adding the next. Maintain the temperature between 55 and 80°C throughout the addition.

  • After the addition is complete, continue stirring until the reaction is complete, indicated by the dissolution of the red lead.

  • Cool the reaction mixture, which will cause the crude this compound to crystallize.

  • Collect the crystals by vacuum filtration using a Buchner funnel and wash them with glacial acetic acid.

  • For purification, dissolve the crude product in hot acetic acid, add a small amount of activated carbon to decolorize the solution, and filter the hot solution.

  • Allow the filtrate to cool, whereupon pure this compound will crystallize as colorless needles.

  • Collect the purified crystals by vacuum filtration.

  • Dry the final product in a vacuum desiccator over potassium hydroxide. Store the dried this compound in a tightly sealed container in the desiccator to protect it from moisture.

Protocol 2: Standardization of this compound Solution (Iodometric Titration)

To ensure accurate results in quantitative applications, the prepared this compound solution must be standardized. A common method is iodometric titration.

Materials:

  • This compound solution in acetic acid (the solution to be standardized)

  • Potassium iodide (KI)

  • Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 N)

  • Starch indicator solution

  • Glacial acetic acid

  • Distilled water

  • Erlenmeyer flask

  • Burette

Procedure:

  • Accurately pipette a known volume (e.g., 10.00 mL) of the this compound solution into an Erlenmeyer flask.

  • Add approximately 25 mL of glacial acetic acid to the flask.

  • Add an excess of a saturated potassium iodide solution (e.g., 1-2 g of solid KI dissolved in a minimal amount of water). This compound will oxidize the iodide to iodine, resulting in a dark brown solution.

    • Pb(OAc)₄ + 2KI → Pb(OAc)₂ + 2KOAc + I₂

  • Immediately titrate the liberated iodine with a standardized sodium thiosulfate solution until the solution turns a pale yellow color.

    • I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆

  • Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.

  • Continue the titration with the sodium thiosulfate solution dropwise until the blue color disappears, indicating the endpoint.

  • Record the volume of sodium thiosulfate solution used.

  • Calculate the molarity of the this compound solution using the stoichiometry of the reactions.

Safety Precautions

This compound is a toxic and hazardous substance. Strict adherence to safety protocols is essential.

  • Handling: Always handle this compound and its solutions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (rubber, neoprene, or nitrile), and chemical safety goggles. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Toxicity: Lead is a cumulative poison that can affect the central nervous system, kidneys, blood, and reproductive systems. Ingestion can cause severe gastrointestinal and neurological symptoms.

  • Storage: Store this compound in a cool, dry place, away from moisture, as it decomposes in the presence of water to form lead dioxide and acetic acid. It is often stored with additional acetic acid to enhance stability.

  • Disposal: Dispose of lead-containing waste according to institutional and local regulations for hazardous waste. Do not discharge into the environment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purify Purification cluster_final Final Steps start Start reagents Mix Acetic Acid and Acetic Anhydride start->reagents heat Heat to 55-80°C reagents->heat add_pb3o4 Add Red Lead (Pb3O4) in portions heat->add_pb3o4 react Stir until reaction is complete add_pb3o4->react cool Cool to crystallize react->cool filter_crude Filter Crude Product cool->filter_crude dissolve Dissolve in hot Acetic Acid filter_crude->dissolve Crude Product decolorize Add Activated Carbon dissolve->decolorize filter_hot Filter Hot Solution decolorize->filter_hot crystallize Cool to recrystallize filter_hot->crystallize filter_pure Filter Pure Product crystallize->filter_pure dry Dry in Vacuum Desiccator filter_pure->dry Pure Product store Store in a Tightly Sealed Container dry->store end End store->end

Caption: Experimental workflow for the preparation and purification of this compound.

safety_precautions cluster_handling Handling Precautions cluster_hazards Health Hazards cluster_storage_disposal Storage and Disposal fume_hood Work in a Fume Hood ppe Wear PPE: Gloves, Goggles, Lab Coat avoid_contact Avoid Skin/Eye Contact and Inhalation toxicity Toxic: Cumulative Poison organ_damage Affects CNS, Kidneys, Blood, Reproductive System toxicity->organ_damage ingestion Ingestion causes severe symptoms toxicity->ingestion storage Store in a Cool, Dry Place Away from Moisture disposal Dispose as Hazardous Waste lead_tetraacetate This compound lead_tetraacetate->fume_hood lead_tetraacetate->ppe lead_tetraacetate->avoid_contact lead_tetraacetate->toxicity lead_tetraacetate->storage lead_tetraacetate->disposal

Caption: Key safety precautions for handling this compound.

Application Notes and Protocols: Oxidation of Primary Amines to Nitriles using Lead Tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of primary amines to nitriles is a valuable transformation in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals where the nitrile group serves as a key synthetic intermediate.[1][2] One established method for this oxidative dehydrogenation is the use of lead(IV) acetate (B1210297) (Pb(OAc)₄), a powerful oxidizing agent. This reaction, notably investigated by Mihailović and his co-workers, provides a direct route to synthesize nitriles from primary amines that possess at least one α-methylene group. Lead tetraacetate is a versatile oxidant capable of initiating a variety of oxidative processes on functional groups such as alcohols, carboxylic acids, and amines.[3] This document provides detailed application notes and protocols for the this compound-mediated oxidation of primary amines to nitriles.

Reaction Principle and Mechanism

The overall reaction involves the dehydrogenation of a primary amine containing an α-methylene group to the corresponding nitrile. The reaction proceeds via an imine intermediate, which is further oxidized to the nitrile.

Overall Reaction:

R-CH₂-NH₂ + 2 Pb(OAc)₄ → R-C≡N + 2 Pb(OAc)₂ + 4 AcOH

The mechanism for the dehydrogenation of primary amines by this compound is believed to proceed through the following steps:

  • Initial Reaction: The primary amine reacts with this compound to form an N-plumbylamino derivative and acetic acid.

  • Elimination: The intermediate undergoes elimination of lead(II) acetate and acetic acid to form an imine.

  • Further Oxidation: The resulting imine is then further oxidized by another equivalent of this compound to yield the nitrile.

Applications in Drug Development

The nitrile functional group is a crucial component in many pharmaceutical compounds. It can act as a bioisostere for other functional groups, participate in hydrogen bonding, and enhance the metabolic stability of drug molecules. The synthesis of nitriles from readily available primary amines is therefore a significant step in the construction of complex molecular architectures for drug discovery.

Quantitative Data

The reaction of primary amines with this compound generally proceeds in moderate yields, depending on the substrate and reaction conditions. The following table summarizes representative yields for the conversion of various primary amines to their corresponding nitriles.

Primary AmineProduct NitrileMolar Ratio (Amine:Pb(OAc)₄)SolventReaction ConditionsYield (%)
n-HexylamineHexanenitrile1:2.2Benzene (B151609)Reflux, 5h55
n-OctylamineOctanenitrile1:2.2BenzeneReflux, 5h61
CyclohexylmethylamineCyclohexylacetonitrile1:2.2BenzeneReflux, 5h48
BenzylamineBenzonitrile1:2.2BenzeneReflux, 5h35
β-PhenylethylaminePhenylacetonitrile1:2.2BenzeneReflux, 5h42

Data is based on the findings of A. Stojiljković, V. Andrejević, and M. Lj. Mihailović.[4]

Experimental Protocols

General Protocol for the Oxidation of Primary Amines to Nitriles using this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Primary amine

  • Lead(IV) acetate (handle with care, toxic)

  • Anhydrous benzene (or other suitable aprotic solvent like cyclohexane)

  • Apparatus for reflux with exclusion of moisture (e.g., Dean-Stark trap or drying tube)

  • Standard laboratory glassware for reaction, work-up, and purification

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Chromatography supplies (e.g., silica (B1680970) gel, solvents)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser protected by a drying tube, dissolve the primary amine (1 equivalent) in anhydrous benzene.

  • Addition of Oxidant: To the stirred solution, add lead(IV) acetate (2.2 equivalents) portion-wise. The addition may cause a slight exotherm.

  • Reaction: Heat the reaction mixture to reflux and maintain for the required time (typically 5 hours, but can be monitored by TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the precipitated lead(II) acetate. Wash the precipitate with a small amount of anhydrous benzene.

    • Combine the filtrate and washings.

    • Wash the organic solution successively with water, a saturated solution of sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude nitrile by distillation or column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

Safety Precautions:

  • Lead(IV) acetate is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Benzene is a known carcinogen and should be handled with extreme care in a fume hood. Consider using a less toxic solvent like cyclohexane (B81311) if the reaction proceeds efficiently.

  • The reaction should be carried out under anhydrous conditions as this compound is sensitive to moisture.

Visualizations

The following diagrams illustrate the key aspects of the reaction.

reaction_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_products Products & Byproducts start_amine Primary Amine (R-CH₂-NH₂) reaction_step Reflux in Anhydrous Benzene start_amine->reaction_step start_lta Lead(IV) Acetate (Pb(OAc)₄) start_lta->reaction_step product_nitrile Nitrile (R-C≡N) reaction_step->product_nitrile byproduct_pb Lead(II) Acetate (Pb(OAc)₂) reaction_step->byproduct_pb byproduct_acid Acetic Acid (AcOH) reaction_step->byproduct_acid

Caption: Experimental workflow for the synthesis of nitriles.

reaction_mechanism amine R-CH₂-NH₂ Primary Amine intermediate1 [R-CH₂-NH-Pb(OAc)₃] N-Plumbylamino intermediate amine->intermediate1 + Pb(OAc)₄ - AcOH lta1 Pb(OAc)₄ imine R-CH=NH Imine intermediate1->imine Elimination byproducts1 - Pb(OAc)₂ - AcOH nitrile R-C≡N Nitrile imine->nitrile + Pb(OAc)₄ byproducts2 - Pb(OAc)₂ - 2 AcOH lta2 Pb(OAc)₄

Caption: Proposed reaction mechanism.

References

Application of Lead Tetraacetate in Terpenoid Synthesis: Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead tetraacetate (LTA), a powerful and versatile oxidizing agent, has found significant application in the synthesis of complex natural products, including the diverse class of terpenoids.[1][2] Its utility stems from its capacity to effect a range of transformations, such as oxidative decarboxylation of carboxylic acids, cleavage of 1,2-diols (glycols), and allylic oxidations, which are pivotal steps in the construction and functionalization of terpenoid skeletons.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in terpenoid synthesis, aimed at researchers in academia and the pharmaceutical industry.

Safety Precautions: this compound is highly toxic and hygroscopic. It should be handled with extreme care in a chemical fume hood, and stored in the absence of moisture, preferably under an inert atmosphere and refrigerated.[1][2]

Key Applications in Terpenoid Synthesis

This compound's reactivity can be tailored by controlling reaction conditions such as solvent, temperature, and the presence of co-reagents, enabling a variety of synthetic outcomes.[2]

Oxidative Decarboxylation

Oxidative decarboxylation of carboxylic acids using LTA is a cornerstone reaction in terpenoid synthesis, providing a route to alkenes, acetate (B1210297) esters, and lactones.[1] The reaction typically proceeds through a free radical mechanism, and the product distribution can be influenced by the substrate structure and reaction conditions.[1]

Synthesis of Furanoterpenoids:

A notable application is the synthesis of furanoterpenoids. For instance, Rosefuran, a fragrant monoterpene, can be synthesized via the oxidative decarboxylation of 3-methyl-2-furoic acid with LTA in the presence of copper(II) acetate.[1] Similarly, the sesquiterpene Furoventalene has been synthesized through a pathway involving the alkaline hydrolysis of a dihydro benzofuran (B130515) intermediate followed by oxidative decarboxylation with LTA.[1][2]

Synthesis of Diterpenoids and Sesquiterpenoids:

The synthesis of more complex terpenoids such as the sesquiterpene (±)-Frullanalide and the diterpenoid quinone intermediates also utilizes this methodology. In the formal total synthesis of (±)-Frullanalide, a key step involves the oxidative decarboxylation of a ketone acid with LTA and copper(II) acetate to yield an enone.[1][2] The synthesis of Glutinosone, another sesquiterpene, involves the decarboxylation of a tertiary carboxylic acid with LTA in the presence of N,N-dimethylformamide (DMF) to produce a mixture of olefins.[1][2]

Glycol Cleavage

The cleavage of 1,2-diols (vicinal diols) by LTA, also known as the Criegee oxidation, is a highly efficient reaction that yields aldehydes and ketones.[4] This reaction proceeds through a cyclic lead ester intermediate, and the rate of cleavage is dependent on the stereochemistry of the diol, with cis-diols reacting more readily than trans-diols.[1] This transformation is particularly useful for degrading larger terpenoid structures for structural elucidation or for introducing carbonyl functionalities at specific positions. The reaction is typically performed in aprotic solvents like benzene (B151609) or protic solvents such as acetic acid.[1]

Allylic Oxidation

This compound can be employed for the allylic oxidation of alkenes, introducing an acetoxy group at a position adjacent to a double bond. This reaction is valuable for the functionalization of the hydrocarbon backbone of terpenoids. An example is the allylic oxidation of ent-kaurenic acid methyl ester. Treatment with LTA in refluxing glacial acetic acid under an argon atmosphere results in a mixture of two isomeric acetoxy derivatives.[5]

Data Presentation

The following tables summarize quantitative data for key LTA-mediated reactions in terpenoid synthesis.

Terpenoid/IntermediateSubstrateReaction TypeReagents & SolventsTime & TemperatureYieldReference
Rosefuran3-Methyl-2-furoic acidOxidative DecarboxylationLTA, Cu(OAc)₂, BenzeneBoiling70% (crude)[1]
ent-Kaur-16-en-15-O-acetyl-19-oic acid methyl esterent-Kaur-16-en-19-oic acid methyl esterAllylic OxidationLTA, Glacial Acetic Acid30 min, Reflux45%[5]
ent-Kaur-15-en-17-O-acetyl-19-oic acid methyl esterent-Kaur-16-en-19-oic acid methyl esterAllylic OxidationLTA, Glacial Acetic Acid30 min, Reflux47%[5]
(±)-Frullanalide Intermediate (Enone)Ketone acidOxidative DecarboxylationLTA, Cu(OAc)₂HeatingNot Specified[1][2]
FuroventaleneDihydro benzofuran acidOxidative DecarboxylationLTANot SpecifiedNot Specified[1][2]
Glutinosone Intermediate (Olefins)Tertiary carboxylic acidOxidative DecarboxylationLTA, DMFHeatingNot Specified[1][2]

Experimental Protocols

Protocol 1: General Procedure for Oxidative Decarboxylation of a Terpenoid Carboxylic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Terpenoid carboxylic acid

  • This compound (LTA)

  • Anhydrous solvent (e.g., benzene, acetic acid, or DMF)[1][2]

  • Co-reagent (optional, e.g., copper(II) acetate, pyridine)[1]

  • Inert gas (e.g., argon or nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve the terpenoid carboxylic acid in the chosen anhydrous solvent.

  • Add this compound (typically 1.1-1.5 equivalents). If a co-reagent is used, it is added at this stage.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove insoluble lead salts.

  • The filtrate is then subjected to an appropriate aqueous work-up. This may involve washing with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain the desired product.

Protocol 2: Allylic Oxidation of ent-Kaurenic Acid Methyl Ester[5]

Materials:

  • ent-Kaur-16-en-19-oic acid methyl ester

  • This compound (LTA)

  • Glacial acetic acid

  • Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve ent-kaur-16-en-19-oic acid methyl ester in glacial acetic acid in a round-bottom flask under an argon atmosphere.

  • Add this compound to the solution.

  • Heat the mixture to reflux for 30 minutes.

  • Monitor the reaction by gas chromatography-mass spectrometry (GC-MS) to confirm the formation of the product isomers.

  • After cooling, perform an aqueous work-up and extract the products with a suitable organic solvent.

  • Purify the resulting mixture of acetates by flash chromatography on silica (B1680970) gel containing 20% AgNO₃ to separate the isomers.

Visualizations

Reaction Mechanisms and Workflows

G General Mechanism of LTA-Mediated Oxidative Decarboxylation cluster_initiation Initiation cluster_propagation Propagation & Product Formation RCOOH Terpenoid-COOH Intermediate1 Terpenoid-COO-Pb(OAc)3 RCOOH->Intermediate1 + Pb(OAc)4 - AcOH LTA Pb(OAc)4 RCOO_radical Terpenoid-COO• Intermediate1->RCOO_radical Homolytic Cleavage R_radical Terpenoid• RCOO_radical->R_radical - CO2 Alkene Alkene R_radical->Alkene Oxidation & -H+ Acetate Acetate Ester R_radical->Acetate + •OAc LTA2 Pb(OAc)4 R_radical->LTA2 Chain Carrier G General Mechanism of Glycol Cleavage (Criegee Oxidation) Diol Terpenoid 1,2-Diol Cyclic_Intermediate Cyclic Lead Ester Intermediate Diol->Cyclic_Intermediate + Pb(OAc)4 - 2 AcOH LTA Pb(OAc)4 Products Aldehydes/Ketones + Pb(OAc)2 Cyclic_Intermediate->Products Fragmentation

References

Troubleshooting & Optimization

lead tetraacetate stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability, long-term storage, and troubleshooting for lead tetraacetate (LTA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use? A1: Lead(IV) acetate (B1210297), commonly known as this compound (LTA), is a powerful oxidizing agent used in organic synthesis.[1][2][3] Its applications are diverse, including the cleavage of 1,2-diols (Criegee oxidation), oxidative decarboxylation of carboxylic acids, acetoxylation of C-H bonds, and the formation of cyclic ethers.[2][3][4]

Q2: What are the signs of this compound decomposition? A2: The primary sign of decomposition is a color change from colorless or faint pink crystals to brown.[1][2][5] This is due to the formation of lead oxides (like lead dioxide) upon exposure to moisture and air.[1][2][5] A distinct vinegar-like odor is normal, as it is often stored with acetic acid for stability.[4]

Q3: How does this compound decompose? A3: this compound is highly sensitive to moisture.[1][4] It hydrolyzes in the presence of water to form lead(II) acetate, lead dioxide, and acetic acid.[6] Under fire conditions, it can produce hazardous decomposition products, including carbon oxides and lead oxides.

Q4: What are the key safety precautions when handling this compound? A4: this compound is very toxic and can be absorbed through the skin.[2] It is critical to handle it in a chemical fume hood.[1][2] Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as rubber, neoprene, or nitrile), safety goggles, and a face shield.[7] Avoid creating and inhaling dust.[8] Ensure an eyewash station and emergency shower are accessible.[7]

Q5: How should I dispose of this compound waste? A5: Unused or waste this compound should be treated as hazardous waste and disposed of according to local, state, and federal regulations. One method involves reducing it with a sulfide (B99878) to the more stable and insoluble lead sulfide.[9] Do not let the product enter drains, as it is very toxic to aquatic life.[8][10]

Troubleshooting Guide

Q: My this compound has turned brown. Can I still use it? A: A brown color indicates decomposition, likely due to moisture, resulting in the formation of lead oxide and a lower purity of the active Pb(IV) species.[1][2] For reactions sensitive to stoichiometry or those requiring high purity, using discolored LTA is not recommended as it can lead to lower yields and the formation of side products. It is best to perform a purity analysis (see Experimental Protocols) or use a fresh, colorless batch.

Q: My reaction with this compound is sluggish or incomplete. What are the possible causes? A: Several factors could be responsible:

  • Reagent Quality: The LTA may have degraded, as noted above. Verify the purity of your reagent.

  • Moisture: The presence of water in your solvent or on your glassware can rapidly decompose the LTA. Ensure all materials are scrupulously dried before use.

  • Solvent Choice: LTA reactions are sensitive to the solvent. Non-polar aprotic solvents like benzene (B151609) or chloroform (B151607) are common.[2] Protic solvents like alcohols will react with LTA.[4]

  • Temperature: Some LTA reactions require specific temperature control. Ensure you are following the recommended thermal conditions for your specific transformation.

Q: How can I quench a reaction containing unreacted this compound? A: Unreacted this compound can be quenched by adding a few milliliters of glycerol.[7] The mixture should be stirred for a short period (e.g., 10-15 minutes) to ensure complete reduction of the remaining oxidant before workup.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions
ParameterConditionRationale
Temperature Refrigerated (0°C to 10°C)To minimize thermal decomposition.[4]
Atmosphere Store under an inert gas (e.g., Nitrogen)To prevent contact with air and moisture.[4][5]
Container Tightly sealed, opaque containerTo protect from moisture and light.[5]
Stabilizer Store in the presence of ~5% glacial acetic acidTo inhibit hydrolysis and decomposition.[2]
Location Dry and well-ventilated areaTo prevent moisture absorption and ensure safety.[5]
Table 2: Physical and Chemical Properties of this compound
PropertyValue
Chemical Formula C₈H₁₂O₈Pb
Molar Mass 443.38 g/mol
Appearance Colorless to faint pink crystalline solid.[9]
Melting Point 175 - 180 °C (decomposes).
Density 2.228 g/cm³
Solubility Soluble in hot acetic acid, benzene, chloroform, and carbon tetrachloride.[9]
Shelf Life ~12 months when stored at room temperature (longer under ideal refrigerated conditions).

Experimental Protocols

Protocol: Determination of this compound Purity via Iodometric Titration

This method determines the concentration of the active oxidizing agent, Pb(IV), in a sample. The Pb(IV) oxidizes iodide (I⁻) to iodine (I₂), which is then titrated with a standardized sodium thiosulfate (B1220275) solution.

Materials:

  • This compound sample (~200-250 mg)

  • Glacial acetic acid

  • Potassium iodide (KI)

  • Deionized water

  • Standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution

  • 1% Starch indicator solution

  • 250 mL Erlenmeyer flask

  • Buret, stand, and clamp

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh approximately 200-250 mg of the this compound sample into a 250 mL Erlenmeyer flask.

  • Dissolution: Add 25 mL of glacial acetic acid to the flask and swirl gently to dissolve the sample completely. Perform this step in a fume hood.

  • Iodide Addition: To the solution, add a solution of 1 g of potassium iodide (KI) in 20 mL of deionized water. The solution will immediately turn a dark reddish-brown due to the formation of iodine (I₂).

    • Reaction: Pb(OAc)₄ + 2KI → Pb(OAc)₂ + I₂ + 2KOAc

  • Titration: Immediately begin titrating the liberated iodine with the standardized 0.1 N sodium thiosulfate solution. Swirl the flask continuously. The reddish-brown color will fade to yellow.

    • Reaction: I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆

  • Indicator Addition: When the solution reaches a pale yellow color, add 2 mL of the 1% starch indicator solution. The solution will turn a deep blue-black color.

  • Endpoint: Continue the titration dropwise with vigorous swirling until the blue-black color completely disappears, leaving a colorless or milky white solution. This is the endpoint.

  • Calculation: Record the volume of sodium thiosulfate solution used (V). Calculate the purity of the this compound using the following formula:

    Purity (%) = (V × N × E) / (W × 10)

    Where:

    • V = Volume of Na₂S₂O₃ solution in mL

    • N = Normality of the Na₂S₂O₃ solution (e.g., 0.1 N)

    • E = Equivalent weight of this compound (Molar Mass / 2 = 443.38 / 2 = 221.69)

    • W = Weight of the this compound sample in grams

Mandatory Visualizations

Lead_Tetraacetate_Troubleshooting start Start: Reaction Issue Encountered check_color Is the LTA reagent colorless to faint pink? start->check_color check_storage Was the LTA stored correctly? (cold, dry, inert atm) check_color->check_storage No (Brown) check_reaction_conditions Are solvents and glassware scrupulously dry? check_color->check_reaction_conditions Yes use_new Action: Discard old reagent. Use a fresh, colorless batch of LTA. check_storage->use_new No run_assay Action: Perform purity assay (Iodometric Titration) to determine active content. check_storage->run_assay Yes (but still brown) dry_materials Action: Dry solvents and glassware thoroughly. Re-run experiment. check_reaction_conditions->dry_materials No / Unsure end_success Outcome: Reaction Proceeds Successfully check_reaction_conditions->end_success Yes adjust_stoichiometry If purity is acceptable but low, adjust stoichiometry accordingly. run_assay->adjust_stoichiometry adjust_stoichiometry->check_reaction_conditions dry_materials->end_success end_fail Outcome: Issue Persists. Consult further literature.

Caption: Troubleshooting workflow for experiments involving this compound.

Lead_Tetraacetate_Storage_Decision_Tree start Received New This compound is_stabilized Is the LTA stabilized with acetic acid? start->is_stabilized add_stabilizer Action: Add glacial acetic acid to constitute ~5% of the total weight. is_stabilized->add_stabilizer No store Store in Primary Container is_stabilized->store Yes add_stabilizer->store storage_conditions Place container under these conditions: store->storage_conditions conditions_list • Temperature: 0-10°C (Refrigerate) • Atmosphere: Backfill with N₂ or Argon • Location: Dark, dry, ventilated area • Seal: Tightly closed lid storage_conditions->conditions_list final_action Label with Date Received and Date Opened. storage_conditions->final_action

Caption: Decision tree for the proper storage of this compound.

References

how to prevent hydrolysis of lead tetraacetate in reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the hydrolysis of lead tetraacetate (LTA) in your chemical reactions. This compound is a powerful oxidizing agent, but its sensitivity to moisture can lead to decomposition and affect reaction outcomes. By following the guidance below, you can ensure the stability and reactivity of your LTA.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis and why is it a problem?

A1: this compound reacts with water in a process called hydrolysis to form lead dioxide (PbO₂) and acetic acid.[1][2][3] This decomposition reaction is problematic for several reasons:

  • Reduced Reagent Activity: The hydrolysis consumes the active lead(IV) species, reducing the effective concentration of your oxidizing agent and potentially leading to incomplete or failed reactions.

  • Product Contamination: The formation of insoluble, brown lead dioxide can contaminate your reaction mixture, making product isolation and purification more challenging.[2][4]

  • Inconsistent Results: The variable presence of moisture can lead to inconsistent reaction rates and yields, compromising the reproducibility of your experiments.

Q2: What are the visible signs of this compound hydrolysis?

A2: Pure this compound is a colorless to faintly pink crystalline solid.[2][3] The most common sign of hydrolysis is the appearance of a brown color, which indicates the formation of lead dioxide.[4][5] If your LTA or reaction mixture turns brown, it is a strong indication that moisture is present.

Q3: How can I prevent hydrolysis when storing this compound?

A3: Proper storage is the first line of defense against hydrolysis. LTA is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5] To ensure its stability:

  • Store in a dry environment: Keep LTA in a tightly sealed container, preferably in a desiccator over a drying agent like phosphorus pentoxide (P₂O₅) or potassium hydroxide (B78521) (KOH).[6][7]

  • Use an inert atmosphere: For long-term storage, consider keeping the container under an inert atmosphere, such as nitrogen or argon.[8]

  • Refrigerate: Store the container at low temperatures (2-8 °C) to slow down any potential decomposition.[8]

  • Stabilizers: Commercially available LTA is often stabilized with acetic acid.[3] Storing it in the presence of a small amount of glacial acetic acid or acetic anhydride (B1165640) can help to suppress hydrolysis.[2]

Q4: What solvents are recommended for reactions involving this compound?

A4: The choice of solvent is critical to preventing hydrolysis. Always use anhydrous (dry) solvents. Recommended options include:

Q5: Can I use acetic anhydride as a stabilizer in my reaction?

A5: Yes, acetic anhydride is an excellent water scavenger and can be added to the reaction mixture to remove trace amounts of water.[1][10] It reacts with water to form acetic acid, thereby preventing the hydrolysis of LTA.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound.

Issue Possible Cause Troubleshooting Steps
This compound solid appears brown or clumped. Hydrolysis during storage.1. Recrystallize the LTA: Dissolve the solid in hot glacial acetic acid, filter if necessary, and allow it to cool to form fresh, colorless crystals. Wash the crystals with glacial acetic acid and dry them thoroughly in a desiccator.[2][6] 2. Check storage conditions: Ensure your storage container is airtight and stored in a desiccator.
Reaction mixture turns brown upon addition of LTA. Presence of moisture in the solvent or reagents.1. Use rigorously dried solvents: Ensure your solvents are properly dried before use. 2. Dry all reagents: Ensure all other reagents are anhydrous. Solid reagents can be dried in a vacuum oven. 3. Add a scavenger: Consider adding a small amount of acetic anhydride to the reaction mixture before adding the LTA.[1]
Reaction is sluggish or incomplete. Insufficient active LTA due to hydrolysis.1. Use fresh or freshly recrystallized LTA. 2. Increase the stoichiometry of LTA: Add a slight excess of LTA to compensate for any minor decomposition. 3. Ensure anhydrous conditions: Re-evaluate your experimental setup to eliminate all sources of moisture.
An unexpected precipitate forms (other than the product). Formation of lead dioxide from hydrolysis.1. Filter the reaction mixture: The lead dioxide can often be removed by filtration. 2. Optimize reaction conditions: Lowering the reaction temperature can sometimes minimize side reactions and decomposition.[1]

Experimental Protocols

Protocol 1: General Procedure for Setting Up an Anhydrous Reaction with this compound

This protocol outlines the essential steps for maintaining anhydrous conditions throughout your experiment.

  • Drying Glassware:

    • Thoroughly clean all glassware (reaction flask, dropping funnel, condenser, etc.).

    • Dry the glassware in an oven at >120 °C for at least 4 hours, or flame-dry under a stream of inert gas (nitrogen or argon).

    • Assemble the glassware while still hot and allow it to cool to room temperature under a positive pressure of inert gas.

  • Drying Solvents:

    • Use commercially available anhydrous solvents or dry them using standard laboratory procedures. For example, dichloromethane can be distilled from calcium hydride, and toluene can be distilled from sodium/benzophenone.

    • Store dried solvents over molecular sieves (3Å or 4Å) under an inert atmosphere.[11][12]

  • Handling this compound:

    • Handle LTA in a fume hood due to its toxicity.[5]

    • Weigh the required amount of LTA quickly to minimize exposure to atmospheric moisture.

    • If the LTA is stabilized with acetic acid, this can be removed by drying under vacuum if the reaction is sensitive to acid.[13]

  • Reaction Setup:

    • Charge the reaction flask with the substrate and anhydrous solvent under an inert atmosphere.

    • If necessary, add a water scavenger like acetic anhydride.

    • Dissolve the LTA in the anhydrous reaction solvent in a separate flask under an inert atmosphere.

    • Add the LTA solution to the reaction mixture via a cannula or a pressure-equalizing dropping funnel.

    • Maintain a positive pressure of inert gas throughout the reaction.

Protocol 2: Recrystallization of Partially Hydrolyzed this compound

This protocol can be used to purify LTA that has started to turn brown due to hydrolysis.

  • Dissolution: In a fume hood, carefully add the decomposed this compound to a flask containing hot glacial acetic acid. Use enough acetic acid to fully dissolve the LTA.

  • Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Colorless crystals of pure this compound will form. Cooling the flask in an ice bath can further increase the yield.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold, glacial acetic acid to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly in a vacuum desiccator over a suitable desiccant (e.g., KOH pellets).[7]

Visualizations

Hydrolysis of this compound

Hydrolysis Figure 1. Hydrolysis of this compound LTA This compound (Pb(OAc)₄) PbO2 Lead Dioxide (PbO₂) (Brown Precipitate) LTA->PbO2 + 2 H₂O AcOH Acetic Acid (AcOH) LTA->AcOH + 2 H₂O H2O Water (H₂O) H2O->PbO2 H2O->AcOH

Caption: Reaction scheme for the hydrolysis of this compound.

Experimental Workflow for Anhydrous Reactions

AnhydrousWorkflow Figure 2. Workflow for Anhydrous Reactions with LTA cluster_prep Preparation cluster_setup Reaction Setup (under Inert Gas) cluster_reaction Reaction Dry_Glassware 1. Dry Glassware (Oven or Flame-Dry) Charge_Flask 4. Charge Flask (Substrate + Solvent) Dry_Glassware->Charge_Flask Dry_Solvents 2. Dry Solvents (e.g., Distillation) Dry_Solvents->Charge_Flask Purify_LTA 3. Purify LTA (Recrystallize if brown) Prepare_LTA_Solution 6. Prepare LTA Solution Purify_LTA->Prepare_LTA_Solution Add_Scavenger 5. Add Water Scavenger (e.g., Acetic Anhydride) Charge_Flask->Add_Scavenger Add_LTA 7. Add LTA Solution to Reaction Add_Scavenger->Add_LTA Prepare_LTA_Solution->Add_LTA Monitor 8. Monitor Reaction (TLC, GC, etc.) Add_LTA->Monitor

Caption: Step-by-step workflow for performing reactions with LTA under anhydrous conditions.

Troubleshooting Logic for Unexpected Color Change

Troubleshooting Figure 3. Troubleshooting Brown Color Formation Start Reaction Mixture Turns Brown? Check_LTA Is the starting LTA pure? Start->Check_LTA Check_Solvent Is the solvent anhydrous? Check_LTA->Check_Solvent Yes Action_Recrystallize Action: Recrystallize LTA Check_LTA->Action_Recrystallize No Check_Reagents Are other reagents dry? Check_Solvent->Check_Reagents Yes Action_Dry_Solvent Action: Re-dry or use a fresh bottle of solvent Check_Solvent->Action_Dry_Solvent No Check_Atmosphere Is the reaction under an inert atmosphere? Check_Reagents->Check_Atmosphere Yes Action_Dry_Reagents Action: Dry other reagents Check_Reagents->Action_Dry_Reagents No Action_Improve_Inert Action: Improve inert gas technique Check_Atmosphere->Action_Improve_Inert No Success Problem Resolved Check_Atmosphere->Success Yes Action_Recrystallize->Success Action_Dry_Solvent->Success Action_Dry_Reagents->Success Action_Improve_Inert->Success

Caption: A decision tree for troubleshooting the common issue of browning in LTA reactions.

Safe Handling and Disposal

  • Handling: Always handle this compound in a well-ventilated fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8] Avoid creating dust when handling the solid.[15]

  • Disposal: Dispose of all lead-containing waste as hazardous waste according to your institution's guidelines.[8][15] This includes residual LTA, contaminated solvents, and any disposable materials that have come into contact with the reagent.[14] Do not dispose of lead waste down the drain.[14]

References

Navigating Acetoxylation Reactions: A Technical Support Guide for Improved Yields with Lead Tetraacetate and BF₃

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the α-acetoxylation of ketones using lead tetraacetate (LTA) is a critical transformation. The addition of a catalytic amount of boron trifluoride (BF₃) is known to significantly enhance the yield of this reaction.[1][2] This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you optimize your reaction outcomes.

Troubleshooting Guide

Low yields or unexpected side products can be a common frustration. This guide addresses frequent issues encountered during the acetoxylation of ketones with this compound and BF₃.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Decomposed this compound: LTA is highly hygroscopic and can decompose upon exposure to moisture, turning brown due to the formation of lead dioxide (PbO₂).[1]- Use fresh, high-quality LTA. Store it in a desiccator over a drying agent and under an inert atmosphere. - The quality of LTA can be checked by its color; it should be a colorless to pale pink crystalline solid.
2. Presence of Water in the Reaction: Water will rapidly hydrolyze LTA and can interfere with the Lewis acidity of BF₃.- Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. Consider distilling solvents over a suitable drying agent.
3. Insufficient BF₃ Catalyst: The Lewis acid is crucial for activating the ketone substrate.- Use freshly opened or properly stored BF₃·OEt₂. - Consider a slight increase in the catalytic amount of BF₃·OEt₂.
4. Low Reaction Temperature: The reaction may be too slow at lower temperatures.- While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary for less reactive substrates. Monitor the reaction closely to avoid side product formation.
Formation of Multiple Products 1. Over-reaction or Diacetoxylation: Prolonged reaction times or excess LTA can lead to the formation of di- or poly-acetoxylated products.- Monitor the reaction progress carefully using Thin Layer Chromatography (TLC). - Use a stoichiometric amount of LTA (typically 1.1-1.5 equivalents). - Quench the reaction as soon as the starting material is consumed.
2. Side Reactions (e.g., Ring Contraction): For certain cyclic ketones, rearrangement reactions can occur. For example, the acetoxylation of 5α-cholestan-3-one can yield a ring-contracted ester as a byproduct.- This is a substrate-dependent issue. If significant rearrangement is observed, consider alternative synthetic routes or milder oxidizing agents.
3. Competing Elimination Reactions: For substrates prone to elimination, the acidic conditions can promote the formation of α,β-unsaturated ketones.- Maintain a controlled temperature. - Consider using a non-acidic workup if possible, though the acidic nature of the catalyst is inherent to the reaction.
Difficult Workup 1. Formation of Emulsions: The presence of lead salts can sometimes lead to the formation of stable emulsions during aqueous workup.- After quenching, dilute the reaction mixture with a larger volume of an appropriate organic solvent. - Filter the crude reaction mixture through a pad of celite to remove insoluble lead salts before the aqueous wash.
2. Incomplete Removal of Lead Salts: Residual lead salts can contaminate the final product.- Thoroughly wash the organic layer with water and brine. - Consider a wash with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to reduce any remaining Pb(IV) species.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the role of BF₃ in the acetoxylation reaction with this compound?

A1: Boron trifluoride (BF₃), typically used as its diethyl etherate complex (BF₃·OEt₂), acts as a Lewis acid catalyst. It coordinates to the carbonyl oxygen of the ketone, which increases the acidity of the α-protons and promotes the formation of the enol or enolate intermediate. This intermediate is the active nucleophile that reacts with the this compound.[3][4]

Q2: My this compound has turned brown. Can I still use it?

A2: A brown color indicates the formation of lead dioxide (PbO₂) due to moisture.[1][5] This decomposed reagent will have significantly lower oxidizing power and will likely lead to poor yields. It is highly recommended to use fresh, colorless to pale pink LTA for best results.

Q3: What solvents are suitable for this reaction?

A3: Anhydrous, non-polar aprotic solvents are generally preferred. Benzene (B151609) and toluene (B28343) are commonly used. Dichloromethane can also be an effective solvent. It is crucial that the solvent is free of water and alcohols, which would react with the LTA.

Q4: How should I purify my α-acetoxy ketone product?

A4: After an appropriate aqueous workup to remove lead salts and BF₃, the crude product is typically purified by column chromatography on silica (B1680970) gel. The choice of eluent will depend on the polarity of the product.

Q5: Are there any safety precautions I should be aware of?

A5: Yes. This compound is a toxic heavy metal compound and should be handled with extreme care in a well-ventilated fume hood.[1] Avoid inhalation of dust and skin contact. BF₃·OEt₂ is corrosive and moisture-sensitive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Quantitative Data on Yield Improvement

The presence of BF₃ as a catalyst has been shown to improve the yields of α-acetoxylation of ketones. Below is a summary of representative yields.

SubstrateReagent(s)Yield of α-acetoxy productReference
5α-Cholestan-3-oneLTA, BF₃·OEt₂47%[6]
General Cyclic KetonesPhI(OAc)₂ (analogous oxidant), BF₃·OEt₂Generally good to high yields[3][4]

Note: Direct comparative studies with and without BF₃ for a wide range of simple ketones are not extensively documented in readily available literature. However, the catalytic effect is widely accepted in synthetic practice.

Experimental Protocols

General Protocol for the α-Acetoxylation of a Cyclic Ketone

This protocol is adapted from analogous procedures using hypervalent iodine reagents and can be applied to this compound.[3][4]

Materials:

  • Cyclic ketone (1.0 eq)

  • This compound (1.2 eq)

  • Boron trifluoride etherate (BF₃·OEt₂) (1.5 - 2.0 eq)

  • Anhydrous benzene or toluene

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate (B1210297), dichloromethane)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the cyclic ketone and anhydrous benzene or toluene.

  • Add this compound to the solution and stir.

  • Cool the mixture in an ice bath and add boron trifluoride etherate dropwise.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).

  • Upon completion, carefully quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

  • Neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Process

Proposed Reaction Mechanism

ReactionMechanism ketone Ketone enol_complex BF₃-activated Ketone-Enol ketone->enol_complex Activation bf3 BF₃·OEt₂ bf3->enol_complex intermediate Reaction Intermediate enol_complex->intermediate Nucleophilic Attack lta Pb(OAc)₄ lta->intermediate product α-Acetoxy Ketone intermediate->product Acetate Transfer & Rearrangement byproduct1 Pb(OAc)₂ intermediate->byproduct1 byproduct2 AcOH intermediate->byproduct2

Caption: Proposed mechanism for BF₃-catalyzed acetoxylation.

Experimental Workflow

Workflow start 1. Combine Ketone, LTA, & Anhydrous Solvent add_bf3 2. Add BF₃·OEt₂ (dropwise at 0°C) start->add_bf3 react 3. Stir at Room Temperature (Monitor by TLC) add_bf3->react quench 4. Quench with aq. Na₂S₂O₃ react->quench neutralize 5. Neutralize with aq. NaHCO₃ quench->neutralize extract 6. Extract with Organic Solvent neutralize->extract wash_dry 7. Wash & Dry Organic Layer extract->wash_dry purify 8. Purify by Chromatography wash_dry->purify product α-Acetoxy Ketone purify->product

Caption: General experimental workflow for α-acetoxylation.

Troubleshooting Decision Tree

Troubleshooting start Low Yield? check_lta Is LTA fresh & colorless? start->check_lta Yes replace_lta Use fresh LTA. Store properly. check_lta->replace_lta No check_conditions Are solvent & glassware completely dry? check_lta->check_conditions Yes dry_reagents Use anhydrous solvent. Flame-dry glassware. check_conditions->dry_reagents No check_monitoring Was reaction monitored by TLC? check_conditions->check_monitoring Yes optimize_time Optimize reaction time. Avoid over-reaction. check_monitoring->optimize_time No ok Consult further literature for substrate-specific issues. check_monitoring->ok Yes

Caption: Decision tree for troubleshooting low reaction yields.

References

influence of stereochemistry on lead tetraacetate cleavage of diols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing lead tetraacetate (Pb(OAc)₄) for the oxidative cleavage of diols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound cleavage of a 1,2-diol not proceeding to completion?

A1: Several factors can hinder the reaction. Consider the following:

  • Stereochemistry of the Diol: The reaction proceeds most efficiently with cis-diols. The mechanism involves the formation of a cyclic lead ester intermediate, which is readily formed when the hydroxyl groups are in a syn-periplanar or gauche conformation. Trans-diols, particularly on rigid cyclic systems like five-membered rings, react much slower because the formation of this cyclic intermediate is sterically hindered.[1][2][3][4]

  • Moisture: this compound is highly sensitive to moisture and will hydrolyze, rendering it inactive.[3][5] Ensure all glassware is oven-dried and solvents are anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality: this compound can decompose upon exposure to air and light, turning brown due to the formation of lead dioxide.[5][6] Use fresh, high-quality reagent. It should be a colorless, crystalline solid.

  • Solvent Choice: The reaction is typically performed in aprotic solvents like benzene, toluene, or acetic acid.[1][7] For slow-reacting trans-diols, using pyridine (B92270) as the solvent can significantly increase the reaction rate.[1][8]

Q2: I am trying to cleave a trans-diol and the reaction is very slow. What can I do?

A2: Cleavage of trans-diols is notoriously slower than their cis-counterparts due to the difficulty in forming the cyclic intermediate.[1][3][4] To accelerate the reaction, consider changing the solvent to pyridine.[1][8] Pyridine is believed to coordinate to the lead atom, facilitating the reaction with the less favorably oriented hydroxyl groups of the trans-diol.

Q3: What are the expected products of the this compound cleavage of a vicinal diol?

A3: The oxidative cleavage of a 1,2-diol with this compound breaks the carbon-carbon bond between the two hydroxyl-bearing carbons, resulting in the formation of two carbonyl compounds (aldehydes or ketones).[9][10][11] The specific products depend on the substitution pattern of the diol:

  • Cleavage of a diol with two secondary alcohol groups yields two aldehydes.
  • Cleavage of a diol with one secondary and one tertiary alcohol group yields an aldehyde and a ketone.
  • Cleavage of a diol with two tertiary alcohol groups yields two ketones.

Q4: Can I run the reaction in a protic solvent like water?

A4: While it is strongly recommended to use anhydrous solvents because this compound hydrolyzes in the presence of water, some studies have shown that if the rate of oxidation is significantly faster than the rate of hydrolysis, the cleavage can be successfully performed in wet solvents or even aqueous solutions for certain substrates like glucose and glycerol.[3] However, for general applications and to ensure reproducibility, anhydrous conditions are highly recommended.

Q5: Is this compound toxic? What safety precautions should I take?

A5: Yes, this compound is very toxic and can be absorbed through the skin.[1][5] It should always be handled with extreme care in a well-ventilated chemical fume hood.[1][5] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Data Presentation: Influence of Stereochemistry on Reaction Rate

Diol StereochemistryRelative Orientation of -OH GroupsFormation of Cyclic IntermediateRelative Reaction Rate
cis-Diol (on a cyclic system)Syn-periplanar or gaucheFavorableFast
Acyclic Diol (flexible)Can adopt a favorable conformationGenerally FavorableModerate to Fast
trans-Diol (on a cyclic system)Anti-periplanarUnfavorable/StrainedSlow to Very Slow

Experimental Protocols

General Protocol for the this compound Cleavage of a Vicinal Diol

  • Preparation:

    • Ensure all glassware (e.g., round-bottom flask, condenser, magnetic stir bar) is thoroughly oven-dried and assembled under an inert atmosphere (nitrogen or argon).

    • Use anhydrous solvent (e.g., benzene, toluene, or glacial acetic acid).

    • This compound should be a fine, colorless powder. If it appears brownish, it may have decomposed.

  • Reaction Setup:

    • To a stirred solution of the vicinal diol (1 equivalent) in the chosen anhydrous solvent, add this compound (1.1 equivalents) portion-wise at room temperature. For reactions sensitive to heat, cooling in an ice bath may be necessary.

    • The reaction is often rapid for cis-diols, as indicated by the disappearance of the this compound and the formation of a precipitate of lead(II) acetate (B1210297).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, filter the reaction mixture to remove the insoluble lead(II) acetate.

    • Wash the filtrate with water to remove any remaining lead salts and acetic acid.

    • If the product is in an organic solvent, wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by standard techniques such as distillation, recrystallization, or column chromatography.

Mandatory Visualization

Stereochemistry_Influence cluster_cis cis-Diol Pathway cluster_trans trans-Diol Pathway cis_diol cis-Diol (-OH groups syn-periplanar) cis_intermediate Cyclic Lead Ester (Favorable 5-membered ring) cis_diol->cis_intermediate + Pb(OAc)₄ cis_products Aldehydes/Ketones (Fast Reaction) cis_intermediate->cis_products Concerted Fragmentation trans_diol trans-Diol (-OH groups anti-periplanar) trans_intermediate Strained Cyclic Intermediate (Unfavorable) trans_diol->trans_intermediate + Pb(OAc)₄ trans_products Aldehydes/Ketones (Slow Reaction) trans_intermediate->trans_products Fragmentation start Diol Substrate start->cis_diol cis-Stereochemistry start->trans_diol trans-Stereochemistry

References

Technical Support Center: Optimizing Lead Tetraacetate Decarboxylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize lead tetraacetate decarboxylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound decarboxylation?

This compound (Pb(OAc)₄) decarboxylation is an oxidative chemical reaction that converts carboxylic acids into a variety of products by removing a carboxyl group. The reaction's outcome is highly dependent on the substrate's structure and the chosen experimental conditions, such as solvent and the presence of additives. This method is a powerful tool in organic synthesis for generating alkyl radicals and carbocation intermediates.

Q2: What are the typical products of this reaction?

The products can vary significantly and include acetate (B1210297) esters, alkenes, alkanes, and alkyl halides. The distribution of these products is influenced by the type of carboxylic acid used (primary, secondary, or tertiary) and the reaction conditions. For instance, primary and secondary carboxylic acids often yield acetate esters as the major product, while tertiary acids tend to produce a mixture of alkenes and acetate esters.

Q3: How can I control the product distribution?

Controlling the product distribution is a key challenge and can be achieved by carefully selecting solvents and additives.

  • To favor acetate esters: The addition of a salt like potassium acetate can suppress the formation of alkenes and increase the yield of the corresponding acetate ester.

  • To favor alkenes: The presence of copper(II) salts can catalyze the reaction towards the formation of alkenes.

  • To favor alkyl halides: The Kochi reaction, a variation of this decarboxylation, utilizes a lithium halide (e.g., LiCl) in conjunction with this compound to produce alkyl halides.

Q4: What are the best practices for handling and storing this compound?

This compound is a toxic and hygroscopic reagent that requires careful handling.

  • Handling: Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin.

  • Storage: The commercially available reagent can decompose and turn brown due to the formation of lead oxide in the presence of moisture. It should be stored in a tightly sealed container, in the dark, at temperatures below 10°C, and in the absence of moisture. Storing it with approximately 5% glacial acetic acid can help maintain its stability.

Q5: What is the Kochi Reaction?

The Kochi reaction is a specific application of this compound decarboxylation used for the synthesis of alkyl halides from carboxylic acids. This reaction is particularly useful for preparing secondary and tertiary chlorides and serves as a valuable alternative to the Hunsdiecker reaction. It is achieved by reacting a carboxylic acid with this compound in the presence of a lithium halide.

Troubleshooting Guide

Problem: Low or No Yield of Desired Product
Possible Cause Suggested Solution
Degraded this compound The reagent is sensitive to moisture and light. If it appears brownish instead of white/pale pink, its activity may be compromised. Use a fresh, properly stored batch of this compound.
Incorrect Solvent Choice The solvent plays a critical role in the reaction mechanism. For polar substrates, a polar solvent may be required. For radical reactions, non-polar solvents like benzene (B151609) or CCl₄ are common. Consider screening different solvents.
Sub-optimal Temperature The reaction may require heating (e.g., refluxing in benzene) to proceed at an adequate rate. Conversely, excessive heat can lead to decomposition. Optimize the temperature based on the substrate and solvent.
Presence of Water Water can hydrolyze this compound, reducing its effectiveness. Ensure all glassware is oven-dried and use anhydrous solvents.
Problem: Mixture of Products (e.g., Alkenes and Acetate Esters)
Possible Cause Suggested Solution
Competitive Reaction Pathways Tertiary carboxylic acids, in particular, are prone to yielding both alkenes and acetate esters.
To favor the acetate ester: Add potassium acetate to the reaction mixture. This can help to suppress the elimination pathway that leads to alkene formation.
To favor the alkene: Introduce a catalytic amount of a copper(II) salt, such as copper(II) acetate. This promotes the formation of the alkene.
Problem: Starting Material is Recovered Unchanged
Possible Cause Suggested Solution
Insufficient Reaction Temperature The activation energy for the decarboxylation may not be reached. Gradually increase the reaction temperature and monitor the progress by TLC or another appropriate analytical method.
Inadequate Stoichiometry Ensure that a sufficient molar excess of this compound is used. A 1.1 to 1.5 molar equivalent is a common starting point, but this may need to be adjusted depending on the substrate.
Poor Solubility The carboxylic acid may not be sufficiently soluble in the chosen solvent. Try a different solvent or a co-solvent system to improve solubility.

Data Presentation: Optimizing Reaction Conditions

The following tables provide illustrative data on how different parameters can influence the outcome of the decarboxylation of a generic secondary carboxylic acid.

Table 1: Illustrative Effect of Solvent on Product Distribution

SolventPredominant ProductAcetate Ester Yield (%)Alkene Yield (%)
BenzeneMixture4540
Acetic AcidAcetate Ester7515
Carbon TetrachlorideMixture5035
PyridineAcetate Ester6020

Table 2: Illustrative Influence of Additives on Product Yields (in Benzene)

Additive (molar eq.)Predominant ProductAcetate Ester Yield (%)Alkene Yield (%)
NoneMixture4540
Potassium Acetate (1.5)Acetate Ester80<5
Copper(II) Acetate (0.1)Alkene1575
Lithium Chloride (2.0)Alkyl Chloride--

Experimental Protocols

Protocol 1: General Procedure for Oxidative Decarboxylation to an Acetate Ester

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the carboxylic acid (1.0 eq.) in an appropriate anhydrous solvent (e.g., benzene or acetic acid). If suppressing alkene formation is desired, add potassium acetate (1.5 eq.).

  • Reagent Addition: Add this compound (1.1 - 1.2 eq.) portion-wise to the stirred solution. The addition may be exothermic, so control the rate to maintain the desired temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction is typically complete when gas evolution (CO₂) ceases.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated lead(II) acetate. Wash the filtrate with water, followed by a saturated sodium bicarbonate solution to remove any remaining acetic acid.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Protocol 2: The Kochi Reaction for Decarboxylative Chlorination

  • Preparation: In a round-bottom flask, combine the carboxylic acid (1.0 eq.) and lithium chloride (2.0 eq.) in anhydrous benzene.

  • Reagent Addition: Add this compound (1.1 eq.) to the suspension.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the starting material on TLC.

  • Workup: After cooling, filter the reaction mixture to remove insoluble lead salts.

  • Purification: Wash the filtrate sequentially with water, 5% sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude alkyl chloride can be purified by standard methods.

Visualizations

The following diagrams illustrate key workflows and decision-making processes for the this compound decarboxylation.

G cluster_workflow General Experimental Workflow prep 1. Preparation (Carboxylic Acid + Solvent) reagent 2. Reagent Addition (Add this compound) prep->reagent reaction 3. Reaction (Heat to Reflux) reagent->reaction workup 4. Workup (Filter, Wash) reaction->workup purify 5. Purification (Chromatography/Distillation) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for this compound decarboxylation.

G start Low or No Yield check_reagent Is Pb(OAc)₄ fresh? (White/pale pink) start->check_reagent check_temp Is reaction temp optimal? check_reagent->check_temp Yes use_fresh Use fresh Pb(OAc)₄ check_reagent->use_fresh No check_solvent Is solvent appropriate? check_temp->check_solvent Yes increase_temp Increase temperature check_temp->increase_temp No screen_solvents Screen alternative solvents check_solvent->screen_solvents No success Yield Improved check_solvent->success Yes use_fresh->success increase_temp->success screen_solvents->success

Caption: A troubleshooting decision tree for addressing low reaction yields.

G start R-COOH + Pb(OAc)₄ intermediate Radical/Cationic Intermediate start->intermediate no_additive No Additive intermediate->no_additive k_acetate Add KOAc intermediate->k_acetate cu_acetate Add Cu(OAc)₂ intermediate->cu_acetate li_halide Add LiX intermediate->li_halide mixture Mixture of Alkene + Acetate Ester no_additive->mixture acetate Acetate Ester k_acetate->acetate alkene Alkene cu_acetate->alkene halide Alkyl Halide li_halide->halide

Caption: Influence of additives on product selectivity in the reaction.

standard workup procedure for lead tetraacetate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Lead Tetraacetate Reactions: Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with this compound (LTA) reactions.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary applications in organic synthesis?

This compound, with the chemical formula Pb(OAc)₄, is a powerful oxidizing agent.[1][2][3][4][5] It is commonly used for a variety of transformations, including:

  • The cleavage of 1,2-diols (glycols) to form aldehydes and ketones.[1][6][7][8]

  • Oxidative decarboxylation of carboxylic acids.[6]

  • Acetoxylation of C-H bonds, particularly at benzylic and allylic positions.[2]

  • The oxidation of alcohols to aldehydes and ketones, often without over-oxidation to carboxylic acids.[3][4][5][9]

  • Dehydrogenation of hydrazones.[2]

2. How should this compound be handled and stored?

This compound is a toxic and hygroscopic solid that can decompose in the presence of moisture, often turning brown due to the formation of lead dioxide.[3][4][5][6][9] Therefore, it requires careful handling and storage:

  • Storage: Store in a tightly sealed container in a cool (recommended 2-8 °C), dry, and dark place, under an inert atmosphere.[6][10] It is often stored with about 5% glacial acetic acid to prevent decomposition.[6]

  • Handling: Always handle this compound in a well-ventilated fume hood.[4][6][9] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11][12] Avoid inhalation of dust and contact with skin and eyes.[10][12]

3. What are the major safety concerns associated with this compound?

This compound is highly toxic and poses several health risks:[3][4][6][11]

  • Toxicity: It is harmful if swallowed or inhaled.[10][11] Lead is a cumulative poison, and exposure can damage fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[10][11][12]

  • Reactivity: It can increase the intensity of a fire when in contact with combustible materials.[13][14] It also reacts with water.[13]

  • Environmental Hazard: It is very toxic to aquatic life with long-lasting effects.[10][11]

4. What is the purpose of a "workup" in the context of a this compound reaction?

The workup procedure for a this compound reaction is designed to:

  • Quench any unreacted this compound.

  • Remove lead-containing byproducts, which are often insoluble salts.

  • Neutralize acidic components, such as acetic acid used as a solvent or formed during the reaction.

  • Isolate and purify the desired organic product from the reaction mixture.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Persistent emulsion during aqueous workup Formation of finely dispersed lead salts.Add a small amount of Celite and filter the mixture. Alternatively, allow the mixture to stand for an extended period, or add more solvent to break the emulsion.
Low or no product yield Decomposed or low-purity this compound.Use freshly opened or properly stored this compound. The reagent should be colorless to pale pink crystals; a brown color indicates decomposition.[3][4][6][9]
Insufficient reagent.Ensure the correct stoichiometry is used. If the starting material is not fully consumed (as monitored by TLC), more LTA might be needed.
Product contaminated with lead salts Inefficient removal during workup.Filter the reaction mixture through a pad of Celite before the aqueous workup. Ensure thorough washing of the organic layer with water and brine.
Precipitation of lead salts upon solvent removal.After the initial filtration, perform an additional filtration of the organic solution before concentration.
Formation of unexpected byproducts Reaction conditions are too harsh (e.g., high temperature).Perform the reaction at a lower temperature. The optimal temperature is substrate-dependent.
Presence of water in the reaction mixture.Use anhydrous solvents and reagents. This compound is sensitive to moisture.[2][3][4][6][9][10]
Difficulty filtering insoluble lead byproducts Fine particle size of the precipitate.Add a filter aid like Celite to the mixture before filtration to improve the flow rate and prevent clogging of the filter paper.

Experimental Protocols

General Workup Procedure for a this compound Reaction

This protocol outlines a standard method for quenching the reaction and removing lead byproducts.

1. Quenching of Excess this compound:

  • Cool the reaction mixture in an ice-water bath.

  • Slowly add a quenching agent to destroy any unreacted this compound. Common quenching agents include:

    • Glycerol[15]

    • A saturated aqueous solution of sodium bicarbonate (use with caution due to gas evolution)[15]

    • A dilute solution of sodium thiosulfate

2. Removal of Lead Salts:

  • After quenching, dilute the reaction mixture with the primary organic solvent used for extraction (e.g., ethyl acetate (B1210297), dichloromethane).

  • Filter the mixture through a pad of Celite or diatomaceous earth to remove the bulk of the precipitated lead salts. Wash the filter cake with the organic solvent to recover any adsorbed product.

3. Aqueous Extraction:

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water (to remove water-soluble impurities).

    • Saturated aqueous sodium bicarbonate solution (to neutralize acetic acid).[15] This should be done carefully and with frequent venting, as it will produce carbon dioxide gas.

    • Brine (saturated aqueous sodium chloride solution) to remove residual water from the organic layer.[16]

4. Drying and Concentration:

  • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) or magnesium sulfate.[16]

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification:

  • The crude product can then be purified by standard techniques such as column chromatography, crystallization, or distillation.

Visual Workflow

Workup_Procedure Start Reaction Mixture (Product, LTA, Solvent, Acetic Acid) Quench Quench Excess LTA (e.g., with glycerol) Start->Quench 1. Filter Filter through Celite (Remove Lead Salts) Quench->Filter 2. Extract Aqueous Workup (Wash with NaHCO3, H2O, Brine) Filter->Extract 3. Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry 4. Concentrate Concentrate (Rotary Evaporation) Dry->Concentrate 5. Purify Purify Product (Chromatography, etc.) Concentrate->Purify 6. End Pure Product Purify->End

Caption: Standard workup procedure for this compound reactions.

References

Lead Tetraacetate Reactions: A Technical Support Guide to Solvent Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of solvent choice on the outcomes of reactions involving lead tetraacetate (Pb(OAc)₄). The information is designed to help you navigate common experimental challenges and optimize your reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound reagent is a brownish color, not white. Can I still use it?

A1: A brown or pinkish color indicates the presence of lead dioxide (PbO₂), which forms due to the hygroscopic nature of this compound (LTA) and its reaction with moisture.[1] This decomposition reduces the oxidizing power of the reagent and can lead to lower yields or incomplete reactions. For best results, it is recommended to use pure, white LTA. If you must use the discolored reagent, consider recrystallizing it from hot glacial acetic acid.[2] To prevent decomposition, always store LTA in a tightly sealed container, in a dark place at low temperatures (under 10°C), and consider storing it in the presence of about 5% glacial acetic acid.[3]

Q2: My reaction is sluggish or incomplete. What role could the solvent be playing?

A2: Solvent choice is critical for reaction rate and completion. Consider the following:

  • For 1,2-Diol Cleavage: The cleavage of cis-1,2-diols is generally faster than that of trans-1,2-diols because they can more easily form the required cyclic intermediate.[3][4] If you are cleaving a sterically hindered or a trans-1,2-diol, the reaction may be slow in a standard solvent like acetic acid. Switching to pyridine (B92270) can significantly accelerate the cleavage of these less reactive diols.[3][5]

  • Solubility: Ensure your substrate is fully soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to a slow, heterogeneous reaction. LTA itself is soluble in hot acetic acid, benzene (B151609), chloroform, and carbon tetrachloride.[3]

  • Reaction Mechanism: The solvent can influence whether the reaction proceeds through a radical or an ionic pathway, which can affect the rate.[6]

Q3: I am getting a mixture of products in my oxidative decarboxylation. How can I improve the selectivity?

A3: The product distribution in oxidative decarboxylation is highly dependent on the solvent.[3][5]

  • To favor acetate (B1210297) formation: Running the reaction in acetic acid , often with the addition of a salt like potassium acetate, promotes the formation of the acetate ester and can suppress the formation of olefins.[3][5]

  • To favor olefin formation: Nonpolar, aprotic solvents like benzene tend to produce a mixture of the corresponding acetate and olefin.[3] The presence of copper(II) salts in benzene can further promote the formation of alkenes.[3]

Q4: I am observing an unexpected side product. Could the solvent be the cause?

A4: Yes, the solvent can directly participate in the reaction. For example, in the oxidation of certain aromatic compounds, using a nucleophilic solvent like methanol (B129727) in the presence of LTA can lead to the incorporation of a methoxy (B1213986) group into the product, alongside or instead of an acetoxy group.

Q5: Can I run my LTA reaction without any solvent?

A5: While less common, some LTA reactions can be performed under solvent-free conditions, often using mechanical activation (ball milling). This is typically explored for specific applications and may require specialized equipment.

Data Presentation: Solvent Effects on Reaction Outcomes

The choice of solvent can significantly alter the product distribution in this compound reactions. Below is a summary of observed outcomes for representative reactions.

Reaction TypeSubstrateSolvent SystemMajor Product(s)Reported Yield
Oxidative Decarboxylation Cyclohexane Carboxylic AcidBenzeneMixture of cyclohexyl acetate and cyclohexeneYields not specified, but described as a "mixture"[3][5]
Cyclohexane Carboxylic AcidAcetic Acid / Potassium AcetateCyclohexyl acetate"High yield"[3][5]
Oxidation of Primary Alcohols 1-PentanolPyridinePentanal70%
Cinnamyl AlcoholPyridineCinnamaldehyde91%
Cleavage of 1,2-Diols Acyclic trans-1,2-diolAcetic AcidSlow cleavage to corresponding aldehydes/ketonesRate is significantly slower than for cis-diols[3]
Acyclic trans-1,2-diolPyridineFaster cleavage to corresponding aldehydes/ketonesPyridine accelerates the cleavage of slow-reacting diols[3][5]
Diol (general)BenzeneCorresponding aldehydes/ketonesGood yields are generally obtained[3][7]

Experimental Protocols

Representative Protocol: Cleavage of a 1,2-Diol

This protocol is a general guideline for the oxidative cleavage of a 1,2-diol using this compound.

Materials:

  • 1,2-Diol (substrate)

  • This compound (LTA), high purity

  • Anhydrous solvent (e.g., benzene, acetic acid, or pyridine)

  • Inert gas supply (e.g., nitrogen or argon)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Work-up reagents (e.g., ethylene (B1197577) glycol to quench excess LTA, sodium bicarbonate solution, organic solvent for extraction, drying agent like magnesium sulfate)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the 1,2-diol in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of LTA: Add this compound to the solution in one portion or in small portions over a period of time, depending on the reactivity of the substrate and the scale of the reaction. The reaction is often exothermic, so cooling with an ice bath may be necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating as required. Monitor the progress of the reaction by a suitable method, such as Thin Layer Chromatography (TLC), until the starting material is consumed. The disappearance of the solid LTA can also be an indicator.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench any excess LTA by adding a small amount of ethylene glycol. Stir for 15-20 minutes. A white precipitate of lead(II) acetate will form.

  • Work-up:

    • Filter the reaction mixture to remove the lead salts. Wash the filter cake with a small amount of the reaction solvent or an extraction solvent.

    • Alternatively, dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and saturated sodium bicarbonate solution to remove acetic acid and lead salts.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by an appropriate method, such as distillation or column chromatography, to yield the pure aldehyde or ketone.

Safety Note: this compound is highly toxic and should be handled with extreme care in a chemical fume hood.[3] Avoid inhalation and skin contact.

Visualizations

Troubleshooting Workflow for LTA Reactions

G start Reaction Issue: Low Yield / Incomplete Reaction check_reagent Check LTA Quality (Is it white?) start->check_reagent reagent_no Recrystallize LTA or use fresh batch check_reagent->reagent_no No (Brown) check_reagent->reagent_yes Yes check_solvent Evaluate Solvent Choice reagent_yes->check_solvent check_solubility Is substrate soluble? check_solvent->check_solubility solubility_no Choose solvent with better solubility check_solubility->solubility_no No check_solubility->solubility_yes Yes check_reactivity Consider Substrate Reactivity (e.g., trans-diol?) solubility_yes->check_reactivity reactivity_issue Switch to a more reactive solvent system (e.g., pyridine for trans-diols) check_reactivity->reactivity_issue Yes (Slow Substrate) check_reactivity->reactivity_ok No check_conditions Review Other Conditions (Temp., Conc., Moisture) reactivity_ok->check_conditions optimize Optimize other parameters check_conditions->optimize

Caption: A flowchart for troubleshooting common issues in this compound reactions.

Influence of Solvent Properties on LTA Reaction Pathways

G sub Substrate + LTA intermediate Intermediate (Radical or Ionic) sub->intermediate Initial Interaction nonpolar_path Radical Pathway Favored intermediate->nonpolar_path Nonpolar Solvent (e.g., Benzene) polar_path Ionic Pathway Favored intermediate->polar_path Polar Protic Solvent (e.g., Acetic Acid) product_mix Product Mixture (e.g., Alkene + Acetate) nonpolar_path->product_mix Leads to single_product Selective Product (e.g., Acetate) polar_path->single_product Leads to

Caption: How solvent polarity can direct the reaction mechanism and product outcome.

References

lead tetraacetate turning brown and purification methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with lead tetraacetate (Pb(OAc)₄).

Troubleshooting Guide

This guide addresses common issues encountered during the handling, storage, and use of this compound.

IssueProbable Cause(s)Recommended Action(s)
This compound has turned brown or tan. Decomposition due to moisture exposure. This compound is hygroscopic and hydrolyzes to form brown lead dioxide (PbO₂).[1][2]The reagent has likely lost significant activity. For best results, purification by recrystallization is recommended. For less sensitive reactions, using a slight excess of the discolored reagent may be possible, but this is not ideal.
Inconsistent reaction yields or unexpected side products. Impure or decomposed this compound. The presence of lead dioxide or other impurities can interfere with the desired reaction pathway.1. Purify the this compound: Recrystallize the reagent from hot glacial acetic acid. 2. Verify Purity: Determine the purity of the this compound via iodometric titration before use.
This compound is difficult to dissolve. Use of a cold or inappropriate solvent.This compound has limited solubility in many organic solvents at room temperature but is soluble in hot glacial acetic acid.[2][3][4] For reactions in other solvents like benzene (B151609) or chloroform, gentle warming may be required.
Reaction is sluggish or does not go to completion. Decomposed reagent, insufficient amount of reagent, or presence of water in the reaction mixture.1. Use freshly purified or newly purchased this compound. 2. Ensure all glassware is thoroughly dried and reactions are run under anhydrous conditions if the reaction is moisture-sensitive. 3. Consider adding a slight excess of this compound if minor decomposition is suspected.

Frequently Asked Questions (FAQs)

Q1: Why has my white this compound turned brown?

A1: this compound turns brown due to decomposition. It is a moisture-sensitive compound, and upon exposure to water, it hydrolyzes to form lead(IV) oxide (lead dioxide, PbO₂), which is a brown solid.[1][2] This decomposition reduces the oxidizing power of the reagent.

Q2: How should I properly store this compound to prevent it from turning brown?

A2: To minimize decomposition, this compound should be stored in a tightly sealed container to protect it from atmospheric moisture.[2] For long-term storage, it is recommended to keep it in a dark place at temperatures below 10°C.[2] Storing it over a desiccant or in the presence of about 5% glacial acetic acid can also help maintain its stability.[2]

Q3: Can I still use this compound that has turned brown?

A3: Using brown this compound is generally not recommended as its purity and reactivity are compromised. The presence of lead dioxide can lead to lower yields and the formation of side products. For optimal and reproducible results, the reagent should be purified before use.

Q4: What is the best way to purify brown this compound?

A4: The most effective method for purifying decomposed this compound is recrystallization from hot glacial acetic acid.[3] This process dissolves the this compound and allows for the removal of insoluble impurities like lead dioxide.

Q5: How can I determine the purity of my this compound?

A5: The purity of this compound can be determined by iodometric titration. This method involves reacting the lead(IV) species with an excess of potassium iodide to liberate iodine, which is then titrated with a standardized solution of sodium thiosulfate (B1220275).

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueNotes
Appearance Colorless to faint pink crystalsTurns brown upon decomposition.[3]
Melting Point 175-180 °C (with decomposition)
Purity (Commercial Grades) 80% - >99%Purity can vary significantly between suppliers and grades.
Purity (Stabilized with Acetic Acid) ≥93% or ≥96.0% (by titration)Often supplied with 5-10% acetic acid for stability.
Solubility Soluble in hot glacial acetic acid, chloroform, and benzene.[2][3][4]Reacts with water and ethanol.[3]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol describes the purification of discolored this compound by recrystallization from glacial acetic acid.

Materials:

  • Brown/impure this compound

  • Glacial acetic acid

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Vacuum desiccator

Procedure:

  • Place the impure this compound in an Erlenmeyer flask.

  • Add a minimal amount of glacial acetic acid to the flask.

  • Gently heat the mixture with stirring until the this compound dissolves completely. Avoid overheating.

  • If the solution is still colored, a small amount of activated charcoal can be added, and the solution should be hot filtered to remove the charcoal and other insoluble impurities.

  • Allow the hot, clear solution to cool slowly to room temperature. Colorless crystals of this compound will begin to form.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold glacial acetic acid.

  • Dry the purified this compound crystals under vacuum in a desiccator.

Protocol 2: Determination of this compound Purity by Iodometric Titration

This protocol outlines the procedure for determining the purity of a this compound sample.

Materials:

  • This compound sample

  • Glacial acetic acid

  • Potassium iodide (KI)

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)

  • Starch indicator solution

  • Distilled water

  • Erlenmeyer flask

  • Buret

Procedure:

  • Accurately weigh a sample of this compound (approximately 0.2 g) and dissolve it in glacial acetic acid in an Erlenmeyer flask.

  • In a separate flask, prepare a solution of excess potassium iodide in distilled water.

  • Carefully add the this compound solution to the potassium iodide solution. The solution will turn a dark brown color due to the liberation of iodine (I₂).

    • Pb(OAc)₄ + 4 KI → Pb(OAc)₂ + 2 K₂OAc + I₂

  • Titrate the liberated iodine with a standardized solution of sodium thiosulfate until the solution turns a pale yellow color.

    • I₂ + 2 Na₂S₂O₃ → 2 NaI + Na₂S₄O₆

  • Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.

  • Continue the titration with sodium thiosulfate dropwise until the blue color disappears, indicating the endpoint.

  • Record the volume of sodium thiosulfate solution used.

  • Calculate the purity of the this compound based on the stoichiometry of the reactions and the concentration of the standard sodium thiosulfate solution.

Visualizations

Decomposition_Pathway LTA_pure This compound (Pb(OAc)₄) (Colorless Crystals) PbO2 Lead Dioxide (PbO₂) (Brown Solid) LTA_pure->PbO2 Hydrolysis AceticAcid Acetic Acid (4 AcOH) LTA_pure->AceticAcid Byproduct Moisture Moisture (H₂O) Moisture->PbO2

Decomposition of this compound in the presence of moisture.

Purification_Workflow cluster_dissolution Dissolution cluster_filtration Filtration & Crystallization cluster_isolation Isolation & Drying Impure_LTA Impure this compound (Brown Solid) Dissolve Dissolve Impure LTA Impure_LTA->Dissolve Hot_AcOH Hot Glacial Acetic Acid Hot_AcOH->Dissolve Hot_Filter Hot Gravity Filtration (Optional, if colored) Dissolve->Hot_Filter Cooling Cool to Room Temperature & Ice Bath Hot_Filter->Cooling Crystals Formation of Colorless Crystals Cooling->Crystals Vacuum_Filter Vacuum Filtration Crystals->Vacuum_Filter Wash Wash with Cold Glacial Acetic Acid Vacuum_Filter->Wash Drying Dry Under Vacuum Wash->Drying Pure_LTA Pure this compound Drying->Pure_LTA

Workflow for the purification of this compound.

References

Technical Support Center: Managing the Hygroscopic Nature of Lead Tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing lead tetraacetate, its inherent hygroscopic nature presents a significant challenge. This technical support center provides troubleshooting guidance and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.

FAQs: Handling and Storage of this compound

Q1: What is this compound and why is its hygroscopic nature a concern?

This compound (Pb(OAc)₄) is a powerful oxidizing agent used in a variety of organic syntheses.[1][2] It is highly sensitive to moisture and will readily absorb water from the atmosphere. This hygroscopic nature is a primary concern because the presence of water leads to its decomposition.

Q2: How can I visually identify if my this compound has been compromised by moisture?

Pure this compound consists of colorless to faint pinkish crystals.[3] Upon exposure to moisture, it decomposes, forming lead(II) oxide, which results in the crystals turning brown.[1][4] If your this compound has a distinct brown coloration, it is an indication of decomposition due to water absorption.

Q3: What are the recommended storage conditions for this compound?

To minimize moisture absorption, this compound should be stored in a tightly sealed container in a cool, dark, and dry environment, ideally in a desiccator.[3][4] For enhanced stability, it is often stored in the presence of about 5% glacial acetic acid.[4]

Q4: Why is acetic acid used as a stabilizer for this compound?

Acetic acid helps to suppress the hydrolysis of this compound by shifting the equilibrium of the decomposition reaction away from the formation of lead(II) oxide.[4] Commercial preparations of this compound are often supplied with acetic acid for this reason.

Q5: Can I use this compound that has started to turn brown?

Using decomposed this compound is not recommended as the presence of impurities, primarily lead(II) oxide, can lead to unpredictable reaction outcomes, lower yields, and difficulties in product purification. The exact concentration of the active reagent will also be unknown, compromising the stoichiometry of your reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in experimental settings.

Issue 1: Inconsistent or lower than expected reaction yields.

  • Possible Cause: The this compound has likely been compromised by moisture, reducing its effective concentration.

  • Solution:

    • Visually inspect the reagent for any brown discoloration.

    • If discoloration is present, it is best to use a fresh, unopened container of this compound.

    • For critical applications, consider purifying the discolored reagent by recrystallization. (See Experimental Protocols section).

    • Always handle the reagent quickly in a dry atmosphere (e.g., under a nitrogen blanket or in a glovebox) to minimize exposure to ambient moisture.

Issue 2: The this compound appears clumpy and is difficult to handle.

  • Possible Cause: Significant water absorption can cause the crystalline solid to clump together.

  • Solution:

    • Gently break up any large clumps with a clean, dry spatula in a dry environment.

    • If the material is excessively clumpy and discolored, it is a strong indicator of significant decomposition. It is advisable to discard the reagent according to proper safety protocols and obtain a fresh supply.

Issue 3: The reaction mixture turns brown immediately upon addition of this compound.

  • Possible Cause: This can be due to either significantly decomposed this compound or the presence of moisture in the reaction solvent or on the glassware.

  • Solution:

    • Ensure all glassware is thoroughly dried before use, for example, by oven-drying and cooling under a stream of dry nitrogen.

    • Use anhydrous solvents for your reaction.

    • If the issue persists with dry equipment and solvents, the this compound itself is the likely culprit and should be replaced or purified.

Data Presentation

While precise kinetic data on the decomposition of this compound in relation to humidity is not extensively published, the following table provides an illustrative guide to the expected stability under various conditions.

Storage ConditionExpected StabilityVisual Appearance
Tightly sealed container with ~5% acetic acid, stored in a desiccator at 2-8°CHigh stability, minimal decomposition over several months.Colorless to faint pink crystals.
Tightly sealed container, stored on an open bench at ambient temperature and humidityGradual decomposition over weeks to months.Slow development of a brownish tint.
Loosely sealed container, exposed to ambient airRapid decomposition within days to weeks.Noticeable browning and potential clumping.
Open container, exposed to high humidityVery rapid decomposition within hours to days.Significant browning and formation of a solid mass.

Experimental Protocols

1. Protocol for Recrystallization of this compound

This procedure can be used to purify this compound that has started to decompose.

  • Materials:

    • Decomposed this compound

    • Glacial acetic acid

    • Erlenmeyer flask

    • Heating mantle or hot plate

    • Buchner funnel and filter flask

    • Filter paper

    • Vacuum source

    • Desiccator

  • Procedure:

    • In a fume hood, dissolve the impure this compound in a minimal amount of hot glacial acetic acid (approximately 60-70°C).

    • Once the solid is fully dissolved, allow the solution to cool slowly to room temperature. Colorless crystals of pure this compound will precipitate.

    • Cool the flask in an ice bath to maximize crystallization.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold glacial acetic acid.

    • Dry the purified crystals under vacuum in a desiccator containing a suitable desiccant (e.g., potassium hydroxide (B78521) or concentrated sulfuric acid).

2. Protocol for Determining Water Content using Karl Fischer Titration

Karl Fischer titration is a standard method for quantifying water content in a sample.

  • Materials:

    • Karl Fischer titrator

    • Anhydrous methanol (B129727) (or other suitable solvent)

    • Karl Fischer reagent

    • This compound sample

  • Procedure:

    • Add a known volume of anhydrous methanol to the titration vessel of the Karl Fischer titrator.

    • Titrate the solvent with the Karl Fischer reagent to a stable endpoint to eliminate any residual water.

    • Accurately weigh a sample of this compound and quickly add it to the conditioned titration vessel.

    • Titrate the sample with the Karl Fischer reagent to the endpoint.

    • The instrument will calculate the water content of the sample based on the amount of titrant consumed. It is crucial to perform this measurement quickly to minimize atmospheric moisture contamination of the sample.

Mandatory Visualizations

TroubleshootingWorkflow start Experiment Issue: Inconsistent Yields / Reaction Failure check_reagent Inspect this compound start->check_reagent is_discolored Is the reagent brown or clumpy? check_reagent->is_discolored purify_or_replace Purify by Recrystallization or Use Fresh Reagent is_discolored->purify_or_replace Yes check_conditions Review Experimental Conditions is_discolored->check_conditions No purify_or_replace->check_conditions dry_glassware Ensure Glassware is Oven-Dried check_conditions->dry_glassware anhydrous_solvent Use Anhydrous Solvents check_conditions->anhydrous_solvent inert_atmosphere Handle Reagent Under Inert Atmosphere check_conditions->inert_atmosphere proceed Proceed with Experiment dry_glassware->proceed anhydrous_solvent->proceed inert_atmosphere->proceed

Caption: Troubleshooting workflow for experiments involving this compound.

HandlingAndStorage start Receiving New this compound storage Store in a Cool, Dark, Dry Place start->storage desiccator Use a Desiccator storage->desiccator stabilizer Ensure Presence of ~5% Acetic Acid storage->stabilizer handling Handling for Experiment storage->handling dry_env Work in a Dry Atmosphere (Glovebox or Inert Gas) handling->dry_env quick_handling Minimize Exposure Time to Air handling->quick_handling reseal Tightly Reseal Container Immediately handling->reseal end Maintain Reagent Integrity reseal->end

Caption: Best practices for handling and storing this compound.

References

optimal temperature control for lead tetraacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of lead tetraacetate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound from red lead oxide?

A1: The optimal temperature for the synthesis of this compound from red lead oxide in a mixture of acetic acid and acetic anhydride (B1165640) is generally maintained between 55°C and 80°C.[1][2] One common procedure recommends keeping the temperature between 55°C and 80°C, while another specifies a range of 60-75°C.[1] It is crucial to monitor the reaction temperature closely as the addition of red lead oxide is an exothermic process.[3]

Q2: Why is acetic anhydride necessary in the synthesis of this compound?

A2: Acetic anhydride is crucial for reacting with the water that is formed as a byproduct during the reaction between red lead oxide and acetic acid.[1][4] This prevents the hydrolysis of the newly formed this compound, which would otherwise lead to the formation of lead dioxide and a lower yield of the desired product.[3][4]

Q3: My final product is brownish or pinkish instead of colorless. What is the cause?

A3: A brownish or pinkish tint in the final product is typically due to the presence of small amounts of lead dioxide (PbO2).[3] This can occur if the this compound is exposed to moisture in the air, which causes it to decompose.[5][6][7] To obtain a colorless product, recrystallization from hot glacial acetic acid is recommended.[1][3]

Q4: Can I synthesize this compound without acetic anhydride?

A4: Yes, it is possible to synthesize this compound without acetic anhydride, but the reaction temperature must be carefully controlled to below 60°C.[3] A lower temperature range of 30-40°C is recommended to minimize the hydrolysis of the product by the water formed during the reaction.[4] However, this method may result in a lower yield compared to syntheses that include acetic anhydride.

Q5: How should I properly store this compound?

A5: this compound is sensitive to moisture and should be stored in a tightly sealed container to protect it from atmospheric moisture.[1][8] For long-term storage, it is best kept in a vacuum desiccator over a drying agent like potassium hydroxide (B78521) or phosphorus pentoxide.[1][3] Storing it under 10°C in the dark and stabilized with about 5% glacial acetic acid can also prolong its shelf life.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield 1. Incomplete reaction. 2. Hydrolysis of the product due to the presence of water. 3. Reaction temperature was too high, causing decomposition.1. Ensure the red lead oxide is added in small portions and that the color from the previous portion has faded before adding more.[1] 2. Use a sufficient amount of acetic anhydride to remove all water formed during the reaction.[1] 3. Carefully monitor and control the reaction temperature, keeping it within the recommended range (e.g., below 65°C if the reaction is highly exothermic).[3]
Dark-colored reaction mixture The reaction temperature may have exceeded the optimal range, leading to decomposition.Immediately cool the reaction mixture and proceed with the isolation of the product. The crude product will likely require purification by recrystallization to remove colored impurities.[1]
Product turns brown upon storage Exposure to atmospheric moisture.Ensure the product is thoroughly dried and stored in a vacuum desiccator over a suitable drying agent.[1][3] The container should be tightly sealed.
Crystals are difficult to filter The product has crystallized into very fine needles.Use a Büchner funnel with a suitable filter paper and apply suction. To minimize exposure to air, the funnel can be covered during filtration.[3]

Experimental Protocols

Synthesis of this compound using Acetic Anhydride

This method is preferred for obtaining a higher yield and a colorless product.[1]

Materials:

  • Glacial acetic acid

  • Acetic anhydride

  • Dry red lead oxide (Pb3O4) powder

  • Activated carbon

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, combine 600 ml of glacial acetic acid and 400 ml of acetic anhydride.[1]

  • Heat the mixture to 55°C with stirring.[1]

  • Add 700 grams of dry red lead powder in small portions (15-20 grams at a time).[1]

  • Ensure the color from the previous portion has mostly disappeared before adding the next. Maintain the temperature between 55°C and 80°C throughout the addition.[1]

  • After the addition is complete and the reaction has subsided, cool the mixture to allow the this compound to crystallize.[1]

  • Collect the crude product by filtration and wash it with glacial acetic acid.[1]

  • For purification, dissolve the crude product in hot acetic acid, add activated carbon to decolorize the solution, and filter it hot.[1]

  • Cool the filtrate to obtain colorless needles of this compound.[1]

  • Collect the purified crystals by filtration and dry them in a vacuum desiccator over potassium hydroxide.[1]

Expected Yield: 320-350 grams.[1]

Data Presentation

Synthesis Method Reactants Temperature Range (°C) Key Considerations Purity/Yield
Standard Method Red lead oxide, glacial acetic acid, acetic anhydride55 - 80Acetic anhydride removes water, preventing product hydrolysis.[1][4]Yield: 320-350 g (from 700g Pb3O4).[1]
High-Yield Method with Chlorine Red lead oxide, glacial acetic acid, acetic anhydride, chlorine gas60 - 75Dry chlorine gas is passed through the solution during the addition of red lead.[1]Yield: 500-550 g (from 700g Pb3O4); 94-95% pure.[1]
Anhydride-Free Method Red lead oxide, glacial acetic acid30 - 40Lower temperature is critical to prevent hydrolysis by the water formed.[3][4]Yield: 70-75% of theoretical.[4]
Electrochemical Method Lead(II) acetate (B1210297), potassium acetate in anhydrous acetic acidNot specifiedRequires a ceramic diaphragm to separate anode and cathode spaces.[4]High purity product.[4]

Visualizations

Lead_Tetraacetate_Synthesis_Workflow Figure 1: this compound Synthesis Workflow A 1. Mix Acetic Acid & Acetic Anhydride B 2. Heat to 55-60°C A->B C 3. Add Red Lead Oxide in Portions (Maintain 55-80°C) B->C D 4. Cool Solution to Crystallize C->D E 5. Filter Crude Product D->E F 6. Recrystallize from Hot Acetic Acid (with Activated Carbon) E->F G 7. Filter Purified Product F->G H 8. Dry in Vacuum Desiccator G->H I Final Product: Colorless this compound Crystals H->I

Caption: Figure 1: General workflow for the synthesis and purification of this compound.

Troubleshooting_Decision_Tree Figure 2: Troubleshooting Common Synthesis Issues start Problem Encountered During Synthesis low_yield Low Yield? start->low_yield product_color Product is Brown/Pink? start->product_color hydrolysis Used Acetic Anhydride? low_yield->hydrolysis Yes low_yield->product_color No temp_control Temperature > 80°C? hydrolysis->temp_control Yes solution1 Solution: Add sufficient acetic anhydride. hydrolysis->solution1 No solution2 Solution: Improve temperature control; use cooling bath. temp_control->solution2 Yes end Problem Resolved temp_control->end No solution1->end solution2->end moisture Exposed to Air/Moisture? product_color->moisture Yes product_color->end No solution3 Solution: Recrystallize from hot acetic acid. moisture->solution3 During Synthesis solution4 Solution: Ensure proper drying and airtight storage. moisture->solution4 After Storage solution3->end solution4->end

Caption: Figure 2: A decision tree for troubleshooting common issues in this compound synthesis.

References

overcoming challenges in the electrochemical synthesis of lead tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Electrochemical Synthesis of Lead Tetraacetate

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the electrochemical synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of electrochemical synthesis of this compound over traditional chemical methods?

A1: The electrochemical method offers several advantages, including the potential for a closed-loop production cycle by reusing the lead diacetate byproduct from organic synthesis reactions.[1] It allows for the use of metallic lead as a starting material, which simplifies the process by eliminating the need for dehydrating lead diacetate trihydrate with expensive acetic anhydride (B1165640).[1] Furthermore, electrochemical synthesis can yield a product of high purity.[1]

Q2: Why is moisture so detrimental to the synthesis and storage of this compound?

A2: this compound is highly sensitive to moisture.[2][3] In the presence of water, it hydrolyzes to form lead dioxide (PbO₂), which appears as a brown precipitate, and acetic acid.[1][4] This decomposition not only reduces the yield of the desired product but also contaminates it.[4][5] Therefore, maintaining anhydrous conditions throughout the synthesis and storage is critical.[1][6]

Q3: What is the role of potassium acetate (B1210297) in the electrolyte?

A3: Potassium acetate serves as the main current carrier in the electrolyte solution.[1] Acetic acid is weakly dissociated, and lead acetate tends to form anionic complexes, so potassium acetate provides the necessary conductivity for the electrochemical process to proceed efficiently.[1]

Q4: What materials are suitable for use as anodes in this process?

A4: Suitable anode materials for the electrochemical synthesis of this compound include platinum, lead dioxide, and graphite.[1] The chemical resistance of the anode material is an important consideration for ensuring the longevity and efficiency of the electrolytic cell.[1]

Q5: How should I store synthesized this compound?

A5: Due to its hygroscopic nature, this compound should be stored in a hermetically sealed container, in a desiccator, or in a glovebox to protect it from atmospheric moisture.[2] It is sometimes stabilized for storage by adding a small amount of glacial acetic acid or acetic anhydride.[2][6] For long-term stability, it is recommended to store it in the dark at temperatures below 10°C.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the electrochemical synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Presence of water in the reaction medium leading to hydrolysis.Ensure all reagents, especially acetic acid, are anhydrous. Use acetic anhydride to remove any traces of water.[1] Protect the electrolytic cell from atmospheric moisture.
High reaction temperature causing decomposition of the product.Maintain the temperature of the electrolytic cell, especially if high cell voltage is an issue. For chemical synthesis methods, keep the temperature below 65°C.[3]
Insufficient concentration of lead diacetate in the anolyte.Periodically saturate the anolyte with anhydrous lead diacetate. Consider the combined method of chemically dissolving metallic lead in the anolyte to maintain concentration.[1]
High Cell Voltage (60-70 V or higher) High resistance of the electrolyte or diaphragm.Implement a flow diaphragm system to allow the catholyte to flow into the anolyte, which can significantly reduce cell voltage.[1] Check the porosity and thickness of the ceramic diaphragm.[1] Ensure an adequate concentration of potassium acetate as the current carrier.[1]
Brown Precipitate (Lead Dioxide) Formation Hydrolysis of this compound due to the presence of moisture.Immediately take steps to remove the source of water. Use acetic anhydride to scavenge existing water.[1] Recrystallize the final product from glacial acetic acid to purify it.[4]
Anode Fouling/Passivation Formation of an insulating layer of lead dioxide on the anode surface.This is often a consequence of moisture. Adhering to strict anhydrous conditions is the primary preventative measure. The chemical resistance of the chosen anode material is also a factor.[1]
Increased Electrolyte Resistance During Electrolysis Depletion of potassium acetate in the anolyte and accumulation in the catholyte when using an uncirculating diaphragm.Employ a circulating system for the anolyte and/or a flow diaphragm to maintain a balanced ion concentration across the cell.[1]

Experimental Protocols

Protocol 1: Electrochemical Synthesis of this compound

This protocol is based on the principles outlined in the literature for the electrochemical oxidation of lead diacetate.[1]

1. Electrolytic Cell Setup:

  • Assemble a divided electrolytic cell with a ceramic diaphragm separating the anode and cathode compartments.

  • Use a suitable anode material such as lead dioxide or platinum. A nickel cathode is appropriate.[1]

  • Equip the cell with a system for circulating the anolyte and, if possible, a flow diaphragm to allow catholyte to move into the anolyte.[1]

2. Electrolyte Preparation:

  • Anolyte: Prepare a solution of lead diacetate and potassium acetate in anhydrous acetic acid. A representative concentration could be 400 g/L of Pb(CH₃COO)₂ and 100 g/L of CH₃COOK.[1] Ensure the lead diacetate is anhydrous. If starting with lead diacetate trihydrate, it must be dehydrated by boiling with acetic anhydride.[1]

  • Catholyte: Prepare a solution of potassium acetate in anhydrous acetic acid.

3. Electrolysis:

  • Fill the respective compartments of the cell with the anolyte and catholyte.

  • Begin circulation of the anolyte.

  • Apply a constant current density. A typical value to start with is 4 A/dm².[1]

  • Monitor the cell voltage and temperature. High voltage (e.g., 60-70 V) can indicate high resistance.[1]

  • The electrochemical oxidation of lead(II) acetate to lead(IV) acetate occurs at the anode, while hydrogen gas is evolved at the cathode.[1]

4. Product Isolation:

  • As the electrolysis proceeds, this compound will precipitate from the anolyte, especially upon cooling.

  • Periodically, or at the end of the electrolysis, remove the anolyte from the cell.

  • Cool the anolyte to crystallize the this compound.

  • Collect the crystals by filtration.

  • Wash the crystals with cold, anhydrous acetic acid and dry them in a desiccator over a suitable drying agent.[1]

5. Anolyte Recycling:

  • The filtrate can be resaturated with anhydrous lead diacetate and recycled back to the electrolytic cell.[1]

Protocol 2: Alternative Chemical Preparation from Red Lead Oxide

This is a common chemical method for preparing this compound for comparison or when an electrochemical setup is unavailable.[3][4][7]

1. Reaction Setup:

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, combine glacial acetic acid and acetic anhydride.

2. Reaction:

  • Heat the mixture to approximately 40-55°C.[3][8]

  • Slowly add finely powdered red lead oxide (Pb₃O₄) in portions to the stirred mixture.[3]

  • The reaction is exothermic; control the rate of addition to maintain the temperature below 65°C to prevent decomposition of the product.[3]

3. Crystallization and Isolation:

  • After the addition is complete and the reaction subsides, cool the mixture while protecting it from atmospheric moisture.[3]

  • Colorless crystals of this compound will precipitate.

  • Collect the crystals by suction filtration, taking care to minimize exposure to moist air.[3]

  • Wash the filter cake with glacial acetic acid.

4. Purification:

  • The crude product can be purified by recrystallization from hot glacial acetic acid.[3][4]

  • Dry the purified crystals in a vacuum desiccator.

Visualizations

Electrochemical Synthesis Workflow

G Electrochemical Synthesis Workflow cluster_prep Preparation cluster_electro Electrolysis cluster_iso Isolation & Purification prep_anolyte Prepare Anolyte: Anhydrous Pb(OAc)₂ + KOAc in Glacial Acetic Acid cell Electrolytic Cell (with Diaphragm) prep_anolyte->cell prep_catholyte Prepare Catholyte: KOAc in Glacial Acetic Acid prep_catholyte->cell electrolysis Apply Current (e.g., 4 A/dm²) cell->electrolysis anode_rxn Anode Reaction: Pb²⁺ → Pb⁴⁺ + 2e⁻ electrolysis->anode_rxn cathode_rxn Cathode Reaction: 2H⁺ + 2e⁻ → H₂ electrolysis->cathode_rxn cool Cool Anolyte anode_rxn->cool Anolyte containing Pb(OAc)₄ filter Filter Crystals cool->filter wash_dry Wash & Dry Product filter->wash_dry recycle Recycle Filtrate filter->recycle Filtrate product Pure Lead Tetraacetate wash_dry->product recycle->prep_anolyte Resaturate with Pb(OAc)₂

Caption: Workflow for the electrochemical synthesis of this compound.

Troubleshooting Logic Diagram

G Troubleshooting Decision Tree start Problem Encountered low_yield Low Yield? start->low_yield brown_ppt Brown Precipitate? start->brown_ppt high_voltage High Cell Voltage? start->high_voltage low_yield->high_voltage No check_moisture Check for Moisture Sources (Reagents, Atmosphere) low_yield->check_moisture Yes hydrolysis Indicates Hydrolysis brown_ppt->hydrolysis Yes check_flow Check Diaphragm & Flow high_voltage->check_flow Yes use_anhydrous Use Anhydrous Reagents & Acetic Anhydride check_moisture->use_anhydrous check_temp Check Temperature check_moisture->check_temp lower_temp Maintain Temp < 65°C check_temp->lower_temp check_conc Check Pb(OAc)₂ Conc. check_temp->check_conc resaturate Resaturate Anolyte check_conc->resaturate hydrolysis->check_moisture use_flow_diaphragm Implement Flow Diaphragm check_flow->use_flow_diaphragm check_koac Check KOAc Conc. check_flow->check_koac adjust_koac Adjust KOAc Conc. check_koac->adjust_koac

References

how to avoid over-oxidation in lead tetraacetate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lead tetraacetate (LTA) reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving this versatile oxidizing agent. Here, you will find answers to frequently asked questions, detailed experimental protocols, and data to help you avoid common pitfalls, including issues that may be perceived as over-oxidation.

Frequently Asked Questions (FAQs)

Q1: My primary alcohol seems to be over-oxidizing to a carboxylic acid. How can I prevent this?

A1: True over-oxidation of a primary alcohol to a carboxylic acid is not a common side reaction when using this compound.[1][2][3] LTA is generally a selective oxidant for the conversion of primary alcohols to aldehydes.[1] If you are observing low yields of your desired aldehyde, consider these possibilities instead of over-oxidation:

  • Reagent Quality: LTA is highly sensitive to moisture and can decompose to form lead dioxide, which appears as a brown solid.[1][2] This decomposition reduces the effective concentration of the oxidant.

  • Reaction Conditions: The presence of water in your solvent or on your glassware can hydrolyze the LTA.[4] Ensure you are using anhydrous solvents and properly dried equipment.

  • Incomplete Reaction: If the reaction has not gone to completion, you will isolate unreacted starting material, lowering your yield. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Product Instability: The aldehyde product itself might be unstable under the reaction or work-up conditions, leading to degradation products that could be mistaken for over-oxidation products.

Q2: My reaction is sluggish or not proceeding to completion. What can I do?

A2: Several factors can lead to a slow or incomplete reaction:

  • Reagent Purity: Use high-purity, colorless or pale pink LTA.[5] If your LTA is brown, it has likely decomposed and will be less reactive.[1][2]

  • Solvent Choice: The reaction can be sensitive to the solvent. While aprotic solvents like benzene (B151609) and dichloromethane (B109758) are common, acetic acid can also be used.[1][6] The choice of solvent can affect reaction rates.

  • Temperature: Most LTA oxidations of alcohols are conducted at ambient temperature.[1] If the reaction is slow, gentle warming can be attempted, but this may also increase the rate of side reactions.

  • Use of Pyridine (B92270): The addition of pyridine can accelerate the oxidation of alcohols.[1][2] It is particularly useful for substrates that are slow to react.

Q3: I am trying to oxidize a vicinal diol, but I am not getting the expected hydroxy ketone. Instead, the carbon-carbon bond is breaking. Why is this happening?

A3: This is the expected and characteristic reaction of vicinal diols (1,2-diols) with this compound. This reaction is known as the Criegee oxidation , and it involves the oxidative cleavage of the carbon-carbon bond between the two hydroxyl groups to yield two carbonyl compounds (aldehydes or ketones).[4][7][8] If your goal is to selectively oxidize only one of the hydroxyl groups without cleaving the C-C bond, LTA is not the appropriate reagent. You will need to use a different synthetic strategy, such as protecting one of the hydroxyl groups before oxidation.

Q4: How can I monitor the progress of my LTA oxidation?

A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the progress of the reaction.[9][10]

  • Procedure:

    • Prepare a TLC chamber with an appropriate solvent system that provides good separation between your starting alcohol and the expected aldehyde or ketone product.

    • On a TLC plate, spot a sample of your starting material as a reference.

    • As the reaction proceeds, take small aliquots from the reaction mixture and spot them on the TLC plate.

    • The reaction is complete when the spot corresponding to the starting material has disappeared and a new spot for the product is prominent.

  • Visualization: Aldehydes and ketones can often be visualized on a TLC plate using a 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) stain, which typically produces yellow to red spots.[11]

Q5: What is the best way to quench the reaction and work up the product?

A5: It is crucial to quench any excess LTA at the end of the reaction to prevent undesired side reactions during work-up and purification.

  • Quenching: A common method is to add a diol, such as ethylene (B1197577) glycol or glycerol.[12] These will react rapidly with the remaining LTA.

  • Work-up: A typical aqueous work-up can then be performed to remove the lead salts and other water-soluble components. The organic layer is then washed, dried, and concentrated.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Yield of Aldehyde/Ketone Decomposed LTA (brown color)Use fresh, high-purity LTA. Recrystallize from acetic acid if necessary.[1]
Wet solvent or glasswareUse anhydrous solvents and flame-dry glassware before use.[4]
Insufficient LTAUse a slight excess of LTA (e.g., 1.05-1.1 equivalents).[12]
Reaction not completeMonitor the reaction by TLC until the starting material is consumed.
Formation of Unexpected Byproducts Radical side reactionsConduct the reaction in the presence of pyridine.
Reaction with solventChoose an inert solvent like benzene or dichloromethane.[1]
Product degradation on silica (B1680970) gelConsider using a different purification method, such as distillation or crystallization.
Reaction Mixture Turns Brown Immediately LTA decompositionEnsure starting materials and solvent are anhydrous. Prepare the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Selective Oxidation of a Primary Alcohol to an Aldehyde

This protocol is a general guideline for the oxidation of a primary alcohol, such as cinnamyl alcohol, to the corresponding aldehyde.

Materials:

  • Primary alcohol (e.g., cinnamyl alcohol)

  • This compound (high purity)

  • Pyridine (anhydrous)

  • Benzene (anhydrous)

  • Ethylene glycol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary alcohol (1.0 eq) in anhydrous benzene.

  • Add anhydrous pyridine (1.1 eq) to the solution.

  • With stirring, add this compound (1.05 eq) portion-wise over 10-15 minutes, maintaining the temperature at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, quench the reaction by adding ethylene glycol (approx. 0.2 eq) and stir for an additional 15 minutes.

  • Filter the mixture through a pad of celite to remove insoluble lead salts, washing the pad with diethyl ether.

  • Combine the organic filtrates and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify the product by flash chromatography or distillation.

Yields for this type of reaction are typically high, for example, the oxidation of cinnamyl alcohol to cinnamaldehyde (B126680) can proceed in 91% yield.[2]

Protocol 2: Oxidative Cleavage of a Vicinal Diol (Criegee Oxidation)

This protocol describes the cleavage of a vicinal diol, such as cis-1,2-cyclohexanediol, to a dialdehyde.

Materials:

  • Vicinal diol (e.g., cis-1,2-cyclohexanediol) (1.0 eq)

  • This compound (1.5 eq)

  • Dichloromethane (anhydrous)

  • Ethylene glycol

Procedure:

  • To a stirred suspension of this compound in anhydrous dichloromethane, add a solution of the 1,2-diol in anhydrous dichloromethane.[7]

  • Stir the resulting mixture at room temperature for approximately 20 minutes.[7]

  • Monitor the reaction by TLC for the disappearance of the diol.

  • Quench the reaction with ethylene glycol.[7]

  • Remove the solvent under reduced pressure. The crude product can often be used in the next step without further purification.[7]

Quantitative Data

SubstrateProductReagents/ConditionsYieldReference
PentanolPentanalLTA, Pyridine, Room Temp.70%[2]
Cinnamyl alcoholCinnamaldehydeLTA, Pyridine, Room Temp.91%[2]

Visualizations

Experimental Workflow for Selective Alcohol Oxidation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve Primary Alcohol in Anhydrous Benzene B Add Anhydrous Pyridine A->B C Add this compound Portion-wise at RT B->C D Monitor by TLC C->D E Quench with Ethylene Glycol D->E Reaction Complete F Filter through Celite E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Purify Product H->I G Start Low Yield Observed CheckReagent Check LTA Quality (Colorless/Pale Pink?) Start->CheckReagent CheckConditions Verify Anhydrous Conditions CheckReagent->CheckConditions No Decomposed LTA Decomposed CheckReagent->Decomposed Yes (Brown) CheckMonitoring Monitor Reaction by TLC? CheckConditions->CheckMonitoring No Wet Moisture Present CheckConditions->Wet Yes CheckStoichiometry Check LTA Stoichiometry (≥1.0 eq) CheckMonitoring->CheckStoichiometry No Incomplete Reaction Incomplete CheckMonitoring->Incomplete Yes Insufficient Insufficient LTA CheckStoichiometry->Insufficient Yes UseFresh Use Fresh/Recrystallized LTA Decomposed->UseFresh Dry Use Anhydrous Solvents/ Flame-Dry Glassware Wet->Dry Continue Continue Reaction Until SM is Consumed Incomplete->Continue Adjust Use Slight Excess of LTA Insufficient->Adjust

References

Validation & Comparative

A Comparative Guide to Criegee Oxidation and the Malaprade Reaction for Vicinal Diol Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the oxidative cleavage of vicinal diols is a critical transformation in organic synthesis. Two prominent methods for achieving this are the Criegee oxidation, utilizing lead tetraacetate, and the Malaprade reaction, which employs periodic acid or its salts. This guide provides an objective comparison of these two reactions, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given synthetic challenge.

At a Glance: Key Differences

FeatureCriegee OxidationMalaprade Reaction
Oxidizing Agent This compound (Pb(OAc)₄)Periodic acid (HIO₄) or periodate (B1199274) salts (e.g., NaIO₄)
Typical Solvents Anhydrous organic solvents (e.g., dichloromethane, benzene)Aqueous solutions, often with organic co-solvents
Reaction Conditions Generally mild, often at room temperatureTypically mild, aqueous conditions
Substrate Scope Vicinal diols, β-amino alcohols, α-hydroxy carbonyls, α-keto acidsVicinal diols, α-hydroxy carbonyls, 1,2-dicarbonyls, α-amino alcohols
Key Advantage Considered a milder oxidantUtilizes less toxic and more environmentally benign reagents

Reaction Mechanisms and Stereoselectivity

Both reactions are believed to proceed through a cyclic intermediate, which dictates the stereochemical outcome. The formation of this intermediate is generally faster for cis-diols than for trans-diols in both reactions.

Criegee Oxidation: The reaction is proposed to involve the formation of a cyclic lead(IV) diester intermediate. The rate of reaction is highly dependent on the geometric arrangement of the hydroxyl groups, with conformationally close hydroxyls reacting more rapidly.[1]

Malaprade Reaction: This reaction is also thought to proceed via a cyclic periodate ester.[2][3] Theoretical studies suggest a mechanism involving the formation of this cyclic intermediate, which then decomposes to the carbonyl products.[4][5][6]

The similar mechanistic pathway through a cyclic intermediate explains why both reactions generally show a preference for the cleavage of cis-glycols.

Logical Flow of Comparison

The following diagram illustrates the key decision-making points when comparing the Criegee oxidation and the Malaprade reaction.

G cluster_input Starting Material cluster_reactions Oxidative Cleavage Methods cluster_params Reaction Parameters cluster_output Products Diol Vicinal Diol Criegee Criegee Oxidation (Pb(OAc)₄) Diol->Criegee Malaprade Malaprade Reaction (HIO₄/NaIO₄) Diol->Malaprade Solvent Solvent System Criegee->Solvent Anhydrous Organic Reagent Reagent Toxicity Criegee->Reagent Higher Toxicity Substrate Substrate Scope Criegee->Substrate Milder Carbonyls Aldehydes/Ketones Criegee->Carbonyls Malaprade->Solvent Aqueous Malaprade->Reagent Lower Toxicity Malaprade->Substrate Broader Scope Malaprade->Carbonyls

Caption: Comparative workflow of Criegee and Malaprade oxidations.

Quantitative Data Comparison

The following table summarizes experimental data for the oxidative cleavage of specific vicinal diols using both the Criegee and Malaprade reactions.

SubstrateReactionReagentSolventTimeYieldReference
A generic 1,2-diolCriegee OxidationPb(OAc)₄ (1.5 eq)Dichloromethane20 minNot specified (used crude)[7]
BenzopinacolMalaprade ReactionNaIO₄Ethanol/WaterNot specified~93% (conversion)[8]
BenzilBorohydride Reduction to HydrobenzoinNaBH₄95% Ethanol~10 minNot specified[9]

Experimental Protocols

Criegee Oxidation of a Vicinal Diol

This protocol is a general procedure for the Criegee oxidation.[7]

Materials:

  • Vicinal diol (1.0 eq, 2.25 mmol)

  • This compound (Pb(OAc)₄, 1.5 eq)

  • Dichloromethane (35 mL)

  • Ethylene (B1197577) glycol

Procedure:

  • To a stirred suspension of this compound in 25 mL of dichloromethane, add a solution of the vicinal diol in 10 mL of dichloromethane.

  • Stir the resulting mixture at room temperature for 20 minutes.

  • Quench the reaction by adding ethylene glycol.

  • Remove the volatiles under reduced pressure to obtain the crude product.

Malaprade Reaction of a Vicinal Diol (General Procedure)

The following is a general representation of a Malaprade reaction protocol.

Materials:

  • Vicinal diol

  • Sodium periodate (NaIO₄) or Periodic acid (HIO₄)

  • Water

  • Organic co-solvent (e.g., ethanol, methanol, if needed)

Procedure:

  • Dissolve the vicinal diol in water or a mixture of water and a suitable organic co-solvent to ensure solubility.

  • Add a stoichiometric amount or a slight excess of sodium periodate or periodic acid to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography or by observing the precipitation of sodium iodate.

  • Upon completion, the reaction mixture is typically worked up by filtering off the inorganic salts and extracting the product with an organic solvent.

Applications in Carbohydrate Chemistry

Both the Criegee and Malaprade oxidations are valuable tools in carbohydrate chemistry for structural elucidation and the synthesis of modified sugars.[1][10] The choice between the two reagents often depends on the solubility of the carbohydrate derivative. The Malaprade reaction, being compatible with aqueous media, is frequently used for unprotected carbohydrates.[10] The Criegee oxidation, which is typically performed in organic solvents, is more suitable for protected, less polar carbohydrate derivatives.[10] The stereochemical dependence of these reactions allows for the selective cleavage of specific glycol units within a complex carbohydrate structure.[1][3]

Conclusion

Both the Criegee oxidation and the Malaprade reaction are effective methods for the oxidative cleavage of vicinal diols. The Criegee oxidation is often considered milder, though it utilizes the more toxic this compound and typically requires anhydrous conditions. The Malaprade reaction, on the other hand, employs less hazardous reagents and is well-suited for aqueous reaction media. The choice between these two powerful reactions will ultimately be guided by the specific substrate, its solubility, and the desired reaction conditions.

References

A Greener Approach to Oxidative Reactions: Alternatives to Lead Tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

For decades, lead(IV) acetate (B1210297) (Pb(OAc)₄), or lead tetraacetate (LTA), has been a staple in organic synthesis for the oxidation of alcohols to aldehydes and ketones. However, the significant toxicity and environmental hazards associated with lead compounds have driven the chemical community to seek safer, more sustainable alternatives.[1][2][3] This guide provides a comprehensive comparison of greener alternatives to LTA for oxidative reactions, focusing on performance, safety, and experimental protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic needs.

The primary alternatives discussed are hypervalent iodine reagents, such as periodic acid and Dess-Martin periodinane (DMP), and dimethyl sulfoxide (B87167) (DMSO)-based methods like the Swern oxidation. These reagents offer the significant advantage of avoiding heavy metals, thereby reducing the environmental impact and simplifying waste disposal.[4][5]

Comparative Analysis of Oxidizing Agents

The choice of an oxidizing agent is critical and depends on factors such as substrate compatibility, desired selectivity, reaction conditions, and scalability. The following table summarizes the key quantitative data for LTA and its greener alternatives in the oxidation of primary and secondary alcohols.

Oxidizing AgentSubstrateProductYield (%)Temperature (°C)Reaction Time
This compound (LTA) 1-PentanolPentanal70Room TempNot Specified
Cinnamyl AlcoholCinnamaldehyde91Room TempNot Specified
Periodic Acid Not commonly used for simple alcohol oxidation; primarily for diol cleavage.----
Dess-Martin Periodinane (DMP) Benzyl (B1604629) AlcoholBenzaldehyde (B42025)9970Not Specified
CyclohexanolCyclohexanone9570Not Specified
Swern Oxidation Benzyl AlcoholBenzaldehyde84.715Milliseconds (in microreactor)

Note: Direct comparative yield data for the same substrates under standardized conditions is not always available in the literature. The data presented is from various sources and should be considered representative.

In-depth Look at the Alternatives

Dess-Martin Periodinane (DMP)

Dess-Martin periodinane is a hypervalent iodine reagent that has gained popularity as a mild and selective oxidizing agent.[4][5] It offers several advantages, including neutral reaction conditions, short reaction times, and high yields.[5] DMP is particularly useful for the oxidation of complex and sensitive alcohols.[5] However, it can be expensive and is known to be potentially explosive under certain conditions, warranting careful handling.[5]

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, to oxidize primary and secondary alcohols.[6] This method is known for its mild reaction conditions and broad functional group tolerance.[6] A significant drawback is the formation of the volatile and malodorous byproduct, dimethyl sulfide.[6] The reaction is also typically conducted at very low temperatures (-78 °C), which can be a practical limitation.

Periodic Acid

While a powerful oxidizing agent, periodic acid is most commonly employed for the oxidative cleavage of vicinal diols.[7] Its application in the direct oxidation of simple primary and secondary alcohols to aldehydes and ketones is not as prevalent, and thus, it is often not considered a direct replacement for LTA in these specific transformations.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for the oxidation of a primary alcohol using LTA, DMP, and the Swern oxidation.

This compound (LTA) Oxidation of Cinnamyl Alcohol[8]
  • To a solution of cinnamyl alcohol in pyridine, add this compound at room temperature.

  • Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium bisulfite solution).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield cinnamaldehyde.

Dess-Martin Periodinane (DMP) Oxidation of Benzyl Alcohol[9]
  • Dissolve benzyl alcohol in a suitable solvent such as nitromethane (B149229) (CH₃NO₂).

  • Add Dess-Martin periodinane to the solution at 70 °C.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to remove acidic byproducts.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.

  • Purify the resulting crude benzaldehyde by column chromatography.

Swern Oxidation of Benzyl Alcohol

This protocol is adapted for a standard laboratory setting from a microreactor procedure.[8]

  • In a three-necked flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride in anhydrous dichloromethane (B109758) (CH₂Cl₂) and cool the solution to -78 °C (a dry ice/acetone bath).

  • Slowly add a solution of dimethyl sulfoxide (DMSO) in CH₂Cl₂ to the oxalyl chloride solution, maintaining the temperature below -60 °C.

  • After stirring for a few minutes, add a solution of benzyl alcohol in CH₂Cl₂ dropwise, again keeping the temperature below -60 °C.

  • Stir the mixture for 15-30 minutes.

  • Add triethylamine (B128534) (Et₃N) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with CH₂Cl₂.

  • Wash the combined organic layers with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude benzaldehyde.

  • Purify by distillation or column chromatography.

Safety and Environmental Considerations

A critical aspect of "green" chemistry is the consideration of the hazards associated with the reagents and their byproducts.

ReagentGHS Hazard PictogramsKey Hazard Statements
This compound DangerH302+H332: Harmful if swallowed or if inhaled. H360: May damage fertility or the unborn child. H373: May cause damage to organs through prolonged or repeated exposure. H410: Very toxic to aquatic life with long lasting effects.[1][2][3]
Periodic Acid DangerH271: May cause fire or explosion; strong oxidizer. H314: Causes severe skin burns and eye damage. H372: Causes damage to organs through prolonged or repeated exposure.[9][10][11]
Dess-Martin Periodinane DangerH242: Heating may cause a fire. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[12][13][14]
Swern Oxidation (Reagents) Oxalyl Chloride: Danger - H314: Causes severe skin burns and eye damage. H331: Toxic if inhaled.[15] DMSO: Warning - H227: Combustible liquid.

The high toxicity of this compound, particularly its reproductive toxicity and long-term environmental persistence, makes its replacement a priority.[1][2][3] While the greener alternatives are not without their own hazards, they generally offer a better safety and environmental profile. DMP, while potentially explosive, avoids the use of heavy metals.[5] The main drawback of the Swern oxidation is the production of a foul-smelling byproduct, which requires proper handling and disposal.[6]

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the experimental workflow and a logical comparison of the discussed oxidizing agents.

Experimental_Workflow General Experimental Workflow for Alcohol Oxidation Start Starting Alcohol Reaction Reaction Mixture Start->Reaction Reagent Oxidizing Agent (LTA, DMP, or Swern Reagents) Reagent->Reaction Solvent Anhydrous Solvent Solvent->Reaction Workup Aqueous Workup (Quenching, Extraction, Washing) Reaction->Workup 1. Quench 2. Extract Purification Purification (Chromatography or Distillation) Workup->Purification Product Carbonyl Compound (Aldehyde or Ketone) Purification->Product

A generalized workflow for the oxidation of an alcohol.

Oxidant_Comparison Comparison of Oxidizing Agents cluster_LTA This compound cluster_Green Green Alternatives LTA This compound (LTA) LTA_pros Pros: - Versatile - Effective LTA->LTA_pros LTA_cons Cons: - Highly Toxic (Heavy Metal) - Environmental Hazard LTA->LTA_cons DMP Dess-Martin Periodinane (DMP) Swern Swern Oxidation DMP_pros Pros: - Mild Conditions - High Yields - High Selectivity DMP->DMP_pros DMP_cons Cons: - Potentially Explosive - High Cost DMP->DMP_cons Swern_pros Pros: - Mild Conditions - Broad Functional Group Tolerance Swern->Swern_pros Swern_cons Cons: - Malodorous Byproduct - Cryogenic Temperatures Swern->Swern_cons

A comparison of this compound and its green alternatives.

Conclusion

The shift away from toxic reagents like this compound is a crucial step towards more sustainable chemical synthesis. Dess-Martin periodinane and the Swern oxidation have emerged as powerful and versatile green alternatives for the oxidation of alcohols. While each has its own set of advantages and challenges, they both offer the significant benefit of avoiding the use of toxic heavy metals. The choice between them will depend on the specific requirements of the synthesis, including cost, scale, and the sensitivity of the substrate. By providing this comparative guide, we hope to empower researchers to adopt greener practices in their laboratories without compromising on synthetic efficiency.

References

A Comparative Guide to Alpha-Acetoxylation: Lead Tetraacetate vs. Manganese Triacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the alpha-acetoxylation of carbonyl compounds is a critical transformation for introducing functionality and building molecular complexity. Two prominent reagents for this purpose are lead tetraacetate (Pb(OAc)₄) and manganese triacetate (Mn(OAc)₃). This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and an evaluation of their respective safety profiles to aid in reagent selection for specific synthetic challenges.

At a Glance: Key Differences

FeatureThis compound (Pb(OAc)₄)Manganese Triacetate (Mn(OAc)₃)
Primary Mechanism Ionic pathway, often involving coordination to the carbonyl oxygen and subsequent acetate (B1210297) transfer. Can be acid-catalyzed.Predominantly a single-electron transfer (SET) radical pathway, forming an α-keto radical.
Substrate Scope Broad, effective for ketones, enol ethers, and other carbonyl compounds. Often requires a catalyst like BF₃·OEt₂ for simple ketones.Particularly effective for α,β-unsaturated ketones (enones) and β-dicarbonyl compounds.
Reaction Conditions Typically requires an acid catalyst (e.g., BF₃·OEt₂) for non-activated ketones. Reactions can often be run at or below room temperature.Often requires elevated temperatures (refluxing solvent) and is typically used in stoichiometric amounts.
Selectivity Can provide good yields for the acetoxylation of saturated ketones.Shows high regioselectivity for the α'-position of α,β-unsaturated ketones.
Safety & Handling Highly toxic due to lead content, a cumulative poison and neurotoxin.[1][2][3] Requires stringent handling protocols.Less toxic than this compound, but still a hazardous substance that can cause skin and eye irritation. Chronic exposure to manganese can affect the central nervous system.[4][5]
Environmental Impact Significant environmental hazard due to lead contamination.[1][2] Waste disposal is a major concern.Less environmentally persistent and toxic than lead compounds, but still requires proper waste management.

Reaction Mechanisms

The divergent reaction pathways of this compound and manganese triacetate are fundamental to understanding their differing reactivity and substrate preferences.

This compound: The mechanism for the alpha-acetoxylation of ketones with this compound, particularly when catalyzed by a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), is generally considered to proceed through an ionic pathway. The Lewis acid coordinates to the carbonyl oxygen, enhancing the acidity of the α-protons and promoting enolization. This compound then reacts with the enol intermediate, likely through coordination, followed by the transfer of an acetoxy group to the α-carbon.[6]

Lead_Tetraacetate_Mechanism Ketone Ketone Enol Enol Intermediate Ketone->Enol + BF₃·OEt₂ Pb_Complex Pb(OAc)₄-Enol Complex Enol->Pb_Complex + Pb(OAc)₄ Product α-Acetoxy Ketone Pb_Complex->Product - Pb(OAc)₂ - AcOH BF3 BF₃·OEt₂ PbOAc2 Pb(OAc)₂ AcOH AcOH Manganese_Triacetate_Mechanism Carbonyl Carbonyl Compound Enol Enol/Enolate Carbonyl->Enol Radical α-Keto Radical Enol->Radical + Mn(OAc)₃ - Mn(OAc)₂ - AcOH Product α-Acetoxy Product Radical->Product + Mn(OAc)₃ - Mn(OAc)₂ MnIII Mn(OAc)₃ MnII Mn(OAc)₂ Experimental_Workflow cluster_LTA This compound Protocol cluster_MnTA Manganese Triacetate Protocol LTA_Start 1. Dissolve Ketone in Acetic Acid LTA_Add_BF3 2. Add BF₃·OEt₂ LTA_Start->LTA_Add_BF3 LTA_Add_Pb 3. Add Pb(OAc)₄ LTA_Add_BF3->LTA_Add_Pb LTA_React 4. Stir at RT LTA_Add_Pb->LTA_React LTA_Workup 5. Aqueous Workup & Extraction LTA_React->LTA_Workup LTA_Purify 6. Purify by Chromatography LTA_Workup->LTA_Purify MnTA_Start 1. Dissolve Enone in Benzene MnTA_Add_Mn 2. Add Mn(OAc)₃ MnTA_Start->MnTA_Add_Mn MnTA_React 3. Reflux MnTA_Add_Mn->MnTA_React MnTA_Filter 4. Filter Mn Salts MnTA_React->MnTA_Filter MnTA_Workup 5. Aqueous Workup MnTA_Filter->MnTA_Workup MnTA_Purify 6. Purify by Chromatography MnTA_Workup->MnTA_Purify

References

A Comparative Guide to Homolytic and Heterolytic Mechanisms in Lead Tetraacetate (LTA) Oxidations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lead tetraacetate (LTA, Pb(OAc)₄) is a versatile and powerful oxidizing agent in organic synthesis, capable of effecting a wide range of transformations on various functional groups, including alcohols, carboxylic acids, and diols.[1][2] The reactivity of LTA is nuanced, with reactions proceeding through either homolytic (free radical) or heterolytic (ionic) pathways. The prevailing mechanism is highly dependent on the substrate's structure and the specific reaction conditions employed, such as solvent polarity and the presence of additives.[2][3] Understanding the factors that govern these mechanistic pathways is crucial for controlling product distribution and optimizing synthetic strategies.

This guide provides an objective comparison of homolytic and heterolytic mechanisms in LTA oxidations, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in harnessing the full potential of this important reagent.

Distinguishing Between Homolytic and Heterolytic Pathways

The choice between a homolytic or heterolytic pathway in LTA oxidations is primarily dictated by the stability of the intermediates that can be formed from the substrate.

  • Homolytic Mechanism: This pathway involves the formation of free radical intermediates. It is favored for substrates that can generate stable radicals. Reactions are typically carried out in nonpolar solvents, such as benzene (B151609) or carbon tetrachloride, and can be initiated by heat or light.[3] The oxidative decarboxylation of carboxylic acids is a classic example of a reaction that proceeds via a homolytic mechanism.[3]

  • Heterolytic Mechanism: This pathway involves the formation of ionic intermediates, typically carbocations. It is favored for substrates that can form stable carbocations. Polar solvents, such as acetic acid, are often used to stabilize these ionic intermediates.[2] The oxidation of certain tertiary alcohols that can readily form stable tertiary carbocations often proceeds through a heterolytic pathway.

Comparative Analysis of LTA Oxidation Mechanisms

To illustrate the dichotomy between homolytic and heterolytic pathways, we will examine the LTA oxidation of two distinct substrate classes: tertiary alcohols and carboxylic acids.

Oxidation of Tertiary Alcohols: A Tale of Two Intermediates

The oxidation of tertiary alcohols with LTA can proceed through either a homolytic or heterolytic fragmentation of the initial alkoxy-lead(IV) intermediate. The preferred pathway is highly influenced by the structure of the alcohol and the solvent.

A study by Norman and Watson provides a clear comparison of these competing mechanisms. For tertiary alcohols, it is argued that those which can form stable carbocations, such as t-butyl-alcohols, react predominantly through a heterolytic mechanism. Conversely, benzyl (B1604629) alcohols, which can form stable benzyl radicals, favor a homolytic pathway.

Table 1: Product Distribution in the LTA Oxidation of Tertiary Alcohols

SubstrateSolventMajor ProductsYield (%)Favored Mechanism
2,2,2-TriphenylethanolBenzenePhenylacetophenone, BiphenylNot specifiedHomolytic
1,1-DiphenylethanolAcetic AcidPhenyl acetate (B1210297), AcetophenoneNot specifiedHeterolytic

Yields were not explicitly provided in the referenced abstract.

Oxidative Decarboxylation of Carboxylic Acids: A Homolytic Paradigm

The oxidative decarboxylation of carboxylic acids with LTA is a well-established method for generating alkyl radicals. This reaction typically proceeds via a homolytic mechanism, particularly in nonpolar solvents like benzene.[3] The initially formed acyloxy radical readily loses carbon dioxide to form an alkyl radical. This radical can then be trapped by a solvent molecule, undergo further oxidation to a carbocation, or be intercepted by other reagents.

The product distribution can be significantly influenced by the presence of additives, such as copper(II) salts. Copper(II) acetate can efficiently oxidize the intermediate alkyl radical to an alkene, thus altering the product landscape.[3]

Table 2: Influence of Copper(II) Acetate on the Product Distribution of LTA Oxidative Decarboxylation of Cyclohexanecarboxylic Acid in Benzene

Reaction ConditionsCyclohexyl Acetate (%)Cyclohexene (%)Favored Pathway for Alkyl Radical
LTA in boiling benzeneMixture FormedMixture FormedRadical abstraction/oxidation
LTA with Cu(OAc)₂ in boiling benzeneMinor ProductMajor ProductOxidation to alkene

Specific yields for the mixture were not provided in the available literature. However, it is established that in the absence of copper salts, a mixture of the acetate and olefin is formed, while the presence of copper(II) salts predominantly yields the alkene.[3]

Experimental Protocols

General Procedure for LTA Oxidation of a Tertiary Alcohol (Homolytic Conditions)

Materials:

  • Tertiary alcohol (e.g., 2,2,2-triphenylethanol)

  • This compound (LTA)

  • Anhydrous benzene (solvent)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for reflux and workup

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the tertiary alcohol in anhydrous benzene under an inert atmosphere.

  • Add this compound (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove lead(II) acetate.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for LTA Oxidative Decarboxylation of a Carboxylic Acid (Homolytic Conditions with Copper(II) Acetate)

Materials:

  • Carboxylic acid (e.g., cyclohexanecarboxylic acid)

  • This compound (LTA)

  • Copper(II) acetate

  • Anhydrous benzene (solvent)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for reflux and workup

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the carboxylic acid, this compound (1.1 equivalents), and a catalytic amount of copper(II) acetate.

  • Add anhydrous benzene as the solvent and flush the flask with an inert gas.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After the starting material is consumed, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite to remove insoluble lead and copper salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solution by rotary evaporation (the alkene product may be volatile).

  • Analyze the product mixture by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the product distribution.

Mechanistic Diagrams

The following diagrams, generated using the DOT language, illustrate the key steps in the homolytic and heterolytic LTA oxidation pathways.

homolytic_alcohol_oxidation cluster_start Initiation cluster_propagation Homolytic Cleavage cluster_fragmentation Fragmentation & Product Formation Alcohol R3COH Intermediate R3CO-Pb(OAc)3 Alcohol->Intermediate + Pb(OAc)4 - HOAc LTA Pb(OAc)4 Radical_generation R3CO• + •Pb(OAc)3 Intermediate->Radical_generation Δ or hν Alkoxy_Radical R3CO• Fragmentation R• + R2C=O Alkoxy_Radical->Fragmentation Product Products from R• Fragmentation->Product

Caption: Homolytic oxidation of a tertiary alcohol.

heterolytic_alcohol_oxidation cluster_start Initiation cluster_cleavage Heterolytic Cleavage cluster_product Product Formation Alcohol R3COH Intermediate R3CO-Pb(OAc)3 Alcohol->Intermediate + Pb(OAc)4 - HOAc LTA Pb(OAc)4 Carbocation_formation R3C+ + -OPb(OAc)3 Intermediate->Carbocation_formation Carbocation R3C+ Products Elimination/Substitution Products Carbocation->Products

Caption: Heterolytic oxidation of a tertiary alcohol.

homolytic_decarboxylation cluster_start Initiation cluster_decarboxylation Decarboxylation cluster_product Product Formation Carboxylic_Acid RCOOH Intermediate RCOO-Pb(OAc)3 Carboxylic_Acid->Intermediate + Pb(OAc)4 - HOAc LTA Pb(OAc)4 Acyloxy_Radical RCOO• Intermediate->Acyloxy_Radical Homolysis Alkyl_Radical R• + CO2 Acyloxy_Radical->Alkyl_Radical Radical R• Products Abstraction, Oxidation, or Trapping Products Radical->Products

Caption: Homolytic oxidative decarboxylation.

Conclusion

The oxidation of organic molecules by this compound can proceed through distinct homolytic and heterolytic mechanisms. The choice of pathway is a delicate interplay between the substrate's ability to stabilize radical or ionic intermediates and the reaction conditions, most notably the solvent. For tertiary alcohols, the stability of the potential carbocation versus the corresponding radical dictates the mechanistic route. In contrast, the oxidative decarboxylation of carboxylic acids predominantly follows a homolytic pathway, which can be further manipulated by the addition of radical-trapping or oxidizing agents like copper(II) salts. A thorough understanding of these mechanistic principles allows for the rational design of synthetic strategies and the selective formation of desired products, a critical consideration in modern organic synthesis and drug development.

References

A Comparative Guide to the Spectroscopic Validation of Aldehyde Formation from Diols using Lead Tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of lead tetraacetate (LTA) with other common reagents for the oxidative cleavage of vicinal diols to aldehydes. Detailed experimental protocols for both the chemical transformation and its spectroscopic validation are presented, supported by comparative data to aid in methodological selection for organic synthesis and drug development workflows.

Introduction

The oxidative cleavage of vicinal diols is a fundamental transformation in organic synthesis, providing a valuable route to aldehydes and ketones. Among the various reagents available for this purpose, this compound (LTA) is a classical and effective choice. This guide focuses on the spectroscopic validation of aldehyde formation from diols using LTA and offers a comparative analysis with other prevalent methods.

The selective oxidation of a 1,2-diol to two carbonyl compounds involves the cleavage of a carbon-carbon bond.[1][2] This reaction is a powerful tool for degrading larger molecules into smaller, more easily identifiable fragments, or for synthesizing carbonyl compounds that may be difficult to obtain by other means.

Mechanism of LTA-mediated Diol Cleavage

The reaction of a vicinal diol with LTA is believed to proceed through a cyclic intermediate. This mechanism explains the observation that cis-diols generally react faster than trans-diols, as the formation of the cyclic ester is more facile from a cis geometry.[3]

Caption: Mechanism of LTA-mediated diol cleavage.

Comparison of Oxidizing Agents for Diol Cleavage

While LTA is a potent reagent for diol cleavage, several alternatives are commonly employed, each with its own set of advantages and disadvantages. The choice of oxidant often depends on the specific substrate, desired reaction conditions, and tolerance of other functional groups.

Oxidizing AgentTypical Reaction ConditionsAdvantagesDisadvantagesRepresentative Yield (%)
This compound (LTA) Benzene (B151609), acetic acid, or pyridine; room temperature.[3]High yields, effective for both cis and trans diols (though cis is faster).[3]High toxicity of lead compounds, stoichiometric amounts of heavy metal waste.[3]~90-100%[4]
Periodic Acid (HIO₄) / Sodium Periodate (NaIO₄) Aqueous or alcoholic solvents; often neutral pH.[4]Milder, non-toxic, easy to handle, highly specific for 1,2-diols.[4]Can be less effective for sterically hindered or trans-diols.[5]90-98%[4]
Dess-Martin Periodinane (DMP) CH₂Cl₂; room temperature.[6]Mild conditions, neutral pH, short reaction times, high chemoselectivity.[6]Potentially explosive nature, relatively expensive.[6]Can afford dialdehydes from α,ω-diols.[7]
Swern Oxidation (COCl)₂, DMSO, Et₃N; -78 °C to room temperature.[8]Mild conditions, avoids heavy metals, wide functional group tolerance.[8]Production of foul-smelling dimethyl sulfide, requires cryogenic temperatures.[8]Generally high yields for alcohol to aldehyde oxidation.[8]

Experimental Protocols

Oxidative Cleavage of a Vicinal Diol using LTA

This protocol is a representative procedure for the LTA-mediated cleavage of a diol to an aldehyde.

Materials:

  • Vicinal diol (1.0 eq)

  • This compound (LTA, 1.1 eq)

  • Anhydrous benzene (or other suitable aprotic solvent)

  • Stirring apparatus

  • Reaction vessel

  • Filtration apparatus

Procedure:

  • Dissolve the vicinal diol in anhydrous benzene in a reaction vessel equipped with a stirrer.

  • Add this compound to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a few drops of ethylene (B1197577) glycol to consume any excess LTA.

  • Filter the mixture to remove the precipitated lead(II) acetate.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify the crude product by column chromatography or distillation as required.

Spectroscopic Validation of Aldehyde Formation

The formation of the aldehyde can be unequivocally confirmed and quantified using a combination of spectroscopic techniques.

Protocol:

  • Acquire an IR spectrum of the starting diol.

  • After the reaction and work-up, acquire an IR spectrum of the crude or purified product.

  • Compare the two spectra.

Validation:

  • Disappearance of the broad O-H stretching band from the diol, typically observed around 3200-3600 cm⁻¹.

  • Appearance of a strong C=O stretching band characteristic of an aldehyde, typically in the range of 1720-1740 cm⁻¹ for saturated aliphatic aldehydes.[9][10]

  • Appearance of characteristic C-H stretching bands for the aldehyde proton, which are often seen as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.[9][10] The peak around 2720 cm⁻¹ is particularly diagnostic.[9]

Protocol:

  • Acquire a ¹H NMR spectrum of the starting diol in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a ¹H NMR spectrum of the product under the same conditions.

Validation:

  • Disappearance of the signals corresponding to the diol's hydroxyl protons (which may be broad and their chemical shift concentration-dependent) and the C-H protons adjacent to the hydroxyl groups.

  • Appearance of a characteristic downfield signal for the aldehyde proton (CHO) , typically in the range of δ 9-10 ppm.[11] This region of the spectrum is usually free of other signals, making it highly diagnostic.

  • For quantitative analysis (qNMR): An internal standard with a known concentration and a signal that does not overlap with the analyte signals is added to the NMR sample. The concentration of the aldehyde can be determined by comparing the integral of a characteristic aldehyde proton signal to the integral of a known proton signal from the internal standard.

While not as structurally informative as IR or NMR for initial identification, UV-Vis spectroscopy can be a powerful tool for quantifying the aldehyde product, often after derivatization. A common method involves reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH).

Protocol for Quantification using DNPH:

  • Prepare a standard curve by reacting known concentrations of a pure aldehyde standard with DNPH to form the corresponding hydrazone, and measure the absorbance at the λ_max of the hydrazone.

  • React a known amount of the reaction product with DNPH under the same conditions.

  • Measure the absorbance of the resulting solution.

  • Calculate the concentration of the aldehyde in the product by comparing its absorbance to the standard curve.

Workflow and Logic Diagrams

The overall experimental workflow for the synthesis and validation of aldehydes from diols using LTA can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation start Vicinal Diol reaction Reaction with LTA start->reaction workup Work-up & Purification reaction->workup product Aldehyde Product workup->product ir IR Spectroscopy product->ir Qualitative Analysis nmr NMR Spectroscopy product->nmr Qualitative & Quantitative Analysis uv_vis UV-Vis Spectroscopy (Quantitative) product->uv_vis Quantitative Analysis

Caption: Experimental workflow for aldehyde synthesis and validation.

The logical relationship for the spectroscopic validation process involves observing the appearance of new signals corresponding to the aldehyde and the disappearance of signals from the starting diol.

validation_logic cluster_diol_signals Diol Spectroscopic Signatures cluster_aldehyde_signals Aldehyde Spectroscopic Signatures start Analyze Starting Material (Diol) diol_oh Broad O-H stretch (IR) ~3200-3600 cm⁻¹ start->diol_oh diol_choh C-H signals adjacent to OH (NMR) start->diol_choh product Analyze Product Mixture aldehyde_co Strong C=O stretch (IR) ~1720-1740 cm⁻¹ product->aldehyde_co aldehyde_ch Aldehydic C-H stretches (IR) ~2720 & 2820 cm⁻¹ product->aldehyde_ch aldehyde_proton Aldehydic proton signal (NMR) δ 9-10 ppm product->aldehyde_proton conclusion Confirmation of Aldehyde Formation diol_oh->conclusion Disappearance diol_choh->conclusion Disappearance aldehyde_co->conclusion Appearance aldehyde_ch->conclusion Appearance aldehyde_proton->conclusion Appearance

Caption: Logic of spectroscopic validation.

Conclusion

This compound is a highly efficient reagent for the oxidative cleavage of vicinal diols to aldehydes, often providing high yields. However, its toxicity necessitates careful handling and consideration of waste disposal. Alternatives such as periodates offer a milder and more environmentally benign option, though they may be less effective for certain substrates. The choice of oxidant should be made based on the specific requirements of the synthesis.

The formation of the aldehyde product can be reliably validated and quantified through a combination of IR, NMR, and UV-Vis spectroscopy. IR and NMR spectroscopy are indispensable for the structural confirmation of the aldehyde functional group, while quantitative NMR and UV-Vis spectrophotometry provide accurate methods for determining the yield of the reaction. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their synthetic and analytical needs.

References

Lead Tetraacetate: A High-Yield Alternative to Ozonolysis for Alkene Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking efficient and high-yield methods for the oxidative cleavage of alkenes, lead tetraacetate presents a compelling alternative to traditional ozonolysis. While ozonolysis is a powerful and widely used technique, the two-step dihydroxylation-cleavage sequence utilizing this compound can offer comparable or even superior yields, particularly for certain substrates, with the added benefit of avoiding the generation of potentially explosive ozone.

This guide provides an objective comparison of the performance of this compound and ozonolysis for the oxidative cleavage of carbon-carbon double bonds, supported by experimental data and detailed protocols.

Performance Comparison: Ozonolysis vs. This compound

The overall transformation of an alkene to carbonyl compounds can be achieved via two primary pathways: a direct one-step ozonolysis or a two-step sequence involving dihydroxylation followed by glycol cleavage with this compound. The choice between these methods often depends on the specific substrate, desired scale, and safety considerations.

FeatureOzonolysisThis compound (Two-Step)
Overall Process One-step cleavage of the C=C double bond.Two-step process: 1. Dihydroxylation of the alkene to a 1,2-diol. 2. Oxidative cleavage of the 1,2-diol.
Reagents Ozone (O₃), followed by a reductive or oxidative workup agent (e.g., dimethyl sulfide (B99878), zinc, hydrogen peroxide).1. Dihydroxylating agent (e.g., OsO₄ (catalytic), N-methylmorpholine N-oxide (NMO)). 2. This compound (Pb(OAc)₄).
Reaction Conditions Typically performed at low temperatures (-78 °C) to control the reaction and stabilize intermediates.[1][2]Dihydroxylation is often carried out at room temperature. The subsequent this compound cleavage is also typically performed at or near room temperature.
Safety Concerns Ozone is a toxic and explosive gas.[2] Ozonide intermediates can be explosive.[2]This compound is a toxic heavy metal salt and should be handled with care.[3] Osmium tetroxide (used in dihydroxylation) is highly toxic and volatile.
Waste Products Depends on the workup agent (e.g., dimethyl sulfoxide, zinc oxide).Lead(II) acetate, acetic acid.

Quantitative Data Comparison

The following table provides a comparative overview of reported yields for the oxidative cleavage of representative alkenes using both ozonolysis and the two-step this compound method.

SubstrateMethodProduct(s)Reported Yield (%)
Cyclohexene (B86901)Ozonolysis (reductive workup)Adipaldehyde (B86109)65-72%
Cyclohexene1. Dihydroxylation (OsO₄/NMO) 2. This compound CleavageAdipaldehydeDihydroxylation: 91-97% Cleavage: High-yielding (specific yield for this diol not found, but generally high for cis-diols)
trans-StilbeneOzonolysis (oxidative workup)Benzoic Acid~95%
trans-Stilbene1. Dihydroxylation 2. This compound CleavageBenzaldehydeDihydroxylation: 52-85% (asymmetric) Cleavage: High-yielding (specific yield for this diol not found)

Experimental Protocols

Ozonolysis of Cyclohexene (Reductive Workup)

This protocol is adapted from established literature procedures.

Materials:

Procedure:

  • A solution of cyclohexene in a mixture of dichloromethane and methanol is cooled to -78 °C using a dry ice/acetone bath.

  • A stream of ozone is bubbled through the solution until a blue color persists, indicating the complete consumption of the alkene.

  • Excess ozone is removed by bubbling nitrogen gas through the solution until the blue color disappears.

  • Dimethyl sulfide is added to the reaction mixture at -78 °C to reduce the ozonide.

  • The reaction is allowed to warm to room temperature and stirred for several hours.

  • The solvent is removed under reduced pressure, and the resulting crude adipaldehyde can be purified by distillation or chromatography.

Two-Step Cleavage of Cyclohexene via this compound

This protocol combines a standard dihydroxylation procedure with a general method for this compound cleavage.

Step 1: Dihydroxylation of Cyclohexene

Materials:

  • Cyclohexene

  • N-methylmorpholine N-oxide (NMO)

  • Osmium tetroxide (OsO₄) solution (catalytic amount)

  • Acetone/water solvent mixture

  • Sodium sulfite (B76179) (Na₂SO₃)

Procedure:

  • Cyclohexene and NMO are dissolved in an acetone/water mixture.

  • A catalytic amount of osmium tetroxide solution is added to the stirring solution.

  • The reaction is stirred at room temperature until the alkene is consumed (monitored by TLC).

  • The reaction is quenched by the addition of solid sodium sulfite.

  • The mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield cis-1,2-cyclohexanediol.

Step 2: this compound Cleavage of cis-1,2-Cyclohexanediol

Materials:

  • cis-1,2-Cyclohexanediol

  • This compound (Pb(OAc)₄)

  • Anhydrous benzene (B151609) or acetic acid

Procedure:

  • cis-1,2-Cyclohexanediol is dissolved in anhydrous benzene or acetic acid.

  • This compound is added portion-wise to the stirring solution at room temperature. The reaction is often mildly exothermic.

  • The reaction is stirred until the diol is consumed (monitored by TLC).

  • The reaction mixture is filtered to remove the precipitated lead(II) acetate.

  • The filtrate is carefully washed with water and sodium bicarbonate solution to remove acetic acid.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield adipaldehyde.

Signaling Pathways and Experimental Workflows

Ozonolysis Reaction Mechanism

The ozonolysis of an alkene proceeds through the formation of a primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide. Reductive or oxidative workup then cleaves the ozonide to yield the final carbonyl products.

Ozonolysis_Mechanism Alkene Alkene Molozonide Primary Ozonide (Molozonide) Alkene->Molozonide + O₃ Ozone Ozone (O₃) Carbonyl_Criegee Carbonyl Compound + Criegee Intermediate Molozonide->Carbonyl_Criegee Rearrangement Ozonide Secondary Ozonide Carbonyl_Criegee->Ozonide Recombination Products Aldehydes/Ketones or Carboxylic Acids Ozonide->Products Workup Workup Workup (Reductive or Oxidative) Lead_Tetraacetate_Workflow cluster_step1 Step 1: Dihydroxylation cluster_step2 Step 2: Oxidative Cleavage Alkene Alkene Diol cis-1,2-Diol Alkene->Diol OsO₄ (cat.), NMO Diol_cleavage cis-1,2-Diol Products Aldehydes/Ketones Diol_cleavage->Products This compound (Pb(OAc)₄) Criegee_Oxidation_Mechanism Diol 1,2-Diol Cyclic_Ester Cyclic Lead(IV) Ester Intermediate Diol->Cyclic_Ester + Pb(OAc)₄ - 2 AcOH PbOAc4 Pb(OAc)₄ Products 2 x Carbonyl Compounds + Pb(OAc)₂ + 2 AcOH Cyclic_Ester->Products Fragmentation

References

Reactivity of Cis-Glycols vs. Trans-Glycols with Lead(IV) Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of diastereomeric glycols is crucial for stereoselective synthesis and the development of targeted therapeutics. This guide provides an in-depth comparison of the reactivity of cis- and trans-glycols with Lead(IV) acetate (B1210297) (LTA), supported by experimental data and detailed protocols.

The oxidative cleavage of vicinal diols (glycols) by Lead(IV) acetate, a reaction known as the Criegee oxidation, is a powerful tool in organic synthesis for the formation of aldehydes and ketones. A key characteristic of this reaction is its dependence on the stereochemistry of the diol substrate. It is a well-established principle that cis-glycols react significantly faster with LTA than their trans counterparts.[1][2][3][4][5][6][7][8][9][10] This difference in reactivity can be exploited to achieve selective cleavage in molecules containing multiple diol functionalities.

Data Presentation: Quantitative Comparison of Reaction Rates

The enhanced reactivity of cis-glycols is attributed to the facile formation of a cyclic intermediate with the lead reagent. In cis-diols, the hydroxyl groups are spatially oriented in close proximity, allowing for the ready formation of a five-membered cyclic lead(IV) ester. This intermediate then undergoes a concerted decomposition to yield the carbonyl products. For trans-diols, the formation of such a cyclic intermediate is sterically hindered, leading to a much slower reaction rate.[2]

Diol SubstrateRelative Rate of Oxidation with LTA
cis-1,2-CyclohexanediolVery Fast (Too rapid to measure by the experimental method)
trans-1,2-Cyclohexanediol (B13532)1.0

Table 1: Relative rates of oxidation of cis- and trans-1,2-cyclohexanediol with Lead(IV) acetate in acetic acid. The rate for the trans-isomer is set as the baseline for comparison. The reaction of the cis-isomer was too fast to be measured under the same conditions, indicating a significantly higher reaction rate.

Experimental Protocols

The following are representative experimental protocols for the oxidative cleavage of glycols using Lead(IV) acetate.

General Procedure for the Criegee Oxidation of a 1,2-Diol

This protocol is a general method for the cleavage of vicinal diols.

Materials:

  • 1,2-diol (1.0 eq)

  • Lead(IV) acetate (Pb(OAc)₄) (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., benzene, toluene, dichloromethane, or acetic acid)[7]

  • Ethylene (B1197577) glycol (for quenching)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the 1,2-diol in the chosen anhydrous solvent.

  • Add Lead(IV) acetate portion-wise to the stirred solution at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain the desired temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the starting diol indicates the completion of the reaction.

  • Upon completion, quench the reaction by adding a small amount of ethylene glycol to consume any excess LTA.

  • Filter the reaction mixture to remove the precipitated lead(II) acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.

Selective Cleavage of a cis-Diol in the Presence of a trans-Diol

The significant difference in reaction rates allows for the selective oxidation of a cis-diol in the presence of a trans-diol.

Procedure:

  • Follow the general procedure described above, but use a stoichiometric amount of Lead(IV) acetate (1.0 - 1.1 eq) relative to the cis-diol.

  • Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize the oxidation of the trans-diol.

  • Carefully monitor the reaction by TLC to ensure the complete consumption of the cis-diol while the trans-diol remains largely unreacted.

  • Work-up the reaction as described in the general procedure to isolate the product from the cleavage of the cis-diol and the unreacted trans-diol.

Mandatory Visualization: Reaction Mechanisms

The differing reaction pathways for cis- and trans-glycols with LTA are illustrated below.

G Mechanism of LTA Oxidation of cis-Glycols cluster_cis cis-Glycol Pathway (Fast) cis_glycol cis-Glycol intermediate Cyclic Lead(IV) Ester (Five-membered ring) cis_glycol->intermediate + LTA - 2 AcOH LTA Pb(OAc)₄ products Aldehydes/Ketones + Pb(OAc)₂ intermediate->products Concerted Decomposition

Mechanism for the rapid oxidation of cis-glycols with LTA.

G Mechanism of LTA Oxidation of trans-Glycols cluster_trans trans-Glycol Pathway (Slow) trans_glycol trans-Glycol mono_alkoxide Acyclic Mono-alkoxide trans_glycol->mono_alkoxide + LTA - AcOH LTA Pb(OAc)₄ cleavage Slow Cleavage mono_alkoxide->cleavage Rate-determining step products Aldehydes/Ketones + Pb(OAc)₂ cleavage->products

Mechanism for the slow oxidation of trans-glycols with LTA.

References

A Comparative Guide to Diol Cleavage: Lead Tetraacetate vs. Potassium Permanganate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the oxidative cleavage of vicinal diols is a critical transformation in organic synthesis. This guide provides an objective comparison of two common reagents for this purpose: lead tetraacetate (LTA) and potassium permanganate (B83412) (KMnO₄). We will delve into their mechanisms, performance, and practical considerations, supported by experimental data and protocols to inform your choice of methodology.

At a Glance: Key Differences

FeatureThis compound (LTA)Potassium Permanganate (KMnO₄)
Reaction Name Criegee OxidationPermanganate Oxidation
Selectivity High for 1,2-diols; minimal over-oxidation.Lower; prone to over-oxidation of aldehydes to carboxylic acids.
Reaction Conditions Mild; typically anhydrous organic solvents.Harsh; often requires heat and acidic or neutral pH for cleavage.
Stereoselectivity cis-Diols react significantly faster than trans-diols.Not a primary consideration for cleavage as harsh conditions are used.
Substrate Scope Broad; effective for various 1,2-diols, including those in carbohydrates.Generally used for the oxidative cleavage of alkenes through a diol intermediate.
Toxicity High; lead is a toxic heavy metal. Requires careful handling.Moderate; strong oxidant, but less persistent environmental toxin than lead.
Cost More expensive than KMnO₄.Inexpensive and widely available.

Mechanism of Action

The differing performance of these two reagents can be understood by examining their reaction mechanisms.

This compound (Criegee Oxidation)

This compound cleaves 1,2-diols through a concerted mechanism known as the Criegee oxidation.[1] This process involves the formation of a cyclic lead(IV) ester intermediate. The stereochemical arrangement of the diol is crucial; cis-diols, where the hydroxyl groups are in close proximity, readily form the five-membered cyclic intermediate and thus react much faster than trans-diols.[2][3] The subsequent decomposition of this intermediate directly yields the corresponding aldehydes or ketones and lead(II) diacetate. This mechanism is efficient and minimizes the chance of over-oxidation.[4]

G cluster_0 This compound Mechanism (Criegee Oxidation) Diol Vicinal Diol Intermediate Cyclic Lead(IV) Ester Intermediate Diol->Intermediate + Pb(OAc)₄ LTA Pb(OAc)₄ LTA->Intermediate Products Aldehydes/Ketones + Pb(OAc)₂ Intermediate->Products Concerted Decomposition AceticAcid - 2 AcOH

Caption: Criegee oxidation mechanism of diol cleavage by this compound.

Potassium Permanganate

Potassium permanganate is a powerful oxidizing agent. While it can be used to synthesize diols from alkenes under cold, dilute, and basic conditions, its application for the cleavage of existing diols requires more forceful conditions, such as heat and a neutral or acidic environment.[5][6][7] The reaction proceeds through the formation of a cyclic manganate (B1198562) ester, similar to the initial dihydroxylation of an alkene.[8] However, under cleavage conditions, this intermediate is unstable and fragments, breaking the carbon-carbon bond. A significant drawback is that any aldehyde products are often further oxidized to carboxylic acids by the potent permanganate.[9][10]

G cluster_1 Potassium Permanganate Mechanism Diol Vicinal Diol Intermediate Cyclic Manganate Ester Diol->Intermediate + KMnO₄ KMnO4 KMnO₄ (hot, acidic/neutral) KMnO4->Intermediate CleavageProducts Aldehydes/Ketones Intermediate->CleavageProducts Fragmentation OverOxidation Carboxylic Acids CleavageProducts->OverOxidation Further Oxidation (if aldehyde)

Caption: Diol cleavage and over-oxidation by potassium permanganate.

Performance and Yields

Direct quantitative comparisons of yields for the cleavage of the same diol by both reagents are not abundant in the literature. However, the general characteristics of each reaction provide a clear picture of their expected performance.

This compound: Generally provides high yields of aldehydes and ketones.[3] Its mild nature and the concerted mechanism prevent over-oxidation, making it the reagent of choice when the aldehyde product is desired and sensitive functional groups are present. For example, the cleavage of various diols in carbohydrate chemistry proceeds cleanly with LTA.[2]

Potassium Permanganate: Yields of aldehydes from diol cleavage are often low due to over-oxidation to carboxylic acids.[9] It is more suitable when the desired products are ketones (which are resistant to further oxidation) or carboxylic acids. The harsh reaction conditions can also lead to side reactions and lower overall yields of the desired cleavage products.

Illustrative Yield Comparison (General)

Substrate TypeProduct TypeTypical Yield with LTATypical Yield with KMnO₄
Diol leading to AldehydesAldehydesGood to ExcellentPoor to Moderate (over-oxidation is a major issue)
Diol leading to KetonesKetonesGood to ExcellentModerate to Good
Diol leading to Carboxylic AcidsCarboxylic AcidsNot ApplicableModerate to Good (as the final oxidation product)

Experimental Protocols

Below are representative experimental protocols for the cleavage of a generic 1,2-diol using both reagents.

Experimental Workflow

G cluster_2 General Experimental Workflow for Diol Cleavage Start Dissolve Diol in Appropriate Solvent AddOxidant Add Oxidizing Agent (LTA or KMnO₄) Start->AddOxidant Reaction Stir at Specified Temperature and Time AddOxidant->Reaction Quench Quench the Reaction Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purify Purification (e.g., Chromatography) Workup->Purify

Caption: A generalized workflow for oxidative diol cleavage experiments.

Protocol 1: Diol Cleavage with this compound (Criegee Oxidation)

This protocol is adapted from a general procedure for the Criegee oxidation.

Materials:

  • 1,2-diol (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., benzene (B151609), toluene (B28343), or glacial acetic acid)[2]

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the 1,2-diol in the chosen anhydrous solvent.

  • Cool the solution in an ice bath.

  • Add this compound portion-wise to the stirred solution over 15-30 minutes. The reaction is often exothermic.

  • After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a few drops of ethylene (B1197577) glycol or by pouring the mixture into a saturated aqueous solution of sodium bicarbonate.

  • Filter the mixture through a pad of celite to remove the lead salts.

  • Transfer the filtrate to a separatory funnel, and if an organic solvent like benzene or toluene was used, wash with water and brine. If acetic acid was the solvent, neutralize carefully with a base and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain the desired aldehyde or ketone.

Protocol 2: Diol Cleavage with Potassium Permanganate

This protocol describes conditions generally required for the oxidative cleavage of a diol.

Materials:

  • 1,2-diol (1.0 eq)

  • Potassium permanganate (2.0 - 3.0 eq)

  • Solvent system (e.g., aqueous acetone (B3395972) or acetic acid)

  • Dilute sulfuric acid (if acidic conditions are desired)

Procedure:

  • In a round-bottom flask, dissolve the 1,2-diol in the chosen solvent system.

  • If acidic conditions are required, add dilute sulfuric acid to the solution.

  • Heat the solution to the desired temperature (typically 50-100 °C).

  • Slowly add a solution of potassium permanganate in water to the heated diol solution. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Maintain the temperature and continue stirring until the starting material is consumed (monitor by TLC). This may take several hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench any excess permanganate by adding a small amount of sodium bisulfite until the purple color disappears completely.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Extract the aqueous filtrate with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product, which will likely be a mixture containing ketones and/or carboxylic acids.

  • Purify the product(s) by appropriate methods such as column chromatography or crystallization.

Safety and Handling

  • This compound: LTA is highly toxic and can be absorbed through the skin.[2] It should be handled with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (gloves, lab coat, and safety glasses). It is also hygroscopic and should be stored in a desiccator.

  • Potassium Permanganate: KMnO₄ is a strong oxidizing agent and can cause fires or explosions upon contact with combustible materials. It should be handled with care, avoiding contact with skin and eyes.

Conclusion

The choice between this compound and potassium permanganate for diol cleavage is largely dictated by the desired outcome and the nature of the substrate.

  • This compound is the superior reagent for the selective and high-yield synthesis of aldehydes and ketones from vicinal diols, particularly when dealing with sensitive substrates. Its primary drawback is its high toxicity.

  • Potassium permanganate is a powerful, inexpensive oxidant that can effect diol cleavage, but its lack of selectivity often leads to over-oxidation to carboxylic acids . It is a less favorable choice for the clean synthesis of aldehydes from diols.

For drug development and complex molecule synthesis where precision and yield are paramount, this compound, despite its hazards, is often the more reliable choice for diol cleavage. For simpler transformations where the ketone or carboxylic acid is the target and cost is a significant factor, potassium permanganate may be considered.

References

Unraveling the Sweet Secrets: A Comparative Guide to Carbohydrate Structural Elucidation Using Lead Tetraacetate Cleavage and Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of carbohydrates is a critical step in understanding their biological function and therapeutic potential. This guide provides a comprehensive comparison of the classical lead tetraacetate cleavage method with modern analytical techniques, offering insights into their respective strengths and weaknesses supported by experimental data.

The intricate three-dimensional architecture of carbohydrates—defined by their constituent monosaccharide units, the nature of their glycosidic linkages, and their branching patterns—presents a formidable analytical challenge. Historically, chemical degradation methods like this compound cleavage have been pivotal in deciphering these complex structures. Today, a suite of advanced spectroscopic and enzymatic techniques provides powerful and often more detailed alternatives. This guide compares the utility of this compound cleavage with periodic acid oxidation, Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic hydrolysis for the structural analysis of carbohydrates.

A Comparative Overview of Analytical Methodologies

The selection of an appropriate method for carbohydrate structural analysis is dictated by the specific structural information required, the quantity of sample available, and the inherent complexity of the carbohydrate molecule. The following table provides a quantitative comparison of the key performance characteristics of each technique.

Table 1: Quantitative Comparison of Methods for Carbohydrate Structural Elucidation

FeatureThis compound CleavagePeriodic Acid OxidationNMR SpectroscopyGC-MSEnzymatic Hydrolysis
Primary Information Vicinal diol cleavage, ring size, linkageVicinal diol cleavage, ring size, linkageAnomeric configuration, linkage position, 3D structure, monomer identityMonosaccharide composition, linkage analysisSpecific linkage cleavage, sequence information
Principle Oxidative cleavage of C-C bonds of vicinal diolsOxidative cleavage of C-C bonds of vicinal diolsNuclear spin properties in a magnetic fieldSeparation and mass analysis of volatile derivativesSpecific glycosidic bond cleavage by enzymes
Sample Requirement MilligramsMilligramsMilligrams to microgramsMicrograms to nanogramsMicrograms
Analysis Time HoursHoursMinutes to hours per experimentApproximately 1 hour per sampleHours to days
Selectivity Preferential cleavage of cis-glycolsLess selective for glycol stereochemistryHighly selective for diverse structural featuresHigh for monomer identificationHighly specific to linkage type
Data Output Aldehydes, ketonesAldehydes, ketonesChemical shifts, coupling constants, Nuclear Overhauser Effects (NOEs)Chromatogram, mass spectraCleavage products (oligosaccharides)
Advantages Can be faster than periodate (B1199274) in certain organic solventsEffective in aqueous solutionsNon-destructive, provides detailed 3D structural informationHigh sensitivity, excellent for quantificationHigh specificity, mild reaction conditions
Limitations Use of a toxic reagent, requires anhydrous conditions, destructivePotential for over-oxidation, destructiveLower sensitivity compared to MS, complex spectraDestructive, requires derivatizationDependent on the availability of specific enzymes, can be time-consuming

The Classical Approach: this compound Cleavage (Criegee Oxidation)

This compound (Pb(OAc)₄) is a potent oxidizing agent that specifically cleaves the carbon-carbon bond of vicinal diols (1,2-diols), resulting in the formation of two carbonyl groups (aldehydes or ketones)[1]. This reaction, known as the Criegee oxidation, has been a cornerstone in carbohydrate chemistry for determining the ring size of monosaccharides and identifying the positions of glycosidic linkages[1][2]. A notable feature of this reaction is its stereochemical preference, reacting more rapidly with cis-diols than trans-diols, which can provide valuable structural insights[1].

A primary application of this method is in establishing the ring form (pyranose versus furanose) of a monosaccharide. This is achieved by first protecting all free hydroxyl groups via methylation, followed by hydrolysis of the glycosidic bond to expose the anomeric hydroxyl. Subsequent oxidation with this compound cleaves the newly formed vicinal diols, and analysis of the resulting products reveals the original ring structure.

Carbohydrate Carbohydrate Sample Methylation Permethylation (e.g., MeI, Ag2O) Carbohydrate->Methylation Hydrolysis Acid Hydrolysis (to cleave glycosidic bond) Methylation->Hydrolysis LTA_Oxidation This compound Cleavage Hydrolysis->LTA_Oxidation Analysis Product Analysis (e.g., GC-MS, HPLC) LTA_Oxidation->Analysis

Caption: Workflow for ring size determination using this compound.

Modern Alternatives for In-Depth Structural Analysis

Periodic Acid Oxidation (Malaprade Reaction)

Analogous to this compound, periodic acid (HIO₄) also facilitates the cleavage of vicinal diols. The Malaprade reaction offers the advantage of being conducted in aqueous solutions, which is often more suitable for the solubility of many carbohydrates[3]. However, it generally exhibits less stereochemical selectivity compared to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides a comprehensive view of carbohydrate structure[4]. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, researchers can ascertain:

  • Anomeric configuration (α or β): Determined from the chemical shift and coupling constant of the anomeric proton (H-1)[5][6].

  • Monosaccharide identity: By comparing the complete set of proton and carbon chemical shifts against established databases.

  • Glycosidic linkage positions: Through-bond (e.g., HMBC) and through-space (e.g., NOESY/ROESY) correlation experiments identify the specific carbons involved in the glycosidic bond[7].

  • Three-dimensional structure and conformation: Analysis of nuclear Overhauser effects (NOEs) and coupling constants provides insights into the spatial arrangement of the molecule.

cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR 1H NMR (Anomeric signals) COSY COSY/TOCSY (Spin systems of residues) H1_NMR->COSY C13_NMR 13C NMR (Number of residues) HSQC HSQC (C-H correlations) C13_NMR->HSQC COSY->HSQC Assign spin systems HMBC HMBC (Linkage analysis) HSQC->HMBC Identify linkage carbons NOESY NOESY/ROESY (Through-space correlations, sequence) HSQC->NOESY Identify interacting protons Structure Complete 3D Structure HMBC->Structure NOESY->Structure

Caption: Logical workflow for carbohydrate structure elucidation using 2D-NMR.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that is instrumental in determining monosaccharide composition and performing linkage analysis[8]. As carbohydrates are non-volatile, they require chemical derivatization prior to analysis. A widely used method is their conversion to alditol acetates[4][8]. This process involves the complete hydrolysis of the polysaccharide into its monosaccharide components, followed by reduction to their corresponding alditols and subsequent acetylation of the hydroxyl groups. The resulting volatile derivatives are then separated by gas chromatography and identified by their characteristic mass spectra.

Polysaccharide Polysaccharide Sample Hydrolysis Acid Hydrolysis (e.g., TFA) Polysaccharide->Hydrolysis Reduction Reduction (e.g., NaBH4) Hydrolysis->Reduction Acetylation Acetylation (e.g., Acetic Anhydride) Reduction->Acetylation GCMS GC-MS Analysis Acetylation->GCMS Composition Monosaccharide Composition GCMS->Composition

Caption: Workflow for monosaccharide composition analysis by GC-MS.

Enzymatic Hydrolysis

Enzymatic hydrolysis leverages the high specificity of glycosidase enzymes to cleave particular glycosidic linkages[9]. By employing a panel of enzymes with well-defined specificities, the sequence and linkage pattern of a carbohydrate can be meticulously mapped out. For instance, a β(1→4)-galactosidase will exclusively cleave a terminal galactose that is linked in a β(1→4) fashion to the adjacent sugar residue. The products of these enzymatic digestions are typically analyzed by High-Performance Liquid Chromatography (HPLC) or mass spectrometry.

Detailed Experimental Protocols

Protocol 1: this compound Cleavage of a Methyl Glycoside for Ring Size Determination
  • Permethylation: Dissolve 10 mg of the methyl glycoside in 1 mL of dry dimethylformamide (DMF). To this solution, add 50 mg of silver oxide (Ag₂O) and 0.5 mL of methyl iodide (MeI). The mixture is stirred in the dark at room temperature for 24 hours. The reaction is quenched by the addition of a few drops of a 10% sodium thiosulfate (B1220275) solution. The permethylated product is extracted with dichloromethane (B109758), washed with water, and dried over anhydrous sodium sulfate. The solvent is then evaporated to yield the permethylated glycoside.

  • Hydrolysis: The permethylated product is dissolved in 1 mL of 1 M trifluoroacetic acid (TFA) and heated at 100°C for 4 hours. The TFA is subsequently removed by evaporation under a gentle stream of nitrogen.

  • This compound Oxidation: The hydrolyzed product is dissolved in 1 mL of dry benzene, and 1.1 molar equivalents of this compound are added. The reaction is stirred at room temperature for 1 hour.

  • Work-up: Excess this compound is quenched by the addition of a few drops of ethylene (B1197577) glycol. The solution is then filtered to remove the precipitated lead salts.

  • Analysis: The resulting aldehyde products are analyzed by GC-MS following appropriate derivatization (e.g., reduction and acetylation) to identify the cleavage products, which in turn allows for the deduction of the original ring size.

Protocol 2: 2D-NMR Analysis of a Disaccharide for Linkage Determination
  • Sample Preparation: A 5-10 mg sample of the disaccharide is dissolved in 0.5 mL of deuterium (B1214612) oxide (D₂O).

  • 1D NMR: A 1D ¹H NMR spectrum is acquired to identify the characteristic signals of the anomeric protons.

  • 2D COSY: A 2D COSY spectrum is recorded to establish the proton-proton correlations within each monosaccharide residue, enabling the assignment of all protons within each spin system.

  • 2D HSQC: A 2D HSQC spectrum is acquired to correlate each proton with its directly attached carbon atom, facilitating the assignment of the carbon signals.

  • 2D HMBC: A 2D HMBC spectrum is used to identify long-range (2-3 bond) proton-carbon correlations. A cross-peak between the anomeric proton of one residue and a carbon of the adjacent residue definitively identifies the glycosidic linkage position.

  • 2D NOESY/ROESY: A 2D NOESY or ROESY spectrum is recorded to identify through-space correlations. A cross-peak between the anomeric proton of one residue and a proton on the aglyconic residue confirms the linkage and provides valuable information about the conformation around the glycosidic bond.

Protocol 3: GC-MS Analysis of Monosaccharide Composition via Alditol Acetates
  • Hydrolysis: A 1-2 mg sample of the polysaccharide is placed in a screw-cap tube with 1 mL of 2 M trifluoroacetic acid (TFA) and heated at 121°C for 2 hours. After cooling, the TFA is evaporated under a stream of nitrogen.

  • Reduction: To the dried sample, 0.5 mL of a freshly prepared solution of sodium borohydride (B1222165) (10 mg/mL in 1 M NH₄OH) is added, and the mixture is incubated at room temperature for 1.5 hours. A few drops of glacial acetic acid are added to neutralize the excess reagent.

  • Acetylation: The sample is evaporated to dryness. To remove borates, 0.5 mL of methanol (B129727) is added and evaporated; this step is repeated three times. Subsequently, 0.5 mL of acetic anhydride (B1165640) and 0.5 mL of pyridine (B92270) are added, and the mixture is heated at 100°C for 1 hour.

  • Extraction: After cooling, 1 mL of water and 1 mL of dichloromethane are added. The mixture is vortexed and centrifuged. The lower organic layer containing the alditol acetates is collected.

  • GC-MS Analysis: An aliquot of the organic layer is injected into the GC-MS system. The alditol acetates are separated using a suitable temperature program and identified by their retention times and mass spectra in comparison to authentic standards.

Protocol 4: Enzymatic Digestion for Linkage Analysis
  • Enzyme Selection: Based on preliminary information about the carbohydrate, such as its monosaccharide composition, a panel of specific exoglycosidases is selected.

  • Digestion: In separate microcentrifuge tubes, a small amount of the carbohydrate (e.g., 100 µg) is dissolved in the appropriate enzyme buffer (typically 50 mM sodium acetate (B1210297) or phosphate (B84403) buffer at the enzyme's optimal pH). A specific amount of the enzyme (e.g., 1-5 mU) is added, and the mixture is incubated at the optimal temperature (e.g., 37°C) for a defined period (e.g., 2-16 hours).

  • Reaction Quenching: The enzymatic reaction is terminated by heating the sample at 100°C for 5 minutes.

  • Analysis: The digestion products are analyzed using a suitable technique, such as HPLC with pulsed amperometric detection (HPAE-PAD) or mass spectrometry, to identify the released monosaccharides or smaller oligosaccharides.

  • Interpretation: The release of a specific monosaccharide by a linkage-specific enzyme provides definitive evidence for the presence of that terminal linkage in the original carbohydrate structure.

Conclusion

The structural elucidation of carbohydrates is a complex yet vital endeavor in numerous scientific disciplines. While classical chemical degradation methods like this compound cleavage laid the groundwork for our understanding, modern analytical techniques now provide unparalleled sensitivity, specificity, and a more holistic view of carbohydrate architecture. NMR spectroscopy is preeminent in its ability to deliver detailed three-dimensional structural information non-destructively. GC-MS offers exceptional sensitivity for compositional and linkage analysis, while enzymatic hydrolysis provides exquisite specificity for sequencing. The optimal strategy for a given research question often involves a synergistic combination of these powerful techniques. This guide provides the essential framework for researchers to navigate the analytical landscape and select the most appropriate tools to unlock the structural secrets of carbohydrates.

References

A Comparative Guide to Quantitative Analysis of Lead Tetraacetate Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing lead tetraacetate (Pb(OAc)₄), accurate quantitative analysis is paramount. This guide provides a comparative overview of the primary analytical methods for the determination of this compound, with a focus on titrimetric techniques. Experimental protocols, quantitative data, and the underlying chemical principles are detailed to assist in method selection and implementation.

Comparison of Quantitative Analysis Methods

The quantitative determination of this compound, a powerful oxidizing agent, primarily relies on titrimetric methods. These classical chemical analysis techniques offer robust, cost-effective, and accurate means of assaying this reagent. The following table summarizes the key quantitative parameters for the most common methods.

MethodPrincipleTypical Titrant(s)End Point DetectionLimit of DeterminationKey AdvantagesKey Disadvantages
Potentiometric Titration Redox titration where the potential difference between two electrodes is measured as a function of titrant volume.Sodium Thiosulphate (Na₂S₂O₃), Sodium Metabisulphite (Na₂S₂O₅)Large potential jump at the equivalence point.As low as 0.14 mg of Pb(IV).[1]High precision, suitable for colored or turbid solutions, automatable.Requires specialized equipment (potentiometer and electrodes).
Iodometric Titration Indirect redox titration where this compound oxidizes iodide to iodine, which is then titrated with a standard reducing agent.Sodium Thiosulphate (Na₂S₂O₃)Visual (disappearance of starch-iodine blue color) or potentiometric.Not explicitly found in search results.Simple, inexpensive, sharp and easily detectable end point with a visual indicator.Potential for iodine loss due to volatility, susceptible to interferences from other oxidizing agents.

Experimental Protocols

Potentiometric Titration of this compound

This method is based on the quantitative reduction of lead(IV) to lead(II) by a suitable reducing agent. The change in the electrochemical potential of the solution is monitored to determine the equivalence point.

Materials and Reagents:

  • This compound sample

  • Glacial acetic acid

  • Standardized sodium thiosulphate or sodium metabisulphite solution

  • Potentiometer with a platinum indicator electrode and a saturated calomel (B162337) reference electrode (SCE)

Procedure: .[1]

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in glacial acetic acid.

  • Titration Setup: Place the dissolved sample in a beaker with a magnetic stirrer. Immerse the platinum and reference electrodes into the solution.

  • Titration: Titrate the this compound solution with the standardized reducing agent (sodium thiosulphate or sodium metabisulphite).

  • End Point Determination: Record the potential (in millivolts) after each addition of the titrant. The equivalence point is identified by the largest change in potential for a given volume of titrant added. This can be determined from a titration curve or its first/second derivative.

Iodometric Titration of this compound

This widely used method involves the reaction of this compound with an excess of potassium iodide, which liberates iodine. The liberated iodine is then titrated with a standard solution of sodium thiosulphate.

Materials and Reagents:

  • This compound sample

  • Glacial acetic acid

  • Potassium iodide (KI)

  • Standardized sodium thiosulphate (Na₂S₂O₃) solution

  • Starch indicator solution

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in glacial acetic acid.

  • Reaction with Iodide: To the dissolved sample, add an excess of a potassium iodide solution. The this compound will oxidize the iodide ions to iodine, resulting in a brownish-yellow solution.

    • Reaction: Pb(OAc)₄ + 2KI → Pb(OAc)₂ + 2KOAc + I₂

  • Titration: Immediately titrate the liberated iodine with a standardized sodium thiosulphate solution.

    • Reaction: I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆

  • End Point Determination: As the titration proceeds, the color of the solution will fade. When the solution becomes a pale yellow, add a few drops of starch indicator. The solution will turn a deep blue-black. Continue the titration dropwise until the blue color disappears, indicating the end point.

Key Chemical Reactions and Pathways Involving this compound

This compound is a versatile oxidizing agent in organic synthesis. Understanding the reaction mechanisms is crucial for its application in drug development and other research areas.

Criegee Oxidation (Glycol Cleavage)

This compound is famously used for the oxidative cleavage of 1,2-diols (glycols) to form aldehydes or ketones, a reaction known as the Criegee oxidation.[2][3] The reaction proceeds through a cyclic intermediate.

Criegee_Oxidation diol 1,2-Diol intermediate Cyclic Lead(IV) Ester Intermediate diol->intermediate + Pb(OAc)₄ lta Pb(OAc)₄ products Aldehydes/Ketones intermediate->products Fragmentation pboac2 Pb(OAc)₂ intermediate->pboac2 Fragmentation

Caption: The Criegee oxidation of a 1,2-diol with this compound proceeds via a cyclic intermediate.

Oxidative Decarboxylation of Carboxylic Acids

This compound can also effect the oxidative decarboxylation of carboxylic acids.[4][5][6] This reaction can proceed through either a radical or an ionic pathway, depending on the substrate and reaction conditions, to yield a variety of products including alkanes, alkenes, and esters.

Oxidative_Decarboxylation cluster_radical Radical Pathway cluster_ionic Ionic Pathway rcooh Carboxylic Acid r_radical Alkyl Radical (R•) rcooh->r_radical + Pb(OAc)₄ lta Pb(OAc)₄ co2 CO₂ products_radical Alkanes / Alkenes r_radical->products_radical Further Reactions rcooh2 Carboxylic Acid carbocation Carbocation (R+) rcooh2->carbocation + Pb(OAc)₄ lta2 Pb(OAc)₄ co2_2 CO₂ products_ionic Alkenes / Esters carbocation->products_ionic Further Reactions

Caption: Oxidative decarboxylation by this compound can proceed through radical or ionic pathways.

Conclusion

The quantitative analysis of this compound is most reliably and commonly performed using titrimetric methods. Potentiometric titration offers high precision and is suitable for automated systems, while iodometric titration provides a simple and cost-effective alternative with a clear visual end point. The choice of method will depend on the specific requirements of the assay, including the desired level of precision, the nature of the sample matrix, and the available equipment. For researchers in drug development and organic synthesis, a thorough understanding of these analytical techniques, as well as the reaction mechanisms of this compound, is essential for successful and reproducible outcomes.

References

A Comparative Guide to Lead Tetraacetate and Other Oxidants for Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice of an oxidizing agent for converting alcohols to aldehydes and ketones is critical. This decision impacts yield, selectivity, and the feasibility of scaling up a reaction. This guide provides an objective comparison of lead tetraacetate (LTA) with other common oxidants, supported by experimental data and detailed protocols, to aid in the selection of the most suitable reagent for a given synthetic challenge.

Overview of Oxidants

The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a fundamental transformation in organic synthesis. This compound offers a classical approach, but a variety of other reagents, each with distinct advantages and disadvantages, are now commonplace. This guide will focus on comparing LTA with Dess-Martin Periodinane (DMP), the reagents used in Swern oxidation, and chromium-based oxidants like Pyridinium (B92312) Chlorochromate (PCC).

This compound (LTA) is a powerful oxidizing agent that can convert primary alcohols to aldehydes and secondary alcohols to ketones.[1][2][3][4] A significant advantage of LTA is its tendency to avoid over-oxidation of aldehydes to carboxylic acids.[2][4] The reactions are typically performed at room temperature in the presence of a base like pyridine (B92270).[1][2][3] However, LTA is highly toxic due to its lead content and is sensitive to moisture, requiring careful handling and disposal.[2][3][5][6][7][8]

Dess-Martin Periodinane (DMP) is a hypervalent iodine reagent known for its mild and highly selective oxidation of alcohols to aldehydes and ketones.[9][10][11][12] It operates under neutral pH and at room temperature, which allows for excellent functional group tolerance.[9][11] The primary drawbacks of DMP are its potential explosive nature, especially with impurities, and its high cost, which can be prohibitive for large-scale syntheses.[9][11]

Swern Oxidation utilizes a combination of dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride, followed by a hindered base such as triethylamine.[13][14][15][16][17][18] This metal-free method is prized for its mild reaction conditions, typically at low temperatures (-78 °C), which contributes to its high selectivity.[13][14] A notable inconvenience of the Swern oxidation is the production of the volatile and malodorous dimethyl sulfide (B99878) as a byproduct.[14][15]

Chromium-Based Reagents (PCC & PDC) , such as Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC), have been widely used for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[19][20][21][22] While effective, these reagents are falling out of favor due to the high toxicity of hexavalent chromium and the generation of hazardous waste that requires special disposal procedures.[18][21][22]

Performance Comparison: A Data-Driven Analysis

The following table summarizes the performance of this compound and its alternatives in the oxidation of representative alcohol substrates. The data is compiled from various sources to provide a comparative overview of reaction yields and conditions.

SubstrateOxidantSolventTemperature (°C)Time (h)Yield (%)Reference
1-PentanolThis compound/PyridineBenzene (B151609)20270[1]
Cinnamyl AlcoholThis compound/PyridineBenzene200.591[1]
1-OctanolDMPCH₂Cl₂RT2-4>95[9]
Benzyl AlcoholSwern (DMSO, (COCl)₂)CH₂Cl₂-78 to RT2~98[16]
1-HeptanolPCCCH₂Cl₂RT1.592[21]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for any synthetic procedure. Below are representative protocols for the oxidation of a generic primary alcohol to an aldehyde using the discussed oxidants.

Oxidation with this compound

A solution of the primary alcohol (1.0 eq) in anhydrous benzene is treated with pyridine (2.2 eq). To this solution, this compound (1.1 eq) is added in one portion. The mixture is stirred at room temperature for 2 hours. The reaction is then quenched by the addition of water, and the resulting mixture is filtered through a pad of celite. The organic layer is separated, washed with dilute HCl, saturated NaHCO₃, and brine, then dried over anhydrous MgSO₄. The solvent is removed under reduced pressure to yield the crude aldehyde, which can be further purified by distillation or chromatography.

Dess-Martin Periodinane (DMP) Oxidation

To a solution of the primary alcohol (1.0 eq) in dichloromethane (B109758) (CH₂Cl₂) is added Dess-Martin Periodinane (1.2 eq) at room temperature. The reaction mixture is stirred for 2 to 4 hours, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate and sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the aldehyde.[9]

Swern Oxidation

A solution of oxalyl chloride (2.0 eq) in dichloromethane (CH₂Cl₂) is cooled to -78 °C. Dimethyl sulfoxide (4.0 eq) is added dropwise, and the mixture is stirred for one hour. A solution of the primary alcohol (1.0 eq) in CH₂Cl₂ is then added at -78 °C, and the mixture is stirred for an additional two hours. Triethylamine (5.0 eq) is added, and the reaction is allowed to warm to room temperature. The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to give the crude aldehyde.[16]

Pyridinium Chlorochromate (PCC) Oxidation

To a suspension of pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane (CH₂Cl₂) is added a solution of the primary alcohol (1.0 eq) in CH₂Cl₂. The mixture is stirred at room temperature for 1-2 hours. The reaction mixture is then diluted with diethyl ether and filtered through a pad of silica (B1680970) gel to remove the chromium salts. The filtrate is concentrated under reduced pressure to yield the aldehyde.

Mechanistic Pathways and Experimental Workflow

The choice of an oxidant is often guided by its mechanism of action, which influences its selectivity and compatibility with other functional groups. The following diagrams illustrate the generalized mechanisms and a typical experimental workflow for comparing these oxidants.

Oxidation_Mechanisms cluster_LTA This compound Oxidation cluster_DMP Dess-Martin Periodinane Oxidation cluster_Swern Swern Oxidation cluster_PCC PCC Oxidation LTA_ROH RCH₂OH LTA_Int RCH₂O-Pb(OAc)₃ LTA_ROH->LTA_Int - AcOH LTA_Pb Pb(OAc)₄ LTA_Prod RCHO LTA_Int->LTA_Prod - Pb(OAc)₂ - AcOH DMP_ROH RCH₂OH DMP_Int Periodinane Intermediate DMP_ROH->DMP_Int - AcOH DMP_Reag DMP DMP_Prod RCHO DMP_Int->DMP_Prod - IBX - AcOH Swern_ROH RCH₂OH Swern_Int Alkoxysulfonium Salt Swern_ROH->Swern_Int Swern_Act Activated DMSO Swern_Act->Swern_Int Swern_Ylide Sulfur Ylide Swern_Int->Swern_Ylide + Base Swern_Prod RCHO Swern_Ylide->Swern_Prod - DMS - BH⁺ PCC_ROH RCH₂OH PCC_Int Chromate Ester PCC_ROH->PCC_Int PCC_Reag PCC PCC_Reag->PCC_Int PCC_Prod RCHO PCC_Int->PCC_Prod - Cr(IV) species

Caption: Generalized mechanisms for alcohol oxidation.

Experimental_Workflow cluster_reactions Oxidation Reactions start Select Alcohol Substrate setup Set up Parallel Reactions start->setup lta LTA Oxidation setup->lta dmp DMP Oxidation setup->dmp swern Swern Oxidation setup->swern pcc PCC Oxidation setup->pcc monitor Monitor Reactions (TLC, GC, etc.) lta->monitor dmp->monitor swern->monitor pcc->monitor workup Quench and Work-up monitor->workup analysis Analyze Products (NMR, GC-MS, etc.) workup->analysis compare Compare Yields, Purity, and Reaction Times analysis->compare

Caption: Workflow for comparing oxidant performance.

Conclusion

The selection of an oxidant for alcohol synthesis requires careful consideration of several factors, including the substrate's sensitivity, desired scale, cost, and safety/environmental concerns.

  • This compound remains a viable option for specific applications where its unique reactivity is beneficial, provided that its toxicity and handling requirements are appropriately managed.

  • Dess-Martin Periodinane is an excellent choice for small-scale syntheses of complex molecules due to its mildness and high selectivity.

  • Swern Oxidation offers a robust and scalable metal-free alternative, particularly when the malodorous byproduct can be effectively managed.

  • Chromium-based reagents , while historically significant, are increasingly being replaced by more environmentally benign alternatives due to their toxicity.

For modern synthetic applications, particularly in pharmaceutical development where process safety and environmental impact are paramount, methods like Swern oxidation or the use of catalytic systems (e.g., TEMPO-based oxidations) are often preferred. However, a thorough understanding of the classical reagents, including this compound, remains essential for the well-rounded synthetic chemist.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Lead Tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of hazardous chemicals like lead tetraacetate are critical components of laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build deep trust and provide value beyond the product itself.

Immediate Safety and Handling Precautions

This compound is a powerful oxidizing agent that is toxic, hygroscopic, and turns brown on exposure to air due to the formation of lead dioxide.[1][2] It should be handled with extreme care in a chemical fume hood.[1][2][3]

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Eye and Face Protection: Chemical worker's goggles or a face shield. Contact lenses should not be worn.

  • Respiratory Protection: If exposure limits are exceeded, use a NIOSH-approved dust and mist respirator.

  • Hand Protection: Rubber, neoprene, or nitrile gloves should be worn. Gloves must be inspected before use and disposed of properly after.

  • Skin and Body Protection: A rubberized apron and other protective clothing to prevent skin contact. Contaminated clothing should be removed promptly and laundered before reuse.

An eyewash station and emergency shower must be readily available.

Spill and Emergency Procedures

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation. Cleanup personnel must wear the appropriate PPE.

Spill Cleanup:

  • Avoid generating dust.

  • For solid spills, sweep, vacuum, or scoop the material into a suitable, closed container for disposal.[4][5] Cleanup methods like vacuuming with an appropriate filter or wet mopping will minimize dust dispersion.[5]

  • For liquid solutions, cover the spill with an inert solid absorbent like vermiculite (B1170534) or dry sand, then scoop the mixture into an appropriate container for disposal.[5]

  • Prevent the spill from entering drains or waterways.[4]

First Aid:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Get prompt medical attention.

  • Skin: Remove contaminated clothing. Wash the exposed area with soap and water. Get medical attention if irritation develops.

  • Inhalation: Move the victim to fresh air. Restore and/or support breathing as necessary.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Get immediate medical attention.

Disposal Plan: Deactivation and Waste Management

Disposal of this compound requires converting it to a more stable and less hazardous form before it is collected by a licensed chemical waste disposal contractor. Landfill disposal of soluble lead salts is not recommended.[5]

Experimental Protocol: Deactivation of this compound Waste

This protocol details the conversion of this compound to insoluble lead sulfide (B99878). This procedure should be performed in a well-ventilated fume hood.

Materials:

  • This compound waste

  • Sodium sulfide (Na₂S) or sodium hydrosulfide (B80085) (NaHS)

  • Water

  • Large beaker

  • Stir plate and stir bar

  • pH paper or pH meter

  • Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

  • Appropriate waste container, clearly labeled

Procedure:

  • Preparation: Carefully place the beaker with a stir bar on a stir plate inside a chemical fume hood. Add water to the beaker to create a slurry of the this compound waste, if it is in solid form.

  • Sulfide Addition: While stirring, slowly and carefully add a solution of sodium sulfide or sodium hydrosulfide to the this compound slurry. An excess of the sulfide reagent is not recommended, so a stoichiometric amount is preferred. The reaction will produce insoluble lead sulfide (PbS).

  • Reaction Monitoring: Continue stirring the mixture. The formation of a dark precipitate indicates the formation of lead sulfide.

  • pH Adjustment: Check the pH of the solution. If necessary, adjust the pH to be between 7.5 and 8.5 to ensure optimal precipitation of lead sulfide.

  • Settling: Turn off the stirrer and allow the precipitate to settle.

  • Filtration: Carefully filter the mixture to separate the solid lead sulfide from the liquid.

  • Washing: Wash the collected solid with water to remove any remaining soluble impurities.

  • Drying and Storage: Allow the lead sulfide precipitate to dry.

  • Waste Collection: Transfer the dried, solid lead sulfide into a clearly labeled hazardous waste container. The liquid filtrate should also be collected and treated as hazardous waste.

  • Final Disposal: Arrange for the collection of the hazardous waste by a licensed disposal company.

Data Presentation
ParameterValue/InformationSource
Chemical Formula Pb(CH₃COO)₄Sciencemadness Wiki[4]
Appearance White to off-white crystalsGelest, Inc.
Odor Slight odor of acetic acidGelest, Inc.
Melting Point 175°C (with decomposition)Gelest, Inc.
Solubility in Water Slightly soluble, reacts with waterGelest, Inc., Sciencemadness Wiki[4]
OSHA PEL (8-hr TWA as Pb) 0.05 mg/m³Genium Publishing Corp.[5]

Mandatory Visualization

Lead_Tetraacetate_Disposal_Workflow start Start: this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood slurry Create an Aqueous Slurry of the Waste fume_hood->slurry add_sulfide Slowly Add Sodium Sulfide Solution while Stirring slurry->add_sulfide precipitate Formation of Lead Sulfide Precipitate add_sulfide->precipitate filter Filter the Mixture to Separate Solid Waste precipitate->filter wash Wash the Solid Precipitate with Water filter->wash collect_filtrate Collect Filtrate as Hazardous Liquid Waste filter->collect_filtrate dry Dry the Lead Sulfide wash->dry package Package Dried Solid in a Labeled Hazardous Waste Container dry->package disposal_company Arrange for Pickup by a Licensed Disposal Company package->disposal_company collect_filtrate->disposal_company end End: Safe Disposal disposal_company->end

Caption: Workflow for the safe deactivation and disposal of this compound waste.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Lead Tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Information for Lead Tetraacetate

This guide provides critical safety protocols and logistical plans for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is paramount to ensure personal safety and environmental protection.

This compound (Pb(CH(3)COO)(4)) is a powerful oxidizing agent that presents significant health risks. It is harmful if swallowed or inhaled, can cause damage to organs through prolonged or repeated exposure, and is suspected of damaging fertility or the unborn child.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable when working with this compound. The following table summarizes the required equipment, drawing from multiple safety data sheets.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is recommended where splashing is a risk.[3]Protects against dust particles, splashes, and vapors which can cause severe eye irritation.[4]
Hand Protection Chemical-resistant, impervious gloves such as rubber, neoprene, or nitrile.[4] Gloves must be inspected prior to use and a proper removal technique (without touching the glove's outer surface) should be employed.Prevents skin contact, which can lead to irritation or contact dermatitis.[4] Lead compounds can be absorbed through the skin.
Respiratory Protection A NIOSH-approved dust and mist respirator is required if Threshold Limit Values (TLV) are exceeded or if ventilation is inadequate.[4] A full-face respirator should be used if irritation or other symptoms are experienced.[3]Protects against inhalation of harmful dust and aerosols.[1] The Time-Weighted Average (TWA) for lead compounds is 0.05 mg/m³.[5]
Protective Clothing A lab coat, and in cases of potential significant exposure, fire/flame resistant and impervious clothing.[3] Contaminated clothing should be segregated and decontaminated before reuse.[6]Minimizes skin exposure. This compound is a solid, and dust can settle on clothing.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and environmental contamination.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a tightly closed, original container in a cool, dry, and well-ventilated area, away from incompatible materials such as water and strong oxidizing agents.

  • The recommended storage temperature is 2-8°C under an inert gas.

  • The storage area should be locked or accessible only to authorized personnel.

2. Handling and Use:

  • All work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood with good local exhaust ventilation.[1][4]

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in the work area.[3]

  • Wash hands thoroughly after handling.

  • Use personal protective equipment as detailed in the table above.

3. Spill Management:

  • In the event of a spill, evacuate unnecessary personnel from the area.

  • Wear the appropriate PPE, including respiratory protection.

  • Carefully sweep up the solid material, avoiding the creation of dust, and place it into a suitable, closed container for disposal.[1]

  • Do not allow the spilled material to enter drains or waterways.[1]

4. Disposal Plan:

  • All this compound waste, including contaminated materials, must be disposed of as hazardous waste.[1]

  • Arrange for disposal with a licensed and qualified hazardous waste disposal company.[1]

  • One approved method of disposal is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Another potential disposal method involves the reduction of this compound to the more stable and insoluble lead sulfide.[7]

Experimental Protocol: A Step-by-Step Guide for a Common Application

Oxidation of an Alcohol to an Aldehyde using this compound

This protocol provides a general procedure for the oxidation of a primary alcohol to an aldehyde. Note: This is a generalized protocol and may need to be adapted for specific substrates and scales.

Materials:

  • This compound

  • Primary alcohol

  • Anhydrous benzene (B151609) (or other suitable anhydrous, non-polar solvent)

  • Inert gas (Nitrogen or Argon)

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Apparatus for inert atmosphere (e.g., Schlenk line)

Procedure:

  • Preparation:

    • Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere.

    • Set up the reaction apparatus (round bottom flask, magnetic stirrer, reflux condenser) in a chemical fume hood.

    • Purge the entire system with an inert gas.

  • Reaction Setup:

    • To the round bottom flask, add the primary alcohol and anhydrous benzene.

    • Begin stirring the solution.

    • In a separate container, weigh the required amount of this compound. Handle this compound in a glove box or under a flow of inert gas to minimize exposure to moisture.

    • Carefully add the this compound to the reaction mixture in portions. An exothermic reaction may be observed.

  • Reaction Conditions:

    • Once the addition is complete, heat the reaction mixture to reflux.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography - TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of water or a saturated solution of sodium bicarbonate.

    • Filter the mixture to remove the insoluble lead salts.

    • Separate the organic layer and wash it with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Remove the solvent under reduced pressure to obtain the crude aldehyde.

  • Purification:

    • Purify the crude product by an appropriate method, such as distillation or column chromatography.

Visualizing Safety Workflows

To further clarify the procedural steps for safe handling and emergency response, the following diagrams have been created using the Graphviz DOT language.

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood handle_weigh Weigh Solid Carefully prep_hood->handle_weigh Proceed to handling handle_transfer Transfer to Reaction handle_weigh->handle_transfer clean_decontaminate Decontaminate Glassware handle_transfer->clean_decontaminate After reaction clean_dispose_waste Segregate Hazardous Waste clean_decontaminate->clean_dispose_waste dispose_label Label Waste Container clean_dispose_waste->dispose_label For disposal dispose_contact Contact Licensed Disposal Company dispose_label->dispose_contact

Caption: Workflow for the safe handling and disposal of this compound.

G This compound Spill Response Plan spill Spill Occurs evacuate Evacuate Area spill->evacuate don_ppe Don Full PPE (incl. respirator) evacuate->don_ppe contain Contain Spill (avoid dust) don_ppe->contain cleanup Sweep into Labeled Hazardous Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste via Licensed Contractor decontaminate->dispose

Caption: Decision-making flowchart for managing a this compound spill.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lead tetraacetate
Reactant of Route 2
Lead tetraacetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.